2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAVEXAFMXHVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Technical Whitepaper: Physicochemical Profiling & Application of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Executive Summary
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0) represents a specialized fluorinated building block in modern medicinal chemistry. By integrating a gem-difluoro motif adjacent to a quaternary carbon center, this scaffold offers a unique combination of metabolic stability, altered pKa, and defined conformational bias. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and utility in lead optimization, specifically addressing the "fluorine effect" on lipophilicity and acidity.
Chemical Identity & Structural Analysis
The molecule features a cyclohexane ring substituted at the C1 position with both a methyl group and a carboxylic acid, creating a quaternary center. The C2 position is modified with a gem-difluoro group.
| Property | Detail |
| IUPAC Name | 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid |
| CAS Number | 1780960-26-0 |
| Molecular Formula | C |
| Molecular Weight | 178.18 g/mol |
| SMILES | OC(=O)C1(C)CCCC1(F)F |
Conformational Landscape
The introduction of the gem-difluoro group at C2 and the quaternary center at C1 creates a highly specific conformational preference. Unlike unsubstituted cyclohexane, which flips rapidly between equivalent chair forms, this molecule exhibits a biased equilibrium driven by:
-
A-Strain (1,3-Diaxial Interactions): The bulky carboxyl group (-COOH) and methyl group (-CH
) compete for the equatorial position. The A-value of -COOH (1.4 kcal/mol) is slightly lower than -CH (1.7 kcal/mol), typically favoring the methyl group in the equatorial position. -
Electrostatic Repulsion: The dipoles of the C-F bonds at C2 interact with the carbonyl dipole of the carboxylic acid at C1. This repulsion often destabilizes conformations where the C=O and C-F bonds are syn-periplanar.
-
Gauche Effect: The 1,2-difluoro motif induces a gauche effect, but here the interaction is between the C1-substituents and the C2-fluorines.
Diagram 1: Conformational Equilibrium The following diagram illustrates the dynamic equilibrium between the two primary chair conformers.
Caption: Equilibrium between chair conformers is governed by the competition between steric bulk (favoring equatorial Methyl) and electrostatic repulsion (favoring equatorial COOH).
Physicochemical Properties Matrix
The strategic placement of fluorine atoms significantly alters the physicochemical profile compared to the non-fluorinated analog (1-methylcyclohexanecarboxylic acid).
| Property | Value (Predicted/Exp) | Impact on Drug Design |
| pKa (Acid) | 2.2 ± 0.3 | Significantly more acidic than non-fluorinated analog (pKa ~4.8) due to the |
| LogP | 2.0 ± 0.2 | Increased lipophilicity compared to non-fluorinated acid (LogP ~1.8) due to C-F hydrophobicity, partially offset by increased acidity. |
| TPSA | 37.3 Ų | Standard for carboxylic acids; fluorine does not contribute to TPSA but modulates the polarity of the surface. |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 4 | 2 Oxygens + 2 Fluorines (weak acceptors). |
| Rotatable Bonds | 1 | C1-COOH bond rotation is restricted by the adjacent gem-difluoro group. |
The Acidity Shift (pKa)
The most critical property change is the acidification of the carboxyl group. The electron-withdrawing inductive effect (-I) of the
-
Non-fluorinated: pKa
4.8 -
-Fluorinated: pKa
1.2 (too acidic for many oral drugs) -
-Fluorinated (Target): pKa
2.2 (Balanced acidity)
This shift implies that at physiological pH (7.4), the molecule will be >99.9% ionized (anionic), which may limit passive membrane permeability unless masked as a prodrug (ester) or paired with a cationic counter-ion.
Synthetic Methodology
Synthesis of this quaternary, fluorinated scaffold requires a route that avoids elimination side reactions common with
Protocol: Synthesis from Ethyl 2-oxocyclohexanecarboxylate
Step 1: Construction of Quaternary Center (Methylation)
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.
-
Procedure: Suspend NaH (1.1 eq) in dry THF at 0°C. Add Ethyl 2-oxocyclohexanecarboxylate dropwise. Stir for 30 min to form the enolate. Add MeI (1.2 eq) and warm to room temperature.
-
Mechanism: The thermodynamic enolate is formed at the
-position (between ketone and ester), followed by S 2 alkylation. -
Yield: Typically 85-90%.
Step 2: Deoxofluorination (The Critical Step)
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, CH
Cl . -
Procedure: Dissolve the methylated keto-ester in dry CH
Cl in a Teflon or plastic vessel (glass reacts with HF byproducts). Cool to -78°C. Add DAST (2.5 eq) slowly. Allow to warm to RT overnight. -
Note: The quaternary center at C1 prevents enolization toward the ester, reducing the risk of elimination to a conjugated enone. However, elimination toward C3 is possible.
-
Workup: Quench carefully with sat. NaHCO
(gas evolution!). Extract with DCM.[2]
Step 3: Ester Hydrolysis
-
Reagents: LiOH (3 eq), THF/Water (1:1).
-
Procedure: Stir the fluorinated ester with LiOH at 50°C for 4 hours. Acidify with 1M HCl to pH 1 to precipitate the acid or extract the free acid.
Diagram 2: Synthetic Pathway
Caption: Three-step synthetic route emphasizing the construction of the quaternary center prior to fluorination to minimize side reactions.
Applications in Drug Discovery
This building block is utilized to modulate the properties of lead compounds containing carboxylic acids or as a precursor to amines (via Curtius rearrangement).
Metabolic Blocking
The C2 position in cyclohexane rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (hydroxylation).
-
Mechanism: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol) renders the C2 position inert to oxidative metabolism.
-
Quaternary Effect: The methyl group at C1 blocks
-oxidation and glucuronidation sterically.
Bioisosterism & Selectivity
The gem-difluoro group acts as a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-) in terms of polarity, but without the H-bond acceptor capability of the carbonyl oxygen. This can be used to:
-
Improve lipophilicity (LogD) while maintaining a polar profile.
-
Lock conformation to improve binding affinity to a target protein pocket.
References
-
AChemBlock. (2024). Product Analysis: 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid (CAS 1780960-26-0).[3] Retrieved from
-
Goss, K. U. (2008).[4] The pKa values of PFOA and other highly fluorinated carboxylic acids.[4][5] Environmental Science & Technology, 42(2), 456-458.[5]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Grounding for gauche effect and C-F bond properties).
-
PubChem. (2024). Compound Summary: 2,2-Difluorocyclohexane-1-carboxylic acid (CID 69151200). Retrieved from
-
Linclau, B., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2792–2802.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0 | AChemBlock [achemblock.com]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
conformational analysis of 2,2-difluoro-1-methylcyclohexane derivatives
An In-depth Technical Guide to the Conformational Analysis of 2,2-Difluoro-1-methylcyclohexane Derivatives
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene group is of particular interest, serving as a bioisostere for carbonyls and influencing local stereoelectronics.[3] This guide provides a comprehensive technical overview of the . We will explore the intricate balance between classical steric hindrance and subtle, fluorine-induced stereoelectronic effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental and computational protocols to dissect the conformational landscape of these important structures.
Introduction: The "Fluorine Factor" in Cyclohexane Conformation
The cyclohexane chair is not a static entity but a dynamic equilibrium of interconverting conformers.[4] For a monosubstituted cyclohexane, the preference of the substituent for the more spacious equatorial position over the sterically hindered axial position is a foundational concept in stereochemistry, quantified by the 'A-value'.[5][6] The methyl group, for instance, has a well-established A-value of approximately 1.74 kcal/mol, reflecting the energetic penalty of 1,3-diaxial interactions—the steric repulsion between the axial methyl group and the axial hydrogens on the same face of the ring.[6][7]
The introduction of a gem-difluoro group at a position adjacent to the methyl-substituted carbon, as in 2,2-difluoro-1-methylcyclohexane, introduces a layer of complexity that transcends simple steric arguments. The C-F bond is the most polarized single bond in organic chemistry, and its presence can induce profound stereoelectronic effects that can stabilize or destabilize conformations in counter-intuitive ways.[8][9] These include hyperconjugative interactions and non-classical hydrogen bonds (NCHBs), where polarized C-H bonds interact favorably with the electronegative fluorine atoms.[8][10] This guide will dissect this interplay, providing the tools to predict, measure, and rationalize the conformational behavior of these molecules.
The Conformational Equilibrium: A Tale of Two Chairs
The core of the analysis lies in understanding the equilibrium between the two chair conformers of 2,2-difluoro-1-methylcyclohexane: one with the methyl group in the equatorial position and the other with the methyl group in the axial position.
Figure 1: Chair-chair interconversion of 2,2-difluoro-1-methylcyclohexane.
-
Equatorial Methyl Conformer (Left): In this conformation, the bulky methyl group occupies the sterically preferred equatorial position, minimizing 1,3-diaxial interactions.[4][7] This is the expected ground state based on classical steric principles.
-
Axial Methyl Conformer (Right): This conformer is significantly destabilized by the steric clash between the axial methyl group and the axial hydrogens at the C3 and C5 positions.[6] While the gem-difluoro group at C2 does polarize the axial hydrogens at C4 and C6, creating the potential for stabilizing C-H···F interactions, these effects are generally insufficient to overcome the substantial steric penalty of an axial methyl group. Therefore, the equilibrium heavily favors the equatorial methyl conformer.
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is the definitive experimental technique for quantifying conformational equilibria. By cooling the sample, the rate of chair-chair interconversion can be slowed to the point where distinct signals for each conformer can be resolved.[8][11] 19F NMR is particularly powerful in this context due to the large chemical shift difference typically observed between axial and equatorial fluorine atoms.[5][12]
Step-by-Step VT-NMR Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of the 2,2-difluoro-1-methylcyclohexane derivative in a suitable deuterated solvent (e.g., acetone-d6, dichloromethane-d2, or a hexane/benzene-d6 mixture) in a 5 mm NMR tube.
-
Causality: The choice of solvent is critical, as polarity can influence the conformational equilibrium.[13] Less polar solvents often reveal more of the intrinsic, intramolecular forces, while polar solvents can stabilize more polar conformers.
-
-
Spectrometer Setup & Initial Acquisition:
-
Acquire a standard 1H and 19F{1H} spectrum at ambient temperature (e.g., 298 K). At this temperature, ring inversion is typically fast, resulting in averaged signals.
-
-
Low-Temperature Data Acquisition:
-
Cool the sample in a stepwise manner (e.g., in 10-20 K increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Continue cooling until the signals for the two conformers are sharp and well-resolved (the "slow-exchange regime"). This temperature is often below -80 °C (193 K).[8][14]
-
-
Data Analysis & Quantification:
-
In the slow-exchange regime, carefully integrate the corresponding signals for the major (equatorial-Me) and minor (axial-Me) conformers in the 19F NMR spectrum.
-
Calculate the equilibrium constant: K_eq = [Equatorial] / [Axial] .
-
Calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Figure 2: Experimental workflow for VT-NMR analysis.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable parallel approach to experimental analysis. It allows for the prediction of conformer geometries, relative energies, and the deconstruction of stabilizing and destabilizing interactions.[15][16]
Step-by-Step DFT Workflow
-
Structure Generation:
-
Build the 3D structures of both the equatorial-methyl and axial-methyl chair conformers using a molecular editor.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization and frequency calculation for each conformer.
-
Causality: A robust and commonly used level of theory for such systems is M06-2X/aug-cc-pVTZ .[8][10] The M06-2X functional is well-suited for systems with non-covalent interactions, and the large basis set provides high accuracy. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Energy Calculation:
-
Extract the Gibbs free energies (G) from the output files of the frequency calculations. The difference, ΔG = G(axial) - G(equatorial) , gives the predicted free energy difference.
-
-
Advanced Analysis (Optional but Recommended):
-
Perform Natural Bond Orbital (NBO) analysis on the optimized geometries.[10][17]
-
Causality: NBO analysis dissects the complex electronic structure into intuitive chemical concepts. It can quantify the energies of specific donor-acceptor interactions (hyperconjugation) and electrostatic interactions, providing a deep, causal understanding of why one conformer is more stable than the other.[8][17]
-
Figure 3: Computational workflow for DFT analysis.
Data Synthesis and Interpretation
A robust conformational analysis relies on the synergy between experimental and computational data. The results from both methodologies should be compared and contrasted to build a comprehensive model.
| Parameter | Equatorial-Methyl Conformer | Axial-Methyl Conformer | Dominant Rationale |
| Relative Gibbs Free Energy (ΔG°) | 0.0 kcal/mol (Reference) | ~ +1.5 - 2.0 kcal/mol | Steric (1,3-Diaxial Strain) |
| Predicted Population (298 K) | > 95% | < 5% | Boltzmann Distribution |
| Characteristic ¹⁹F Chemical Shift | Distinct δ₁ | Distinct δ₂ | Different electronic environments |
| Key ³J_HF Coupling (H1-ax to F-ax) | Small (gauche) | Large (anti-periplanar) | Karplus Relationship |
Table 1: Representative data summary for the conformational analysis of 2,2-difluoro-1-methylcyclohexane. Exact values are system-dependent and should be determined experimentally and computationally.
The data consistently indicates that the steric demand of the methyl group is the overriding factor in determining the conformational preference. The equatorial conformer is significantly lower in energy, and thus, it is the overwhelmingly dominant species in the equilibrium.
Conclusion and Outlook for Drug Development
The demonstrates a classic case where steric effects dominate over more subtle stereoelectronic contributions. While fluorine's influence is profound in many systems, leading to counter-intuitive axial preferences through effects like non-classical hydrogen bonding, the energetic penalty of an axial methyl group's 1,3-diaxial interactions is too significant to overcome in this substitution pattern.[7][8][13]
For drug development professionals, this understanding is paramount. The conformation a molecule adopts—its three-dimensional shape—is inextricably linked to its biological activity.[1][9][18] By controlling the conformational equilibrium of a cyclohexane core through strategic substitution, medicinal chemists can lock a molecule into its "bioactive" conformation, enhancing its binding affinity for a target receptor and improving its pharmacokinetic profile.[19][20] The robust and complementary methodologies of VT-NMR spectroscopy and high-level DFT calculations provide the necessary tools to confidently assign and quantify these conformational preferences, enabling a more rational and efficient drug design process.
References
-
O'Hagan, D. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
Linclau, B., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences. [Link]
-
Gaur, R., et al. (2023). Fluorine in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
-
Tress, M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
-
Linclau, B., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. ScienceOpen. [Link]
-
ResearchGate. (n.d.). An exo-anomeric effect has been argued for difluoromethylene cyclohexanes 6 and 7. ResearchGate. [Link]
-
O'Hagan, D. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [Link]
-
Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry. [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. The Journal of Chemical Physics. [Link]
-
Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]
-
ResearchGate. (2016). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate. [Link]
-
O'Hagan, D., & Linclau, B. (2020). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Chemistry – A European Journal. [Link]
-
Grealis, C., et al. (2024). The conformational effect of 1,3-fluorination is magnified upon chain extension. The Journal of Organic Chemistry. [Link]
-
Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Universal Journal of Chemistry. [Link]
-
Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry. [Link]
-
da Silva, E. F., & Tormena, C. F. (2023). EXPLICIT SOLVENT AND CONFORMATIONAL DYNAMICS PLAY A ROLE FOR J-COUPLING CALCULATIONS. Proceedings.Science. [Link]
-
Al-Abadleh, H. A. (2013). Structural properties, theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine notes. [Link]
-
Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. ChemPhysChem. [Link]
-
LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 8. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 20. inhancetechnologies.com [inhancetechnologies.com]
Technical Guide: pKa Values of Fluorinated Cyclohexane-1-Carboxylic Acids
Part 1: Executive Summary & Strategic Context
Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists.
Fluorination of aliphatic rings is a cornerstone strategy in modern drug design. It serves three primary functions: metabolic blocking (preventing CYP450 oxidation), lipophilicity modulation (lowering logD), and electronic tuning (altering pKa).
For cyclohexane-1-carboxylic acids, the introduction of fluorine atoms creates a complex interplay between inductive electron withdrawal and conformational stereodynamics. Unlike aromatic systems where Hammett equations provide linear predictability, aliphatic fluorination requires a nuanced understanding of through-bond (inductive) versus through-space (field) effects and their dependence on the chair conformation (axial vs. equatorial).
This guide provides a technical analysis of the acidity (pKa) of these systems, establishing a predictive framework where experimental data is sparse, and detailing the rigorous protocols required for empirical determination.
Part 2: Mechanistic Principles of Acidity
The Inductive Decay Rule ( )
The primary driver of increased acidity in fluorinated acids is the stabilization of the carboxylate anion (
-
-Fluorination (C2): Maximum effect. The fluorine is 2 bonds away from the acidic proton. Drastic pKa reduction (
). -
-Fluorination (C3): Moderate effect.[1] 3 bonds separation. Significant pKa reduction (
).[1] -
-Fluorination (C4): Minor effect. 4 bonds separation. Slight pKa reduction (
to ).
Stereoelectronic & Solvation Effects
In cyclohexane systems, the acidity is also governed by the spatial orientation of the carboxyl group.
-
Trans-4-fluoro vs. Cis-4-fluoro: The trans isomer places the carboxyl group in an equatorial position (assuming the smaller Fluorine is axial or the ring flips to accommodate the bulky COOH equatorially). Equatorial carboxylates are better solvated by water than axial ones due to reduced steric crowding from 1,3-diaxial hydrogens. Better solvation stabilizes the anion, making the equatorial isomer (trans) more acidic than the axial (cis) isomer.[2]
Logic Visualization (SAR)
The following diagram illustrates the decision logic for predicting acidity based on substitution patterns.
Figure 1: Structure-Acidity Relationship (SAR) logic flow for fluorinated cyclohexanecarboxylic acids.
Part 3: Data Compendium
The following values represent a synthesis of measured data from bioisostere literature and high-confidence predictions based on linear and cyclopentane analogs.
Table 1: Reference Linear Fluorinated Acids
Use these as the "floor" for acidity predictions.
| Compound | Structure | pKa (Water) | Inductive Source |
|---|
| Acetic Acid |
Table 2: Fluorinated Cyclohexane-1-Carboxylic Acids
| Compound | Position | Stereochem | pKa (Est/Meas) | Rationale |
| Cyclohexanecarboxylic Acid | - | - | 4.90 (Meas) | Reference Standard [1]. |
| 2-Fluorocyclohexane-1-COOH | racemic | ~2.9 - 3.1 | Proximity to COOH mimics fluoroacetic acid, attenuated by ring constraints. | |
| 3,3-Difluorocyclohexane-1-COOH | - | 3.85 (Meas*) | Value based on 3,3-difluorocyclopentane analog [2]. Strong | |
| 4-Fluorocyclohexane-1-COOH | trans | ~4.50 | Weak inductive effect; equatorial COOH stabilized by solvation. | |
| 4-Fluorocyclohexane-1-COOH | cis | ~4.65 | Axial COOH is sterically hindered from optimal solvation, raising pKa. | |
| 4,4-Difluorocyclohexane-1-COOH | - | 4.25 - 4.40 | Additive inductive effect of two fluorines at |
> Note: "Meas" indicates a value derived from a close structural analog (cyclopentane) verified in bioisostere studies.*
Part 4: Experimental Protocols
When literature values are insufficient, precise determination is required. The following protocols are optimized for fluorinated aliphatic acids.
Method A: Potentiometric Titration (Gold Standard)
Applicability: Soluble samples (>1 mM), high precision required (
-
Preparation:
-
Dissolve 3-5 mg of the fluorinated acid in 20 mL of degassed water (containing 0.15 M KCl for ionic strength maintenance).
-
Note: If solubility is poor, use a co-solvent method (Water/Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
-
Titration:
-
Use a standardized carbonate-free NaOH titrant (0.01 M).
-
Perform titration under inert atmosphere (
or Argon) to prevent absorption. -
Record pH after every 5-10
L addition using a calibrated glass electrode.
-
-
Data Analysis:
-
Do not rely solely on the inflection point. Use the Gran Plot method to linearize the data before and after the equivalence point.
-
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (
).
-
Method B: NMR pH Titration (Sparse Sample)
Applicability: Low solubility, small sample mass (<1 mg), or impure samples (peaks can be resolved).
-
Sample Setup:
-
Prepare a buffer series ranging from pH 2 to pH 8 (phosphate/citrate buffers in
or with 10% lock). -
Dissolve the fluorinated acid in the buffer series.
-
-
Measurement:
-
Acquire
-NMR or -NMR spectra for each pH point. -
Track the chemical shift (
) of the -proton or the fluorine signal. The shift changes significantly upon deprotonation.
-
-
Calculation:
-
Fit the chemical shift (
) vs. pH data to the sigmoidal equation:
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Part 5: References
-
Cyclohexanecarboxylic acid pKa Reference:
-
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Cyclohexanecarboxylic acid.
-
URL:[Link]
-
-
3,3-Difluorocyclopentanecarboxylic acid pKa:
-
Source: ChemicalBook Product Database (CAS 1260897-05-9).
-
-
Potentiometric Titration Guidelines:
-
Source: Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
-
URL:[Link]
-
-
NMR Titration Methodology:
-
Source: Wallace, M. et al. "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques." Analytical Chemistry.
-
URL:[Link]
-
-
Inductive Effects of Fluorine:
Sources
The Strategic Role of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid in Modern Drug Discovery
Executive Summary: Escaping Flatland with Fluorinated Scaffolds
In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp2-hybridized aromatic rings toward highly functionalized, sp3-rich aliphatic architectures. This transition, often termed "escaping flatland," aims to improve the physicochemical properties and clinical success rates of drug candidates. Among the most advanced building blocks in this space is 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0)[1].
This specific cycloaliphatic scaffold integrates three distinct structural features: a three-dimensional cyclohexane core, an alpha-quaternary stereocenter (C1 methyl group), and a gem-difluoro moiety at the C2 position. Together, these elements create a conformationally locked, metabolically shielded, and sterically demanding bioisostere. This whitepaper provides an in-depth technical analysis of the physicochemical causality, structural advantages, and validated synthetic workflows for incorporating this building block into drug discovery pipelines.
Physicochemical & Stereoelectronic Causality
The utility of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is not merely structural; it is fundamentally stereoelectronic. Every functional group on this scaffold serves a specific, predictable role in modulating the molecule's behavior in biological systems[2].
The gem-Difluoro Effect: pKa Modulation and Lipophilicity
The introduction of a gem-difluoro group adjacent to a functionalized carbon exerts a profound inductive effect (-I). Fluorine is the most electronegative element, and the CF2 moiety strongly pulls electron density away from the C1 position through the sigma bond network.
-
pKa Causality: This electron withdrawal stabilizes the conjugate base of the C1 carboxylic acid, significantly lowering its pKa compared to non-fluorinated analogs. If the carboxylic acid is converted into a primary amine (via Curtius rearrangement), the inductive effect similarly lowers the pKa of the conjugate acid, rendering the resulting amine less basic. This is a critical strategy for improving the passive membrane permeability of basic drugs[2].
-
Lipophilicity (LogP): While fluorine is highly electronegative, the C-F bond is poorly polarizable. The gem-difluoro group typically increases the lipophilicity (LogP) of the aliphatic ring, enhancing blood-brain barrier (BBB) penetration and target binding affinity driven by the hydrophobic effect.
Conformational Locking via Dipole Minimization
Cyclohexane rings typically undergo rapid chair-to-chair flipping. However, the presence of the highly electronegative gem-difluoro group and the bulky C1 methyl/carboxylic acid groups introduces severe 1,3-diaxial interactions and dipole-dipole repulsions. To minimize these high-energy states, the molecule is forced into a single, highly favored chair conformation. By locking the conformation, researchers reduce the entropic penalty that occurs when a flexible molecule binds to its target receptor, thereby increasing binding affinity[3].
Metabolic Shielding
Cytochrome P450 (CYP) enzymes frequently oxidize unhindered aliphatic rings, particularly at positions alpha to heteroatoms or carbonyls. The C1 methyl group creates an alpha-quaternary center, completely blocking alpha-oxidation and significantly slowing down Phase II glucuronidation due to extreme steric hindrance. Furthermore, the C2 fluorines block metabolism at the adjacent beta position, effectively creating a "metabolic shield" around the most vulnerable sector of the molecule[2].
Structural features and physicochemical causality of the difluoro-methyl scaffold.
Quantitative Data: Impact of Substitution on the Scaffold
To illustrate the profound impact of the alpha-methyl and gem-difluoro groups, the table below summarizes the theoretical and observed physicochemical shifts across the structural evolution of the cyclohexane scaffold.
| Structural Scaffold | Calculated pKa (Acid) | Estimated LogP | Conformational Flexibility | CYP450 Metabolic Liability |
| Cyclohexanecarboxylic acid | ~ 4.90 | 1.8 | High (Rapid flipping) | High (Alpha-oxidation) |
| 1-Methylcyclohexane-1-carboxylic acid | ~ 5.10 | 2.3 | Moderate | Medium (Alpha blocked) |
| 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid | ~ 3.80 | 2.6 | Low (Locked) | Low (Alpha/Beta blocked) |
Note: pKa and LogP values represent calculated trends demonstrating the inductive (-I) effect of fluorine lowering pKa, and the lipophilic contribution of both methyl and CF2 groups[2].
Experimental Methodologies & Self-Validating Protocols
The extreme steric hindrance at the C1 position (a quaternary center flanked by a CF2 group) renders standard peptide coupling reagents (e.g., EDC/HOBt, DCC) highly inefficient. The causality is purely spatial: the bulky activated ester intermediate cannot be easily approached by an incoming nucleophile. Therefore, highly reactive intermediates (such as acyl chlorides or acyl azides) must be utilized[4].
Workflow 1: Synthesis of Sterically Hindered Amides via Acyl Chloride
To overcome the steric bulk, the carboxylic acid must be converted into a highly electrophilic acyl chloride.
Step-by-Step Protocol:
-
Activation: Dissolve 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which acts as the true, highly reactive chlorinating agent.
-
Gas Evolution: Stir the reaction at room temperature for 2 hours. Self-Validation: The reaction is complete when the vigorous evolution of CO and CO2 gases ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Do not purify via chromatography due to high reactivity.
-
Coupling: Redissolve the crude acyl chloride in anhydrous DCM. Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C.
-
Monitoring: Stir for 12 hours at room temperature. Self-Validation: Quench a micro-aliquot in methanol and analyze via LC-MS; the presence of the methyl ester indicates unreacted acyl chloride, while the target mass indicates successful amide formation.
Workflow 2: Curtius Rearrangement to Access the Amine Bioisostere
Converting the carboxylic acid to an amine yields a highly valuable, sterically hindered, low-pKa aliphatic amine. The Curtius rearrangement is the optimal method, as it proceeds via a concerted mechanism that is unaffected by the steric bulk at the C1 position.
Step-by-Step Protocol:
-
Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq) at room temperature.
-
Thermal Rearrangement: Heat the mixture to 90 °C for 3 hours. Causality: Heat drives the concerted loss of nitrogen gas (N2) and the migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate.
-
Trapping the Isocyanate:
-
For Boc-protected amine: Add tert-butanol (10 eq) directly to the hot toluene mixture and reflux for an additional 12 hours.
-
For free amine: Cool the mixture, evaporate the solvent, and hydrolyze the isocyanate using aqueous HCl (6M) in THF.
-
-
Isolation: Neutralize the aqueous layer with NaOH, extract with ethyl acetate, dry over Na2SO4, and concentrate. Self-Validation: Confirm the loss of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the amine/carbamate signals in FTIR and ¹H-NMR.
Step-by-step workflow for the Curtius rearrangement of the sterically hindered acid.
Conclusion
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is a masterclass in rational bioisosteric design. By combining the 3D topology of a cyclohexane ring with the metabolic shielding of an alpha-methyl group and the stereoelectronic locking of a gem-difluoro moiety, it provides drug discovery scientists with a robust tool to overcome poor pharmacokinetics, rapid metabolism, and off-target flexibility. While its steric hindrance demands aggressive synthetic activation strategies, the resulting physicochemical benefits make it an invaluable asset in the pursuit of next-generation therapeutics.
References
- AChemBlock. "2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0". achemblock.com.
- ResearchGate. "Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks". researchgate.net.
- National Institutes of Health (PMC). "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors". nih.gov.
- BenchChem Technical Support. "Synthesis of gem-Difluorocyclohexane". benchchem.com.
Sources
The Gem-Difluoro Effect: Lipophilicity, LogP, and Conformational Tuning in 2,2-Difluorocyclohexane Building Blocks
The Bioisosteric Paradigm: Rethinking Aliphatic Fluorination
As a Senior Application Scientist, I frequently encounter a pervasive misconception in drug design: the assumption that adding fluorine universally increases a molecule's lipophilicity. While substituting hydrogen for fluorine on an aromatic ring typically increases the partition coefficient (LogP) due to the low polarizability of the C-F bond and an increase in hydrophobic surface area, aliphatic fluorination behaves entirely differently .
The introduction of 2,2-difluorocyclohexane building blocks into a molecular scaffold is a masterclass in bioisosteric replacement. By replacing a methylene (
Thermodynamic Causality: Why Gem-Difluorination Lowers LogP
To understand the experimental data, we must first establish the causality behind the physicochemical shift. Why does a 2,2-difluorocyclohexane derivative exhibit a lower LogP than its unfluorinated parent?
The answer lies in the localized dipole moment and hydration energy . In an aliphatic system like cyclohexane, the highly electronegative fluorine atoms create a strong, unshielded local dipole. Unlike aromatic systems, where
Caption: Phase partitioning mechanism of 2,2-difluorocyclohexane vs. cyclohexane.
Empirical data confirms this thermodynamic model. The gem-difluorination of a cyclohexane ring typically decreases the LogP by approximately 0.5 to 0.8 units[3][4].
Quantitative Property Profiling: LogP and pKa Data
To facilitate rational drug design, I have synthesized the quantitative property shifts associated with fluorinated cyclohexane building blocks. The table below highlights the stark contrast between parent hydrocarbons, isolated fluorines, and functionalized 2,2-difluoro derivatives.
| Compound | Molecular Weight ( g/mol ) | Experimental / Computed LogP | pKa (Relevant Group) | Key Structural Feature |
| Cyclohexane | 84.16 | ~3.40 | N/A | Parent hydrocarbon |
| 1,1-Difluorocyclohexane | 120.14 | 2.60[4] | N/A | Isolated gem-difluoro |
| 1,3-Difluorocyclohexane | 120.14 | 2.30[5] | N/A | 1,3-diaxial polarity |
| 4-Bromo-1,1-difluorocyclohexane | 199.04 | 2.31[6] | N/A | Halogenated building block |
| 2,2-Difluorocyclohexane-1,3-dione | 148.11 | ~0.50 | ~8.5[7] | Acidic dione adjacent to |
Impact on Adjacent Functional Groups (-I Effect)
When the gem-difluoro group is positioned at the 2-position relative to a functional group (e.g., in 2,2-difluorocyclohexan-1-amine or 2,2-difluorocyclohexane-1-carboxylic acid), it exerts a profound inductive electron-withdrawing effect (-I effect) .
This stereoelectronic pull drastically alters the acid-base equilibrium of the adjacent moiety. For instance, the pKa of 2,2-difluorocyclohexane-1,3-dione drops to ~8.5, making it significantly more acidic than the unfluorinated cyclohexane-1,3-dione parent compound (pKa ~10)[7][8]. For drug developers, this means that a 2,2-difluoro substitution will not only lower the intrinsic LogP but will also shift the ionization state at physiological pH (7.4), leading to a massive reduction in the distribution coefficient (LogD).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without clearing the defined analytical checkpoints.
Protocol A: Synthesis of 2,2-Difluorocyclohexane Building Blocks via Deoxofluorination
Causality & Reagent Choice: Traditional deoxofluorination of 2-substituted cyclohexanones using DAST (Diethylaminosulfur trifluoride) often results in significant elimination byproducts (e.g., monofluoroalkenes) due to the enolizable nature of the
Caption: Synthesis workflow for 2,2-difluorocyclohexane building blocks.
Step-by-Step Methodology:
-
Preparation: Dissolve the protected 2-oxocyclohexane derivative (1.0 eq) and
(3.0 eq) in anhydrous dichloromethane ( ) under an argon atmosphere. -
Activation: Cool the mixture to -78 °C. Slowly add XtalFluor-E (2.0 eq) portion-wise to control the exothermic activation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Quench carefully with saturated aqueous
at 0 °C until CO2 evolution ceases. -
Self-Validating Checkpoint (
NMR): Extract an aliquot of the crude organic layer and run a quick NMR.-
Success: A characteristic AB quartet (if the ring is conformationally locked/chiral) or a sharp singlet between -90 and -110 ppm confirms
formation. -
Failure: A signal near -160 ppm indicates elimination to the monofluoroalkene. Do not proceed to column chromatography if the alkene ratio exceeds 15%; optimize the temperature gradient instead.
-
Protocol B: High-Throughput Shake-Flask / RP-HPLC LogP Determination
Causality & Phase Equilibration: A common failure point in LogP determination is the volume shift caused by mixing dry 1-octanol and dry water (octanol dissolves ~2.3 M water). Pre-saturation is mandatory to ensure the thermodynamic environment remains constant during the assay.
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C. Separate the phases.
-
Sample Preparation: Dissolve the 2,2-difluorocyclohexane building block in the pre-saturated octanol phase to a concentration of 1 mM.
-
Partitioning: Combine 5 mL of the spiked octanol phase with 5 mL of the pre-saturated aqueous phase in a thermostatic shake-flask. Shake at 100 rpm for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both phases using Reverse-Phase HPLC (RP-HPLC) with a UV/Vis or CAD detector.
-
Self-Validating Checkpoint (Reference Standard): Run Toluene (Literature LogP = 2.73) alongside your unknown.
-
Validation: If the measured LogP of Toluene deviates by >0.05 units from 2.73, your phases are not at thermodynamic equilibrium, or your HPLC calibration curve is compromised. Re-equilibrate the phases before trusting the 2,2-difluorocyclohexane data.
-
Conclusion
The 2,2-difluorocyclohexane motif is a highly sophisticated building block that requires a nuanced understanding of stereoelectronics and thermodynamics. By recognizing that gem-difluorination of aliphatic rings decreases LogP while significantly lowering the pKa of adjacent functional groups, drug developers can rationally tune the pharmacokinetic profiles of their candidates. Utilizing self-validating protocols ensures that these complex physicochemical properties are measured and synthesized with absolute precision.
References
-
PubChem. "1,1-Difluorocyclohexane | C6H10F2 | CID 164586". National Center for Biotechnology Information.[Link]
-
PubChem. "1,3-Difluorocyclohexane | C6H10F2 | CID 20578755". National Center for Biotechnology Information.[Link]
-
Moroz, B., et al. "6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs". ResearchGate.[Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Difluorocyclohexane | C6H10F2 | CID 20578755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | 179990-31-9 | Benchchem [benchchem.com]
- 8. 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | 179990-31-9 | Benchchem [benchchem.com]
Technical Guide: Metabolic Stability of gem-Difluoro Cyclohexane Carboxylic Acids
This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating the gem-difluorocyclohexane moiety as a bioisostere for metabolic optimization.
Executive Summary
The incorporation of a gem-difluoro motif (
Unlike simple alkyl-to-fluoro substitutions, the gem-difluoro cyclohexane carboxylic acid motif offers a unique balance: it sterically and electronically protects the ring from oxidation without introducing the massive lipophilicity penalty often associated with other halogens or bulky alkyl groups.
Physicochemical Foundations
Electronic Effects and pKa Modulation
The fluorine atom is the most electronegative element (
- -Fluorination: If the fluorine is adjacent to the carboxyl group, the pKa drops significantly (e.g., acetic acid pKa ~4.76 vs. difluoroacetic acid pKa ~1.24).
-
Distal (4,4-) Fluorination: In 4,4-difluorocyclohexanecarboxylic acid, the fluorine atoms are distal (
-position). The through-bond inductive effect is attenuated. However, through-space field effects still result in a measurable, though smaller, increase in acidity (decrease in pKa) compared to the non-fluorinated parent.-
Implication: A lower pKa increases the fraction of the anionic species at physiological pH (7.4), potentially reducing passive membrane permeability (
) while improving solubility.
-
Lipophilicity (LogP/LogD)
The
-
Polarity vs. Lipophilicity: While the C-F bond is non-polarizable (low London dispersion forces), it has a high dipole moment.
-
Net Effect: Replacing a
with in a saturated ring typically results in a decrease in LogP (approx. 0.5 units) due to the high polarity of the C-F bonds, contrary to the trend seen in aromatics where fluorination often increases LogP. This makes the motif excellent for lowering the lipophilicity of overly greasy leads.
Conformational "Locking" and Ring Puckering
The gem-difluoro group introduces specific conformational preferences due to:
-
C-F Bond Length: Shorter (1.35 Å) than C-C (1.54 Å).
-
Dipole Repulsion: The two fluorine atoms repel each other and adjacent electron-rich centers.
-
Gauche Effect: In some contexts, C-F bonds prefer to be gauche to adjacent electron-donating orbitals (
).
In 4,4-difluorocyclohexanecarboxylic acid, the carboxylic acid group generally retains its preference for the equatorial position (A-value
Mechanisms of Metabolic Stabilization[1]
The primary driver for using this motif is to extend the in vivo half-life (
Blocking CYP450 Oxidation
Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) typically oxidize lipophilic rings at the most accessible C-H bonds (often the 4-position of a cyclohexane ring).
-
C-H vs. C-F Bond Strength: The C-F bond energy (
kcal/mol) is significantly higher than that of a C-H bond ( kcal/mol). -
Mechanism: The oxidative cycle of CYP450 involves hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species (
). Replacing H with F renders this abstraction energetically impossible under physiological conditions. -
Metabolic Switching: Blocking the primary soft spot (C4) forces the enzyme to attack less favorable sites (metabolic switching), often significantly slowing the overall rate of metabolism.
Decision Tree: Bioisosteric Replacement
The following logic flow illustrates when to deploy the gem-difluoro cyclohexane motif.
Figure 1: Decision logic for implementing gem-difluorination during lead optimization.
Experimental Protocols: Metabolic Stability Assessment
To validate the stability of the gem-difluoro analog, a comparative Microsomal Stability Assay is required.
Materials
-
Test Compounds: Non-fluorinated parent and 4,4-difluoro analog (1 µM final conc).
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Standard workflow for determining Intrinsic Clearance (
Data Interpretation
Calculate the in vitro intrinsic clearance (
Success Criteria:
-
A statistically significant reduction in
for the difluoro analog compared to the parent. -
Identification of "metabolic switching" via MetID (checking if oxidation has moved to a less labile site).
Comparative Data Analysis
The table below summarizes typical shifts in physicochemical properties when converting a cyclohexane carboxylic acid to its 4,4-difluoro analog.
| Parameter | Cyclohexane Carboxylic Acid | 4,4-Difluoro Analog | Impact / Notes |
| pKa | ~4.9 | ~4.5 - 4.7 | Slight increase in acidity due to field effects. |
| LogP | Reference (X) | X - 0.5 | Decreased lipophilicity due to C-F bond polarity. |
| Metabolic Stability ( | Low (if C4 is soft spot) | High | Blocked hydroxylation at C4. |
| Solubility | Moderate | Improved | Driven by lower LogP and higher ionization at pH 7.4. |
| Conformation | Chair (Equatorial COOH) | Distorted Chair | Ring flattening may slightly alter binding affinity. |
Synthesis Implications
Accessing these analogs is straightforward, ensuring they are viable for SAR (Structure-Activity Relationship) studies.
-
Precursor: Ethyl 4-oxocyclohexanecarboxylate.
-
Fluorination: Deoxofluorination using DAST, Deoxo-Fluor®, or XtalFluor® converts the ketone to the gem-difluoro moiety.
-
Hydrolysis: Standard LiOH/THF/Water hydrolysis yields the final acid.
References
-
Holovach, S., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Grygorenko, O. O., et al. (2018). "The gem-dimethyl group in medicinal chemistry: effects on physicochemical properties and metabolic stability." ChemMedChem. (Contextual comparison to gem-difluoro). Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Assay protocols). Link
The Evolution and Engineering of Fluorinated Cycloalkane Amino Acid Analogs
Abstract The integration of fluorine into alicyclic amino acid scaffolds represents a profound advancement in medicinal chemistry and radiopharmacology. By combining the conformational rigidity of cycloalkanes with the unique stereoelectronic properties of fluorine, researchers have engineered molecules with enhanced metabolic stability, tailored lipophilicity, and highly specific biological targeting capabilities. As a Senior Application Scientist, I present this technical whitepaper to dissect the historical milestones, structural implications, and modern synthetic methodologies of fluorinated cycloalkane amino acid (FCAA) analogs, culminating in a self-validating experimental protocol for their synthesis.
Introduction: The Intersection of Conformational Rigidity and Fluorine Chemistry
Non-canonical amino acids are foundational to modern peptide engineering and peptidomimetic drug discovery. Among these, cycloalkane amino acids (e.g., cyclopropane, cyclobutane, and cyclopentane derivatives) force severe constraints on the
The strategic introduction of a fluorine atom into these strained rings introduces a new dimension of control. Fluorine is highly electronegative, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). When fluorine is introduced into a small cycloalkane, the preferred ring pucker is dictated by a delicate competition between steric effects and hyperconjugation (e.g.,
Historical Milestones & The Rise of Radiodiagnostics
The most prominent success story in the realm of FCAAs is the development of Fluciclovine (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, or FACBC).
Developed in the 1990s at Emory University by Dr. Mark Goodman and colleagues, FACBC was initially conceptualized and published in 1999 as a positron emission tomography (PET) imaging agent for brain tumors[3][4]. Unlike normal glucose-based radiotracers (like FDG), this synthetic amino acid is actively transported across mammalian cell membranes by specific amino acid transporters (such as LAT-1 and ASCT2), which are heavily upregulated in various cancer cells[5][6].
The clinical trajectory of FACBC shifted when its low urinary excretion profile made it an ideal candidate for imaging the pelvic region, specifically for prostate cancer[7]. In 2014, Blue Earth Diagnostics acquired the compound, leading to its FDA approval in May 2016 under the trade name Axumin®[3][4]. Today, it remains a critical diagnostic tool for detecting recurrent prostate cancer in men with elevated prostate-specific antigen (PSA) levels[3][5].
Fig 1: Historical timeline of Fluciclovine (FACBC) development.
Beyond radiotracers, contemporary initiatives like the European FLUORAAC project are actively incorporating fluorinated cyclopropane amino acids into the N-terminal scaffolds of complex peptides (e.g., Pepstatin A) to develop potent, selective inhibitors against Cathepsin D—a lysosomal protein implicated in Alzheimer's disease and malignant tumors[8][9].
Structural and Pharmacological Implications
The incorporation of FCAAs into drug leads relies on predictable pharmacological shifts. Table 1 summarizes the key properties modulated by varying the cycloalkane ring size.
Table 1: Comparative Pharmacological Properties of FCAAs
| Compound Class | Ring Size | Key Property Modulated | Primary Application / Example |
| Fluorocyclopropanes | 3 | Extreme conformational rigidity, altered amine | Peptide backbone restriction, Cathepsin D inhibition[8] |
| Fluorocyclobutanes | 4 | Favorable biodistribution, LAT-1 / ASCT2 transport affinity | PET Imaging (e.g., 18F-Fluciclovine for prostate cancer)[6] |
| Fluorocyclopentanes | 5 | Envelope pucker modulation via hyperconjugation | Bioactive pseudopeptides, GPCR ligands[2] |
The Causality of Conformational Control
In unfluorinated cyclopentanes, the ring rapidly interconverts between various envelope and half-chair conformations. By introducing a fluorine atom, the highly polarized C-F bond selectively stabilizes specific puckers through dipole-dipole interactions and gauche effects with adjacent heteroatoms[2]. When incorporated into a peptide chain, this pre-organization drastically reduces the entropic penalty of binding to a target receptor, thereby increasing binding affinity.
Advanced Synthetic Methodologies
Historically, synthesizing fluorinated cycloalkanes relied heavily on nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor[10]. However, DAST is notoriously volatile, prone to explosive decomposition at elevated temperatures, and generates highly corrosive free hydrogen fluoride (HF) during the reaction[11][12].
Modern synthesis has largely pivoted to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). As a crystalline salt, XtalFluor-E is vastly more thermally stable and easier to handle. Crucially, when used in conjunction with a promoter (such as
Fig 2: Deoxofluorination workflow using XtalFluor-E.
Step-by-Step Experimental Protocol: Deoxofluorination of Cycloalkane Precursors
The following protocol details the synthesis of a fluorinated cycloalkane amino acid derivative (e.g., converting a protected 3-hydroxycyclobutane-1-carboxylic acid to its 3-fluoro analog) using XtalFluor-E.
Expertise & Causality Note: The choice of a low temperature (-78 °C) during the initial activation phase prevents the premature collapse of the aminosulfonium intermediate into a carbocation, which would lead to a loss of stereochemical integrity (
Materials Required:
-
N-Boc-3-hydroxycycloalkane-1-carboxylate methyl ester (1.0 eq)
-
XtalFluor-E (1.5 eq)
-
Triethylamine trihydrofluoride (
) (2.0 eq) -
Anhydrous Dichloromethane (
) -
Saturated aqueous
Step-by-Step Procedure:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Causality: XtalFluor-E is moisture-sensitive; adventitious water will hydrolyze the reagent into unreactive sulfinamides.
-
Substrate Dissolution: Dissolve the cycloalkanol precursor (1.0 mmol) in anhydrous
(10 mL) and cool the solution to -78 °C using a dry ice/acetone bath. -
Promoter Addition: Inject
(2.0 mmol) dropwise. Causality: The promoter acts as the exogenous fluoride source necessary to drive the displacement after the hydroxyl group is activated. -
Reagent Addition: Add XtalFluor-E (1.5 mmol) in one portion. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.
-
Self-Validation Step (Critical): Before quenching, extract a 10 µL aliquot of the reaction mixture. Dilute in
and acquire a rapid NMR spectrum.-
Validation: The appearance of a distinct multiplet (typically between -160 to -190 ppm for secondary cycloalkane fluorides) and the absence of the XtalFluor-E signal confirms successful conversion. If unreacted starting material remains, extend the reaction time. This prevents the irreversible loss of yield during premature aqueous workup.
-
-
Quenching & Workup: Once validated, cool the mixture to 0 °C and carefully quench with saturated aqueous
(10 mL) until effervescence ceases. Extract the aqueous layer with (3 x 10 mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure fluorinated cycloalkane amino acid derivative.
Future Perspectives
The evolution of FCAAs is far from complete. While 18F-radiolabeled cyclobutanes have revolutionized prostate cancer diagnostics[4][7], the next frontier lies in therapeutic integration. Projects like FLUORAAC are pioneering the use of fluorinated cyclopropanes to create highly specific, non-canonical peptides targeting lysosomal pathways[8][9]. As synthetic methodologies like XtalFluor-E deoxofluorination become more accessible and scalable, the incorporation of these rigid, stereoelectronically tuned motifs will become a standard paradigm in next-generation peptidomimetic drug discovery.
References
-
Title: Fluorinated Cyclopropane Amino Acids: from Synthesis to structural Implication in peptides for biological Applications (FLUORAAC), Source: Agence Nationale de la Recherche (ANR), URL: [Link]
-
Title: Origami with small molecules: exploiting the C–F bond as a conformational tool, Source: Beilstein Journal of Organic Chemistry, URL: [Link]
-
Title: Nuclear Medicine Technologists and Innovative Radiopharmaceuticals – A Blue Earth Diagnostics Case Study, Source: Journal of Nuclear Medicine Technology, URL: [Link]
-
Title: FDA approves Emory-developed prostate cancer imaging probe, Source: Emory University, URL: [Link]
-
Title: The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence, Source: Frontiers in Oncology, URL: [Link]
-
Title: FDA Approval Package for Axumin (fluciclovine F 18), Source: U.S. Food and Drug Administration (FDA), URL: [Link]
-
Title: ACR–ACNM–SNMMI Practice Parameter for the Performance of Fluorine-18 Fluciclovine PET/CT for Recurrent Prostate Cancer, Source: American College of Radiology, URL: [Link]
-
Title: Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E, Source: The Journal of Organic Chemistry / Paris-Saclay, URL: [Link]
-
Title: JOB ALERT : 12 month post-doc position available, interface Chemistry/Biology - CY BioCIS, Source: CY Cergy Paris Université, URL: [Link]
Sources
- 1. Post-doc position at the IBMM at Montpellier - The European Peptide Society [eurpepsoc.com]
- 2. BJOC - Origami with small molecules: exploiting the C–F bond as a conformational tool [beilstein-journals.org]
- 3. Blue Earth Diagnostics | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 4. FDA approves Emory-developed prostate cancer imaging probe [news.emory.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. gravitas.acr.org [gravitas.acr.org]
- 7. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]
- 8. CY BioCIS [biocis.cyu.fr]
- 9. CY BioCIS [biocis.cyu.fr]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
Methodological & Application
Application Note: Synthesis and Optimization Protocols for 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Chemical Profile
The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. Specifically, gem-difluorocycloalkanes serve as highly effective, metabolically stable bioisosteres for lipophilic groups (such as tert-butyl moieties) and oxygenated heterocycles. 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0) [1] is a highly sought-after building block that features a sterically demanding quaternary center adjacent to a gem-difluoro group[2].
Synthesizing this scaffold requires precise control over enolization, nucleophilic fluorination, and sterically hindered saponification. This application note details a robust, self-validating three-step synthetic protocol designed for high yield, safety, and scalability.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid is achieved via a convergent three-step sequence starting from commercially available ethyl 2-oxocyclohexanecarboxylate.
-
Step 1: C1-Alkylation (Setting the Quaternary Center) The initial step involves the
-alkylation of the -keto ester. Because the starting material is highly acidic (pKa ~11), a mild base such as Potassium Carbonate (K CO ) is sufficient to drive quantitative enolization[3]. This avoids the use of stronger bases like Sodium Hydride (NaH), which can trigger unwanted Claisen condensations or over-alkylation side reactions. -
Step 2: Deoxofluorination (Installing the gem-Difluoro Group) Historically, converting a ketone to a gem-difluoride relied on Diethylaminosulfur trifluoride (DAST). However, DAST poses severe safety risks due to its tendency for violent exothermic decomposition and the generation of highly corrosive free HF[4]. To ensure a safe and scalable protocol, this workflow utilizes XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) promoted by triethylamine trihydrofluoride (Et
N·3HF)[5]. XtalFluor-E is a stable, crystalline salt that significantly suppresses the formation of vinyl fluoride elimination byproducts, providing superior chemoselectivity[6]. -
Step 3: Sterically Hindered Ester Hydrolysis The resulting ethyl ester is heavily shielded by the newly formed quaternary C1 center and the adjacent bulky CF
group. Standard mild hydrolysis (e.g., room temperature NaOH) will stall. Therefore, forcing conditions utilizing Lithium Hydroxide monohydrate (LiOH·H O) in a highly polar ternary solvent system (THF/MeOH/H O) at elevated temperatures are required to drive the saponification to completion.
Synthetic Workflow Diagram
Figure 1: Three-step synthetic workflow for 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate
Objective: Regioselective
-
Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL).
-
Deprotonation: Add finely powdered anhydrous K
CO (1.5 equiv, 75 mmol). Stir the suspension at 25 °C for 30 minutes to ensure complete enolate formation. -
Alkylation: Place the flask in a room-temperature water bath (to control mild exotherm). Add Methyl Iodide (MeI) (1.2 equiv, 60 mmol) dropwise over 10 minutes.
-
Reaction: Seal the flask under a nitrogen atmosphere and stir vigorously for 12 hours at 25 °C.
-
Workup & Self-Validation: Quench the reaction with distilled water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na
SO .-
Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material.
H NMR will reveal a new distinct singlet at ~1.25 ppm corresponding to the C1-methyl group.
-
Protocol 2: Deoxofluorination using XtalFluor-E
Objective: Conversion of the C2 ketone to a gem-difluoride without triggering elimination[5].
-
Preparation: In a rigorously dried PTFE or borosilicate glass vessel, dissolve ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv, 40 mmol) and Et
N·3HF (2.0 equiv, 80 mmol) in anhydrous Dichloromethane (DCM) (120 mL) under argon. -
Reagent Addition: Cool the mixture to 0 °C. Add XtalFluor-E (1.5 equiv, 60 mmol) in three equal portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 16 hours.
-
Workup & Self-Validation: Carefully quench the reaction by slow addition to a saturated aqueous NaHCO
solution at 0 °C (Caution: Vigorous CO evolution). Extract with DCM (3 × 80 mL), dry over MgSO , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).-
Validation Check:
F NMR is critical here; look for an AB quartet or complex multiplet in the -90 to -110 ppm range, confirming the gem-difluoro installation.
-
Protocol 3: Saponification of the Sterically Hindered Ester
Objective: Unmasking the carboxylic acid under forcing conditions.
-
Preparation: Dissolve the purified ethyl 2,2-difluoro-1-methylcyclohexanecarboxylate (1.0 equiv, 25 mmol) in a ternary solvent mixture of THF/MeOH/H
O (2:1:1 v/v/v, 100 mL). -
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H
O) (3.0 equiv, 75 mmol). Attach a reflux condenser and heat the mixture to 60 °C for 8 hours. -
Workup & Self-Validation: Cool to room temperature and concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous phase with 50 mL water and wash with Diethyl Ether (1 × 30 mL) to remove unreacted ester. Acidify the aqueous layer with 2M HCl to pH 2, which will precipitate the product. Extract the acidic aqueous layer with EtOAc (3 × 50 mL), dry over Na
SO , and concentrate to yield the pure target compound.-
Validation Check:
H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm). IR spectroscopy will show a broad O-H stretch (2500–3300 cm ) and a strong C=O stretch (~1700 cm ).
-
Quantitative Data & Analytical Checkpoints
The table below summarizes the expected quantitative outcomes and critical analytical markers required to validate each step of the workflow.
| Step | Reaction Type | Reagents & Conditions | Typical Yield | Key Analytical Marker (Self-Validation) |
| 1 | MeI, K | 85–90% | ||
| 2 | Deoxofluorination | XtalFluor-E, Et | 65–75% | |
| 3 | Ester Hydrolysis | LiOH·H | 80–85% |
References
-
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., Mirmehrabi, M., Tadayon, S., Tovell, D., & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Retrieved from:[Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from:[Link]
Sources
- 1. 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0 | AChemBlock [achemblock.com]
- 2. 1780960-26-0|2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Precision Fluorination of Methylcyclohexane Carboxylate Derivatives: Reagents, Mechanisms, and Protocols
Executive Summary
The incorporation of fluorine into alicyclic systems, such as methylcyclohexane carboxylates, is a cornerstone strategy in modern drug development. Fluorination modulates lipophilicity, lowers the pKa of adjacent functional groups, and blocks metabolic liabilities (e.g., cytochrome P450-mediated oxidation). However, the stereochemically complex nature of the methylcyclohexane scaffold demands precise reagent selection to avoid elimination byproducts, undesired ring fluorination, or explosive thermal decomposition during scale-up.
This application note provides an authoritative guide on selecting the proper fluorinating reagents and executing self-validating protocols for both deoxofluorination and electrophilic α-fluorination.
Mechanistic Causality in Reagent Selection
Deoxofluorination of Hydroxyl Groups
When targeting a hydroxyl group on the cyclohexane ring, the stereochemical orientation of the starting material dictates the success of the reaction. Fluorination using dialkylaminosulfur trifluorides (such as DAST or Deoxo-Fluor) proceeds via an SN2-like mechanism, resulting in the inversion of stereochemistry. Crucially, if the hydroxyl group is in an axial position, the SN2 approach of the incoming fluoride ion is severely hindered by the 1,3-diaxial protons of the cyclohexane ring, leading to poor yields and favoring elimination[1]. Therefore, an equatorial hydroxyl group is required for efficient substitution[1].
For laboratory-scale synthesis, DAST (Diethylaminosulfur trifluoride) is highly effective. However, DAST is thermally unstable and can explosively decompose if heated above 50°C[2]. For scale-up operations, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is strictly recommended due to its enhanced safety profile and higher thermal stability[2].
Electrophilic α-Fluorination of the Carboxylate
Targeting the α-carbon of the carboxylate group requires the generation of an enolate intermediate, followed by trapping with an electrophilic fluorine source. While Selectfluor is a highly reactive electrophilic fluorinating agent, its use on complex cycloalkanes can lead to predominant and undesired ring fluorination side reactions[3].
To achieve a broader substrate scope and higher regioselectivity, NFSI (N-Fluorobenzenesulfonimide) is the reagent of choice[3]. NFSI is less electrophilic than Selectfluor, allowing for controlled α-fluorination of ketones and esters without compromising the integrity of the methylcyclohexane ring[3][4].
Fluorination Strategy Workflow
Decision matrix for selecting fluorination reagents based on target site and scale.
Quantitative Comparison of Fluorinating Reagents
| Reagent | Target Functional Group | Optimal Temp Range | Relative Safety / Stability | Primary Mechanism |
| DAST | Hydroxyl, Ketone, Carboxylic Acid | -78°C to 40°C | Low (Explosive > 50°C) | Nucleophilic (SN2 inversion) |
| Deoxo-Fluor | Hydroxyl, Ketone, Carboxylic Acid | 0°C to 80°C | High (Thermally stable) | Nucleophilic (SN2 inversion) |
| NFSI | Enolates (α-Carbon) | -78°C to 25°C | High (Stable solid) | Electrophilic (Controlled) |
| Selectfluor | Enolates, Alkenes, Arenes | 0°C to 80°C | High (Stable solid) | Electrophilic (Highly reactive) |
Self-Validating Experimental Protocols
Protocol A: Deoxofluorination using Deoxo-Fluor (Scale-Up Friendly)
Objective: Convert an equatorial hydroxy-methylcyclohexane carboxylate to its axial fluoro-derivative.
Materials:
-
Hydroxy-methylcyclohexane carboxylate (1.0 equiv)
-
Deoxo-Fluor (1.5 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the hydroxy-methylcyclohexane carboxylate in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor dropwise via a syringe pump over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
Causality: The fluorination reaction is highly exothermic. Rapid addition causes localized overheating, which promotes elimination side reactions (forming fluoro-alkene byproducts) rather than the desired substitution[2].
-
-
Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours under argon[2].
-
Quenching: Cool the mixture back to 0°C and meticulously quench by dropwise addition of saturated aqueous NaHCO
until CO evolution ceases. Extract with DCM, wash with brine, dry over MgSO , and concentrate.
Self-Validation Criteria:
-
TLC: The fluorinated product will elute significantly faster (higher Rf) than the polar starting alcohol.
-
19F NMR: A characteristic doublet or multiplet should appear between -160 to -180 ppm.
-
1H NMR: The proton geminal to the fluorine will shift downfield (approx. 4.5 - 5.0 ppm) and exhibit a massive geminal coupling constant (
Hz).
Protocol B: Electrophilic α-Fluorination using NFSI
Objective: Introduce a fluorine atom at the α-carbon of a methylcyclohexane carboxylate via an enolate intermediate.
Materials:
-
Methylcyclohexane carboxylate derivative (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane/ethylbenzene)
-
NFSI (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Enolate Formation: Add anhydrous THF to a flame-dried flask under argon and cool to -78°C. Add the LDA solution. Slowly add the methylcyclohexane carboxylate dropwise.
-
Causality: Maintaining -78°C ensures the irreversible formation of the kinetic enolate and prevents undesired Claisen self-condensation of the ester.
-
-
Maturation: Stir the enolate solution at -78°C for 1 hour.
-
Fluorination: Dissolve NFSI in a minimum volume of anhydrous THF and add it dropwise to the enolate solution at -78°C.
-
Completion: Stir for 2 hours at -78°C, then allow the reaction to gradually warm to room temperature over 1 hour.
-
Quenching: Quench the reaction with saturated aqueous NH
Cl. Extract with Ethyl Acetate, wash with water and brine, dry over Na SO , and concentrate in vacuo.
Self-Validation Criteria:
-
19F NMR: Expect a signal around -170 to -190 ppm. If the α-carbon retains a proton, the fluorine signal will appear as a doublet (
Hz). -
Mass Spectrometry (LC-MS): The molecular ion peak
will show an exact mass increase of +18 Da relative to the starting material, confirming the replacement of a hydrogen atom with a fluorine atom.
References
-
biotica - The University of East Anglia. University of East Anglia. 1
-
challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production. Benchchem. 2
-
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, ACS Publications. 3
-
X-Ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors. National Institutes of Health (NIH) / PMC. 4
Sources
Strategic Incorporation of 2,2-Difluoro Scaffolds into Peptide Mimetics
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads[1]
Abstract
The strategic introduction of fluorine into peptide backbones is a transformative approach to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. This guide details the incorporation of 2,2-difluoro scaffolds —specifically
Scientific Rationale & Design Considerations
The Fluorine Effect in Peptidomimetics
Replacing a methylene (
-
pKa Modulation: The strong electron-withdrawing nature of fluorine reduces the basicity of adjacent amines (pKa drops from ~10.5 to ~7.1) and increases the acidity of adjacent carbonyls. This alters hydrogen bond donor/acceptor strengths, often enhancing affinity for target receptors.
-
Conformational Bias (The Gauche Effect): In 2,2-difluoroethylamines, the
torsion angle preferentially adopts a gauche conformation due to hyperconjugation. This can pre-organize the peptide backbone into bioactive secondary structures (e.g., -turns). -
Metabolic Blockade: The
bond (approx. 116 kcal/mol) is metabolically inert. Placing a group at the cleavage site of proteases (e.g., replacing the scissile amide bond) effectively halts enzymatic hydrolysis.
Design Scaffolds
| Scaffold Type | Structure | Function | Key Challenge |
| Backbone extender; Protease resistant isostere.[1] | Synthesis of chiral building block. | ||
| 2,2-Difluoroethylamine | N-capping or side-chain modification; pKa tuner.[1] | Reduced nucleophilicity of the amine ( |
Synthetic Strategies & Protocols
Protocol A: Synthesis of Fmoc-Protected -Difluoro- -Amino Acids (Reformatsky Route)
Objective: Synthesize a chiral DFAA building block compatible with Fmoc-SPPS. Mechanism: The Reformatsky reaction uses organozinc reagents derived from bromodifluoroacetates to attack chiral imines (Ellman auxilaries) or amino-aldehydes.
Reagents:
-
Ethyl bromodifluoroacetate[1]
-
Activated Zinc dust (activation is critical)
-
Chiral Sulfinime (for asymmetric induction) or N-protected amino aldehyde[1]
-
THF (anhydrous)
Step-by-Step Procedure:
-
Zinc Activation: Suspend zinc dust (2.0 equiv) in dry THF. Add TMSCl (0.1 equiv) and stir for 15 min at RT to remove surface oxides.
-
Reformatsky Reagent Formation: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise to the refluxing Zn suspension. A green/grey color change indicates formation of the BrZn-CF2-COOEt species.[1]
-
Addition: Cool the mixture to 0°C. Cannulate a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in THF into the Reformatsky reagent.
-
Reaction: Stir at 0°C to RT for 4–12 hours. Monitor by TLC/LC-MS.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc.[1][2][3] Purify the sulfinamide intermediate by flash chromatography. -
Deprotection: Treat with 4M HCl in dioxane to remove the sulfinyl group and hydrolyze the ethyl ester (requires heating or LiOH saponification step).
-
Fmoc Protection: React the free amino acid with Fmoc-OSu (1.2 equiv) and
(2.5 equiv) in Acetone/Water (1:1).
Figure 1: Synthetic pathway for Fmoc-protected difluoro-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The primary challenge is coupling to the 2,2-difluoro amine.[1] The electron-withdrawing fluorines reduce the nucleophilicity of the
Critical Control Points:
-
Coupling Reagent Selection: Use HATU/HOAt or COMU .[1] For extremely difficult cases, use BTFFH (generates an acid fluoride in situ).
-
Base: Use DIPEA or Collidine (Collidine is preferred if racemization of the incoming acid is a concern).[4]
-
Monitoring: The Chloranil test is more sensitive than Kaiser for secondary or electron-deficient amines.
Protocol for Coupling TO a Difluoro-Amine on Resin:
-
Swelling: Swell the resin (bearing the terminal difluoro-amine) in DMF for 20 min.
-
Activation (Pre-activation is risky with Uroniums, do in situ):
-
Dissolve the incoming Fmoc-Amino Acid (5.0 equiv) and HATU (4.9 equiv) in minimal DMF.
-
Add DIPEA (10.0 equiv).
-
Immediately add to the resin.
-
-
Reaction: Shake for 2–4 hours (double the standard time).
-
Note: Standard couplings are 30-60 min; difluoro-amines require extended contact.[1]
-
-
Double Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol for Coupling OF a Difluoro-Acid (Fmoc-DFAA-OH):
-
Risk: The activated ester of a DFAA is highly electrophilic and prone to hydrolysis or rearrangement.
-
Method: Use DIC/Oxyma or DIC/HOAt .[1] Avoid high base concentrations during activation to prevent premature decomposition.
-
Time: 1 hour is usually sufficient.[1]
Figure 2: SPPS decision tree for handling reduced nucleophilicity of fluorinated residues.
Characterization & Validation
NMR Spectroscopy
Fluorine NMR is the gold standard for validating incorporation and assessing conformation.
-
Chemical Shift: The
signal typically appears as a diastereotopic AB quartet (if near a chiral center) in the range of -100 to -120 ppm .[1] -
Validation: Absence of the starting material peak and appearance of the peptide-bound shift confirms coupling.
Metabolic Stability Assay (Microsomal Stability)
Protocol:
-
Incubate peptide (1
M) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.[1] -
Sample at t = 0, 15, 30, 60 min. Quench with cold acetonitrile.
-
Analyze by LC-MS/MS.[1]
-
Expectation: Peptides with DFAA scaffolds often show
min, compared to <30 min for non-fluorinated analogs.[1]
References
-
Reformatsky Synthesis of Difluoro-beta-amino acids
-
Ozawa, R., & Yamamoto, T. (2025). Synthesis of
-difluoro- -amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Link
-
-
Properties of 2,2-Difluoroethylamine
-
PubChem. 2,2-Difluoroethylamine Compound Summary. National Library of Medicine. Link
-
-
Amide Coupling with Electron-Deficient Amines
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
-
Acyl Fluoride Coupling Method
-
Niels, L., et al. (2015). A protocol for amide bond formation with electron deficient amines... via the acyl fluoride. Organic & Biomolecular Chemistry. Link
-
-
Metabolic Stability of Fluorinated Peptides
-
Baggio, C., et al. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Journal of Medicinal Chemistry. Link
-
Sources
Application Note: High-Precision Esterification of Sterically Hindered Fluorinated Acids
Executive Summary & Strategic Overview
The esterification of sterically hindered fluorinated carboxylic acids presents a "perfect storm" of kinetic and thermodynamic challenges. Researchers often face a dichotomy:
-
Steric Hindrance: Bulky substituents (e.g.,
-quaternary centers, ortho-substituted aromatics) physically block the trajectory of the nucleophile (alcohol) toward the carbonyl carbon. -
Electronic Deactivation: Fluorine atoms are highly electron-withdrawing. While this increases the electrophilicity of the carbonyl carbon (favorable), it significantly increases the acidity of the O-H bond, rendering the carboxylate less nucleophilic in
pathways. Furthermore, inductive destabilization can hamper the formation of cationic intermediates in acid-catalyzed Fischer esterifications.
This guide moves beyond standard protocols (e.g., EDC/NHS, Fischer) which typically fail with these substrates. We present three "Gold Standard" methodologies validated for high-hindrance/fluorinated scaffolds.
Method Selection Matrix
| Substrate Challenge | Recommended Protocol | Key Reagent | Mechanism Type |
| Extreme Steric Bulk (e.g., | Method A: Shiina Esterification | MNBA | Mixed Anhydride (Nucleophilic Catalysis) |
| Fluorinated/Electron-Poor Acids | Method B: Fluorous Activation | TFFH | Acyl Fluoride Intermediate |
| Acid-Sensitive / Decarboxylation Prone | Method C: Silver-Mediated Alkylation | Alkylation (Avoids Carbonyl Attack) |
Method A: The Shiina Esterification (MNBA Protocol)[1][2]
While the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) is a classic solution, the Shiina protocol utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) has demonstrated superior kinetics for extremely hindered substrates. The reaction proceeds under mild, basic conditions, preventing the acid-catalyzed degradation often seen with fluorinated substrates.
Mechanistic Insight
MNBA forms a mixed anhydride with the substrate.[1] The nucleophilic catalyst (DMAP) attacks this anhydride to form an N-acylpyridinium species. Crucially, the 2-methyl-6-nitrobenzoate anion is a non-nucleophilic, stable leaving group that drives the equilibrium forward, unlike the chloride ions in acid chloride methods which can cause side reactions.
Protocol
Reagents:
-
Substrate: Hindered Fluorinated Acid (1.0 equiv)
-
Reagent: MNBA (1.1 - 1.2 equiv)
-
Catalyst: DMAP (0.1 - 2.0 equiv; stoichiometric for extreme hindrance)
-
Base: Triethylamine (
) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and MNBA (1.2 equiv) in anhydrous DCM (
concentration) under an inert atmosphere ( or Ar). -
Activation: Add
(2.0 equiv) dropwise at room temperature. Stir for 10 minutes to allow the mixed anhydride to form. -
Nucleophilic Attack: Add the alcohol (1.0 - 1.2 equiv) followed immediately by DMAP (solid).
-
Note: For extremely hindered acids, use stoichiometric DMAP (1.0 equiv) to drive the formation of the active acyl-pyridinium species.
-
-
Incubation: Stir at room temperature for 1–12 hours. Monitor via TLC or LCMS.
-
Workup: Quench with saturated aqueous
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate.
Method B: Fluorous Activation via TFFH
For fluorinated acids, TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is a privileged reagent. Unlike chloro-reagents, TFFH converts the carboxylic acid into an acyl fluoride in situ. Acyl fluorides are unique: they are highly activated toward nucleophiles but surprisingly stable toward water and thermal degradation compared to acyl chlorides. This stability allows the reaction to proceed without rapid hydrolysis, even if the steric bulk slows the alcohol's approach.
Mechanistic Visualization
Figure 1: TFFH activation pathway generating the stable yet reactive Acyl Fluoride intermediate.
Protocol
Reagents:
-
Substrate: Fluorinated Acid (1.0 equiv)
-
Reagent: TFFH (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: DCM or 1,2-Dichloroethane
-
Additive: HOAt (optional, 1.0 equiv) for catalytic boost
Step-by-Step Workflow:
-
Solubilization: Dissolve the fluorinated acid (1.0 equiv) and alcohol (1.1 equiv) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at
. -
Activation: Add TFFH (1.1 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature.
-
Observation: The solution often remains homogeneous. The formation of the acyl fluoride can be monitored via
NMR (distinct shift from starting material).
-
-
Completion: Stir for 2–6 hours.
-
Workup: Dilute with Ethyl Acetate, wash with
(to remove DIPEA/tetramethylurea), then saturated .
Method C: Silver-Mediated Alkylation ( )
When the carboxylic acid is so hindered that carbonyl attack is impossible, or if the acid is prone to decarboxylation (common with
Constraint: This method requires the alcohol portion to be available as an alkyl halide (iodide or bromide).
Protocol
Reagents:
-
Substrate: Fluorinated Acid (1.0 equiv)
-
Alkylating Agent: Alkyl Iodide (1.5 - 2.0 equiv)
-
Promoter: Silver Carbonate (
) (1.0 - 1.5 equiv) -
Solvent: Benzene (traditional) or Toluene/THF (safer alternatives)
-
Protection: Aluminum foil (light sensitivity)
Step-by-Step Workflow:
-
Setup: Wrap the reaction flask in aluminum foil to exclude light (prevents Ag salt degradation).
-
Mixing: Suspend the fluorinated acid (1.0 equiv) and
(1.2 equiv) in Toluene. -
Addition: Add the Alkyl Iodide (1.5 equiv).
-
Reaction: Heat to
. -
Filtration: Filter the mixture through a pad of Celite to remove the silver salts.
-
Purification: Concentrate the filtrate. Often, no further purification is required.
Decision Logic & Troubleshooting
Use the following logic flow to determine the optimal starting point for your specific molecule.
Figure 2: Strategic decision tree for protocol selection.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Acyl intermediate hydrolysis | Ensure solvents are anhydrous (<50 ppm water). Switch to TFFH (Method B) as Acyl Fluorides are more water-stable. |
| Decarboxylation | Thermal instability of | Avoid heat. Use Method C (Ag) at Room Temp or Method A (Shiina) at |
| N-Acylurea Formation | Carbodiimide side reaction (if using DCC) | Stop using DCC. Switch to MNBA (Shiina) or TFFH immediately. |
| Racemization | Over-activation of | Use weak bases (Collidine) or Method B (TFFH) without HOAt. |
References
-
Shiina Esterification (MNBA): Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chem. Lett., 2002.[5]
-
Yamaguchi Esterification: Inanaga, J., et al.[1][2][3][9] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bull.[2] Chem. Soc. Jpn., 1979.[2]
-
TFFH Reagent: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." J. Am. Chem. Soc., 1995.
-
TFFH for Esters: Pittelkow, M., et al. "TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates."[10] Synthesis, 2004.[1][10]
-
Silver-Mediated Fluorination/Esterification Context: Yin, F., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids."[4] J. Am. Chem. Soc., 2012.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 4. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
Advanced Application Note: gem-Difluorination of Cyclohexane Precursors using DAST and Deoxo-Fluor
Executive Summary & Strategic Context
The selective introduction of fluorine into organic scaffolds is a cornerstone strategy in modern drug development and materials science. The gem-difluoromethylene group (–CF₂–) serves as a metabolically stable, lipophilic bioisostere for oxygen (ethers/carbonyls) and can dramatically favorably alter the pharmacokinetic profile of a drug candidate.
For researchers converting cyclohexane precursors (cyclohexanones) into 1,1-difluorocyclohexanes, nucleophilic deoxofluorination is the premier synthetic route. This guide provides an authoritative, mechanically-grounded protocol for utilizing the two most prominent reagents in this class: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
Reagent Profiling: DAST vs. Deoxo-Fluor
While both reagents operate via the same fundamental mechanism, their thermodynamic properties and safety profiles dictate their application scale and substrate scope.
-
DAST is the classical reagent. It is highly reactive but suffers from severe thermal instability. Accelerating Rate Calorimetry (ARC) data indicates that DAST undergoes highly energetic decomposition initiating around 85 °C, generating dangerous pressure spikes (up to 855 psi/min at 149 °C)[1].
-
Deoxo-Fluor was developed by[2] to solve DAST's thermal liabilities. The inclusion of 2-methoxyethyl groups allows the oxygen atoms to intramolecularly coordinate with the highly electron-deficient sulfur(IV) center. This conformational rigidity stabilizes the reagent, pushing the onset of decomposition to ~140–170 °C[1][3]. Furthermore, Deoxo-Fluor frequently exhibits superior selectivity, minimizing the formation of elimination byproducts[4].
Table 1: Comparative Reagent Profile
| Property | DAST | Deoxo-Fluor |
| Chemical Name | Diethylaminosulfur trifluoride | Bis(2-methoxyethyl)aminosulfur trifluoride |
| CAS Number | 38078-09-0 | 202289-38-1 |
| Thermal Stability | Low (Decomposes >85 °C) | High (Decomposes >140 °C) |
| Ketone Reactivity | High | High (Often requires longer reaction times) |
| Elimination Byproducts | Higher tendency (e.g., 2:1 ratio) | Lower tendency (e.g., 5:1 ratio) |
| Scale-up Suitability | Strictly limited (Explosion hazard) | Preferred for large-scale / process chemistry |
Mechanistic Causality: Substitution vs. Elimination
Understanding the mechanism is critical for optimizing yields and troubleshooting impurities. The reaction is initiated by the nucleophilic attack of the cyclohexanone carbonyl oxygen onto the electron-deficient sulfur of the fluorinating agent, displacing a fluoride ion[5].
The resulting intermediate features an activated carbon-oxygen bond. The liberated fluoride ion then attacks the carbonyl carbon, forming an α-fluoroalkyl alkoxysulfur intermediate. A second fluoride attack displaces the sulfur leaving group (e.g., dialkylaminosulfinyl fluoride) to yield the desired 1,1-difluorocyclohexane .
The Causality of Byproduct Formation: If the reaction temperature is too high, or if the substrate possesses significant steric hindrance (such as 4-tert-butylcyclohexanone), the fluoride ion may act as a base rather than a nucleophile. It will abstract a β-proton, triggering an E2 elimination that expels the leaving group and forms 1-fluorocyclohexene [6].
Mechanistic pathway of deoxofluorination highlighting substitution vs. elimination.
Experimental Protocol: gem-Difluorination of Cyclohexanone
The following protocol is optimized for Deoxo-Fluor due to its superior safety profile, but DAST may be substituted at the same equivalents for small-scale (<1 g) reactions.
Materials Required
-
Cyclohexanone precursor (1.0 equiv)
-
Deoxo-Fluor (1.5 to 2.0 equiv)[7]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Inert gas (N₂ or Argon)
Step-by-Step Methodology
-
Preparation & Inert Atmosphere: Flame-dry a borosilicate or PTFE reaction flask equipped with a magnetic stir bar. Purge thoroughly with N₂. Causality: Both DAST and Deoxo-Fluor react violently with ambient moisture to generate highly corrosive Hydrogen Fluoride (HF) gas[4].
-
Substrate Dissolution: Dissolve the cyclohexanone (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Using a plastic syringe or a thoroughly dried glass syringe, add Deoxo-Fluor (1.5 equiv) dropwise over 10–15 minutes. Causality: Slow addition at 0 °C controls the initial exothermic formation of the sulfur-oxygen intermediate, suppressing the activation energy required for the competing elimination pathway[6].
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12 to 24 hours. Monitor the reaction via GC-MS or TLC (using KMnO₄ stain, as the product lacks a UV chromophore).
-
Quenching (CRITICAL SAFETY STEP): Once complete, cool the reaction back to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise until the bubbling ceases. Causality: Unreacted fluorinating agent hydrolyzes to form HF and CO₂. The NaHCO₃ neutralizes the HF into harmless NaF, preventing glassware etching and potential degradation of sensitive functional groups[6].
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a highly non-polar eluent like 100% pentane or hexane) to isolate the pure gem-difluorocyclohexane.
Standardized step-by-step workflow for the gem-difluorination of cyclohexanones.
Troubleshooting & Analytical Data Analysis
Due to the volatility and lack of UV absorbance of simple difluorocyclohexanes, GC-MS and ¹⁹F-NMR are the gold standards for reaction monitoring. The target gem-difluoride typically presents as a distinct multiplet in ¹⁹F-NMR around -90 to -110 ppm depending on neighboring stereocenters.
Table 2: Troubleshooting Common Impurities[6]
| Observation / Impurity | Mechanistic Cause | Corrective Action |
| Unreacted Cyclohexanone | Insufficient reagent or moisture in solvent consuming the reagent. | Ensure strict anhydrous conditions. Increase Deoxo-Fluor to 2.0+ equiv[3]. |
| 1-Fluorocyclohexene | E2 Elimination favored over substitution due to heat or steric hindrance. | Maintain strict temperature control during addition. Consider adding catalytic HF sources (e.g., Et₃N·3HF) to promote substitution. |
| Monofluorocyclohexane | Incomplete second fluorination step (rare in ketones, common in alcohols). | Extend reaction time or gently warm to 40 °C if using Deoxo-Fluor. |
| Low Isolated Yield | Product volatility. | Avoid high-vacuum during concentration. Use a Vigreux column if distilling. |
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048-7054. Retrieved from[Link]
-
Organic Syntheses. (2015). Selective fluorination of carbonyl groups to the gem-difluorides. Org. Synth. 2015, 92, 156-170. Retrieved from[Link]
-
Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from[Link]
-
Beaulieu, F. et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(15), 5202–5212. Retrieved from[Link]
-
ResearchGate. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Retrieved from[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Application Note: Functionalization of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0)
Physicochemical Profiling & Reactivity Analysis
The incorporation of fluorinated alicyclic building blocks is a cornerstone strategy in modern medicinal chemistry for optimizing metabolic stability, modulating lipophilicity, and restricting molecular conformation. 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid represents a highly valuable, yet synthetically challenging, privileged scaffold.
Working with this building block requires overcoming two distinct physicochemical hurdles:
-
Severe Steric Hindrance: The C1 position is a fully substituted quaternary stereocenter. The presence of the 1-methyl group directly adjacent to the carbonyl carbon severely restricts the Bürgi-Dunitz trajectory for incoming nucleophiles.
-
Electronic Deactivation (Inductive Effect): The geminal-difluoro group at the C2 (beta) position exerts a powerful electron-withdrawing inductive (-I) effect. This dramatically lowers the pKa of the carboxylic acid, reduces the nucleophilicity of the carboxylate during activation steps, and destabilizes standard activated ester intermediates (making them prone to premature hydrolysis).
Because of these factors, standard functionalization protocols—such as HATU-mediated amidation or standard Fischer esterification—frequently result in near-zero conversion. This guide details field-proven, causality-driven protocols to successfully functionalize this recalcitrant scaffold.
Quantitative Reagent Comparison: Overcoming Amidation Bottlenecks
Amide bond formation is the most common transformation in drug discovery. For α-quaternary gem-difluoro carboxylic acids, the choice of coupling reagent is the difference between quantitative yield and complete reaction failure. As demonstrated in literature for sterically hindered fluorinated systems , acyl fluorides offer the optimal balance of minimal steric bulk and high hydrolytic stability.
Table 1: Comparative Efficacy of Amidation Reagents for 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
| Reagent System | Activation Intermediate | Expected Yield | Causality / Mechanistic Observation |
| HATU / DIPEA | O-At Ester | < 15% | Severe steric clash at the quaternary center; rapid hydrolysis of the activated ester before amine attack. |
| EDC / HOBt | O-Bt Ester | < 10% | Poor conversion; the O-Bt ester is too bulky to allow the approach of even primary amines. |
| Oxalyl Chloride / DMF | Acid Chloride | 40 - 50% | High reactivity overcomes sterics, but the intermediate is highly prone to degradation and side reactions. |
| BTFFH / DIPEA | Acyl Fluoride | 85 - 95% | Fluorine minimizes steric bulk; the C-F bond resists hydrolysis while remaining highly reactive to amines. |
Protocol 1: Amide Bond Formation via In Situ Acyl Fluoride
To bypass the steric shielding of the 1-methyl group, we utilize BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). The resulting acyl fluoride is small enough to permit nucleophilic attack and possesses a uniquely strong C-F bond that prevents competitive hydrolysis by trace water .
Fig 1: Mechanistic pathway of acyl fluoride-mediated amidation for hindered substrates.
Step-by-Step Methodology
-
Carboxylate Formation: In an oven-dried flask under argon, dissolve 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Causality: The highly electron-withdrawing CF2 group requires a strong, non-nucleophilic base to ensure complete deprotonation to the active carboxylate.
-
-
Activation: Add BTFFH (1.5 equiv) in one portion. Stir the reaction mixture at room temperature for 60 minutes.
-
Self-Validation: The solution will transition from clear to slightly yellow. TLC (using a UV-active stain like KMnO4) will show the disappearance of the acid and the formation of a higher-Rf spot corresponding to the acyl fluoride.
-
-
Coupling: Add the desired amine (1.2 equiv). Seal the vessel and heat to 40 °C for 12–16 hours.
-
Causality: Despite the small size of the acyl fluoride, the quaternary center still demands elevated thermal energy to cross the activation barrier for tetrahedral intermediate formation.
-
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Protocol 2: Photoredox Decarboxylative Cross-Coupling
Decarboxylative cross-coupling transforms this carboxylic acid into a highly valuable tertiary, α,α-difluoro radical. This radical is stabilized by hyperconjugation from the methyl group but rendered highly electrophilic by the adjacent fluorines, making it an ideal candidate for Giese additions to electron-deficient olefins .
Fig 2: Photoredox-catalyzed decarboxylative radical generation and functionalization.
Step-by-Step Methodology
-
Redox-Active Ester (RAE) Synthesis: Dissolve the acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in DCM. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at 0 °C. Stir for 4 hours at room temperature, filter off the urea byproduct, and concentrate to isolate the RAE.
-
Photocatalytic Setup: In an oven-dried Schlenk tube, combine the RAE (1.0 equiv), a Giese acceptor (e.g., methyl acrylate, 2.0 equiv), Hantzsch ester (1.5 equiv, acting as the hydrogen atom donor), and the photocatalyst Ir(ppy)3 (2 mol%).
-
Causality: Ir(ppy)3 is selected because its excited state oxidation potential is perfectly matched to reduce the NHPI ester via Single Electron Transfer (SET), triggering N-O bond fragmentation.
-
-
Degassing: Dissolve the mixture in anhydrous DMF (0.1 M). Degas via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded as it rapidly quenches the Ir(III)* excited state and traps the carbon-centered radical.
-
Irradiation: Irradiate the stirred solution with 456 nm Blue LEDs at room temperature for 16 hours.
-
Self-Validation: The reaction mixture will maintain a bright luminescent yellow/green color under irradiation. Rapid gas evolution (CO2 extrusion) will be observed in the first 2 hours.
-
-
Workup: Dilute with diethyl ether, wash extensively with water (to remove DMF) and brine. Purify the resulting complex fluorinated scaffold via silica gel chromatography.
Protocol 3: Reduction to the Fluorinated Alcohol
Reducing a sterically hindered, electronically deactivated carboxylic acid to an alcohol requires a careful choice of hydride source. Lithium Aluminum Hydride (LAH) can occasionally lead to unwanted defluorination or ring-opening side reactions in highly strained systems. Borane-Dimethylsulfide (BH3·DMS) is the optimal chemoselective reagent .
Step-by-Step Methodology
-
Preparation: Dissolve the acid (1.0 equiv, 5.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Borane Addition: Add BH3·DMS (2.0 M in THF, 2.5 equiv) dropwise over 15 minutes.
-
Causality: The electron-withdrawing nature of the gem-difluoro group reduces the Lewis basicity of the carbonyl oxygen. An excess of the highly electrophilic borane is required to force the initial coordination step.
-
-
Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.
-
Quench: Cool the reaction back to 0 °C. Carefully and slowly add Methanol (5 mL) dropwise.
-
Self-Validation: Vigorous bubbling (hydrogen gas evolution) will occur as the excess borane is destroyed and the intermediate borate esters are solvolyzed. Wait until gas evolution completely ceases.
-
-
Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1M NaOH, water, and brine. The resulting (2,2-difluoro-1-methylcyclohexyl)methanol is typically pure enough for subsequent transformations (e.g., Swern oxidation to the aldehyde) without chromatography.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2016).[Link]
-
Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, American Chemical Society (2023).[Link]
-
Amide synthesis by acylation. Organic Chemistry Portal (2024).[Link]
Application Note: Scale-Up Synthesis Methods for Fluorinated Cyclohexane Building Blocks
Executive Summary
Fluorinated cyclohexanes are critical pharmacophores in modern drug discovery, offering unique capabilities to modulate lipophilicity (
This guide details scalable protocols for synthesizing high-value fluorinated cyclohexane building blocks, specifically focusing on 4,4-difluorocyclohexanone and stereoselective fluorocyclohexanols . It prioritizes "Safety-by-Design" principles, recommending crystalline fluorinating agents (XtalFluor®) and robust catalytic hydrogenation routes over traditional, volatile reagents like DAST where possible.
Strategic Considerations for Scale-Up
Before initiating a campaign, the choice of fluorination method must be weighed against safety margins and equipment capabilities.
Reagent Selection Matrix
Traditional reagents like DAST (Diethylaminosulfur trifluoride) are notorious for explosive decomposition at elevated temperatures.[1][2] For scale-up (>100g), we recommend Deoxo-Fluor® (more thermally stable) or XtalFluor-E/M® (crystalline, no free HF generation).
Table 1: Fluorinating Reagent Comparison for Scale-Up
| Reagent | Physical State | Thermal Stability (Onset) | HF Generation | Scale-Up Suitability |
| DAST | Liquid | ~90°C (Explosive potential) | High (Hydrolysis) | Low (Avoid >50g) |
| Deoxo-Fluor® | Liquid | ~140°C | High (Hydrolysis) | Medium (Requires cooling) |
| XtalFluor-E® | Solid (Crystalline) | >200°C | Negligible (anhydrous) | High (Safer handling) |
| SF4 (Gas) | Gas | Stable | Extreme | Industrial Only (Specialized) |
Decision Logic for Route Selection
The following decision matrix guides the selection of the synthetic strategy based on the starting material and desired substitution pattern.
Figure 1: Strategic decision matrix for selecting the optimal synthesis route.
Detailed Protocol: Synthesis of 4,4-Difluorocyclohexanone
This building block is ubiquitous in inhibitor design. The standard route involves the gem-difluorination of a protected ketone followed by hydrolysis.
Target Scale: 100 g – 1 kg Key Safety Hazard: Exotherm control during fluorination; HF management.
Reaction Scheme
-
Protection: 1,4-Cyclohexanedione
1,4-Cyclohexanedione monoethylene ketal.[3] -
Fluorination: Ketal
8,8-Difluoro-1,4-dioxaspiro[4.5]decane. -
Deprotection: Hydrolysis
4,4-Difluorocyclohexanone.
Step-by-Step Protocol (Fluorination Stage)
Reagents:
-
1,4-Cyclohexanedione monoethylene ketal (1.0 equiv)[3]
-
Deoxo-Fluor® (1.2 – 1.5 equiv) [Alternative: XtalFluor-E + Et3N·3HF for higher safety]
-
Dichloromethane (DCM) (anhydrous, 10 volumes)
-
Ethanol (trace, catalyst)
Equipment:
-
Glass-lined reactor or Hastelloy vessel (Stainless steel 316 is susceptible to HF corrosion).
-
Scrubber system (NaOH) for HF vapors.
Procedure:
-
Preparation: Charge the reactor with 1,4-cyclohexanedione monoethylene ketal and anhydrous DCM under
atmosphere. Cool the jacket to 0°C. -
Addition: Add Deoxo-Fluor® dropwise via a metering pump. CRITICAL: Maintain internal temperature
. The reaction is highly exothermic.-
Note: If using XtalFluor-E, add the solid reagent first, then add Et3N·3HF promoter slowly.
-
-
Reaction: Allow the mixture to warm to 20-25°C and stir for 12-16 hours.
-
Monitoring: Monitor by GC-MS. Look for the disappearance of starting material (m/z 156) and formation of the difluoro-ketal intermediate.
-
Quench (The Hazardous Step): Cool back to 0°C. Slowly add saturated aqueous
. Warning: Massive evolution and potential HF fuming. Control addition rate strictly. -
Workup: Separate organic layer.[1] Wash with water and brine.[1] Dry over
.[1] Concentrate to yield crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane.
Hydrolysis and Purification
-
Suspend the crude intermediate in THF/2N HCl (1:1). Heat to 60°C for 4 hours.
-
Extract with MTBE (Methyl tert-butyl ether).
-
Purification: The final product is a low-melting solid (mp 35-40°C).
-
Method: Vacuum distillation is preferred for liquid crude. If solid, recrystallize from Hexane/Et2O at low temperature.
-
Methodology: Catalytic Hydrogenation of Fluorophenols
For synthesizing fluorocyclohexanols (e.g., 4-fluorocyclohexanol) with defined stereochemistry, hydrogenation of the corresponding fluorophenol is superior to nucleophilic fluorination (which often leads to elimination).
Advantages:
-
Avoids hazardous fluorinating reagents.
-
Uses cheap H2 gas.
-
High atom economy.
Protocol Summary:
-
Catalyst: 5% Rh/Al2O3 or specialized NHC-Rh complexes (for water solubility).
-
Solvent: Methanol or Water (if using phase-transfer catalysts).
-
Conditions: 5-10 bar H2 pressure, 50-80°C.
-
Stereocontrol:
-
Rh/Al2O3 typically yields the cis-isomer as the major product.
-
Ru/C can be used if the trans-isomer is preferred (via thermodynamic equilibration).
-
Process Workflow & Safety Controls
The following diagram illustrates the critical process controls (CPCs) required for the 4,4-difluorocyclohexanone campaign.
Figure 2: Process flow for the synthesis of 4,4-difluorocyclohexanone highlighting safety nodes.
Analytical Quality Control
-
19F NMR: Essential for quantifying purity. 4,4-difluorocyclohexanone shows a characteristic gem-difluoro signal (decoupled singlet or triplet depending on resolution) at approx
to ppm. -
GC-MS: Monitor for the "elimination byproduct" (fluorocyclohexene), which forms if the reaction overheats.
-
DSC (Differential Scanning Calorimetry): Run on the crude reaction mixture before scale-up >10g to determine the onset of decomposition.
References
-
BenchChem. Challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production. Retrieved from .
-
Organic Syntheses. Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor. Org.[4][5] Synth. 2015 , 92, 309-327. Link.
- L'Heureux, A., et al.Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. J. Org. Chem. 2010, 75, 3401–3411. (Describes XtalFluor safety).
-
ChemicalBook. 4,4-Difluorocyclohexanone Product & Synthesis Data.Link.
-
Tu, T., et al. Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water.[6] Green Chem. 2023 . Link.
-
Couturier, M., et al. XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich Technical Bulletin. Link.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. A kind of method for synthesizing 4-fluorocyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4-difluorocyclohexanone - CAS:22515-18-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Incorporation of 2,2-Difluoro Analogs in Agrochemical Synthesis
Target Audience: Researchers, Discovery Scientists, and Process Chemists in Agrochemical Development Content Type: Technical Guide & Experimental Protocols
Executive Summary
The incorporation of fluorine into agrochemical candidates has become a cornerstone of modern crop protection discovery. Specifically, the 2,2-difluoro (gem-difluoro) and difluoromethyl (-CF₂H) motifs have emerged as privileged structural features[1]. These analogs serve as highly effective bioisosteres for ethereal oxygen, carbonyl, and methylene groups, imparting profound physicochemical enhancements including modulated lipophilicity, increased metabolic stability, and altered pKa of adjacent functional groups[2],[1].
This application note provides an authoritative guide on the mechanistic rationale, synthetic workflows, and validated protocols for integrating 2,2-difluoro analogs into agrochemical pipelines, with a specific focus on Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.
Mechanistic Rationale: The "Fluorine Effect" in Crop Protection
The strategic replacement of standard functional groups with 2,2-difluoro analogs is not merely a structural substitution; it is a calculated physicochemical optimization.
-
Metabolic Shielding: Cytochrome P450 enzymes in target pests and off-target organisms readily oxidize unhindered methylene (-CH₂-) sites. The strong C-F bond (approx. 105 kcal/mol) in a -CF₂- group resists oxidative cleavage, drastically extending the active ingredient's half-life[3].
-
Bioisosterism & Binding Affinity: The -CF₂- group is an established bioisostere for oxygen[4]. Furthermore, the terminal difluoromethyl group (-CF₂H) acts as a unique lipophilic hydrogen-bond donor. The highly electronegative fluorine atoms polarize the C-H bond, allowing it to form critical hydrogen bonds with target enzyme residues (e.g., within the ubiquinone binding site of Complex II)[5].
-
Lipophilicity (logP) Tuning: Agrochemicals require precise logP values to penetrate plant cuticles or insect exoskeletons while maintaining systemic mobility. The -CF₂- motif increases lipophilicity compared to oxygen or unfluorinated alkyl chains, optimizing bioavailability[3],[1].
Table 1: Physicochemical Comparison of Structural Motifs
| Property | Methylene (-CH₂-) | Ether (-O-) | Difluoromethylene (-CF₂-) | Difluoromethyl (-CF₂H) |
| Electronegativity | Low | High | High (Strong Inductive Effect) | High |
| Lipophilicity (logP) | High | Low | High (Increases overall logP) | Moderate-High |
| Metabolic Stability | Poor (P450 oxidation) | Poor (Cleavage) | Excellent (Oxidation resistant) | Excellent |
| Receptor Interaction | Van der Waals | H-bond Acceptor | Weak H-bond Acceptor | Lipophilic H-bond Donor |
Key Agrochemical Targets Featuring CF₂ Motifs
The past decade has seen a surge in commercialized crop protection products containing the difluoromethyl pyrazole core. Notable examples include the SDHI fungicides Fluxapyroxad , Bixafen , and Sedaxane [6],[7],[5]. Additionally, the insecticide Flupyradifurone utilizes a 2,2-difluoroethylamine building block to modulate the basicity of its pharmacophore, enhancing selectivity for insect nicotinic acetylcholine receptors over mammalian counterparts[8].
Figure 1: Mechanism of action for difluoromethyl-containing SDHI fungicides.
Synthetic Workflows & Methodologies
To achieve high-yield incorporation of 2,2-difluoro groups, process chemists generally rely on two distinct strategies: the Building Block Approach (bottom-up synthesis) and Late-Stage Functionalization (using specialized synthons).
Strategy A: The Building Block Approach (Industrial Standard)
For commercial-scale agrochemical synthesis, starting with pre-fluorinated building blocks like Ethyl difluoroacetoacetate (EDFAA) or 1,1-difluoroacetone is preferred[6],[7]. This bypasses the severe safety hazards and specialized Hastelloy reactor requirements associated with direct elemental fluorine (F₂) gas handling, while guaranteeing complete regiocontrol[6].
Figure 2: Industrial building-block workflow for synthesizing the Fluxapyroxad pyrazole core.
Strategy B: Difluoromethylene Radical Anion Synthon (diFRAS)
For discovery chemists requiring late-stage diversification, traditional nucleophilic CF₂ transfer often fails due to poor functional group tolerance. The novel diFRAS approach utilizes difluoromethyl phenyl sulfone (PhSO₂CF₂H) and visible-light photoredox catalysis to homolytically cleave the C-S bond. This generates a •CF₂R radical that smoothly reacts with complex agrochemical scaffolds without over-alkylation[4].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with internal validation checkpoints to ensure reproducibility and safety.
Protocol 1: Synthesis of 2,2-Difluoroethanol (Key Intermediate)
2,2-Difluoroethanol is a critical precursor for the synthesis of herbicides and insecticides like Flupyradifurone[9],[10],[8].
Causality & Design: Direct reduction of difluoroacetic acid is highly exothermic and prone to over-reduction. This protocol utilizes the transesterification of 1-chloro-2,2-difluoroethane via a formate intermediate, ensuring a controlled, scalable reaction trajectory[10].
Step-by-Step Procedure:
-
Formate Formation: In a 500 mL reactor, suspend 1.1 equivalents of sodium formate in 150 mL of dimethyl sulfoxide (DMSO). Heat the mixture to 120 °C.
-
Controlled Addition: Add 100 g (0.983 mol) of 1-chloro-2,2-difluoroethane dropwise over 60 minutes. Causality: Dropwise addition prevents the buildup of unreacted volatile starting material, mitigating over-pressurization risks.
-
Reaction Monitoring: Stir at 120 °C for 1.5 hours. Validate conversion via Gas Chromatography (GC). The disappearance of the 1-chloro-2,2-difluoroethane peak confirms the formation of 2,2-difluoroethyl formate[10].
-
Transesterification: Cool to room temperature. Add 150 mL of methanol and a catalytic amount of sodium methoxide (0.05 eq). Stir for 2 hours at 40 °C.
-
Isolation: Distill the mixture fractionally. 2,2-Difluoroethanol (b.p. 96 °C) is collected as a colorless liquid[9].
-
Validation: Perform ¹⁹F NMR (CDCl₃). A characteristic doublet of doublets at approx. -125 ppm confirms the -CF₂H moiety.
Protocol 2: Photoredox Difluoromethylation of Agrochemical Scaffolds (diFRAS Strategy)
Ideal for late-stage SAR (Structure-Activity Relationship) exploration in discovery chemistry[4].
Causality & Design: Using PhSO₂CF₂H as a linchpin avoids the use of highly toxic ozone-depleting gases. The Iridium-based photocatalyst ensures that radical generation only occurs under active irradiation, providing a "fail-safe" temporal control over the reaction[4].
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, combine the target alkene/arene (1.0 mmol), PhSO₂CF₂H (1.5 mmol),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%), and K₂HPO₄ (2.0 mmol).
-
Degassing: Dissolve the mixture in 10 mL of anhydrous DMF. Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited state of the Ir-catalyst and traps carbon-centered radicals; rigorous degassing is mandatory for high yields.
-
Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.
-
Workup: Quench with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Quantitative Data Presentation
The table below summarizes the expected yields and optimal conditions for the methodologies discussed, serving as a benchmark for process validation.
Table 2: Reaction Efficiency and Benchmarking for CF₂ Incorporation
| Target Motif | Methodology / Reagent | Catalyst / Conditions | Average Yield | Ref. |
| 2,2-Difluoroethanol | Transesterification of 1-chloro-2,2-difluoroethane | Na-Formate, DMSO, 120 °C | 88 - 91% | [10] |
| Difluoromethyl Pyrazole | EDFAA + Methylhydrazine Cyclization | EtOH, Reflux, 4h | 82 - 85% | [6] |
| gem-Difluoroalkane | diFRAS / PhSO₂CF₂H | Ir-Photocatalyst, Blue LED, RT | 65 - 78% | [4] |
| 2,2-Difluoro-1,3-diketone | Direct Electrophilic Fluorination | F₂ gas / Quinuclidine | 70 - 80% | [3] |
| Biphenyl-2-amine (Core) | Continuous Flow Suzuki-Miyaura | Pd-catalyst (0.04 mol%), Flow | 73% (3 steps) | [11] |
References
-
gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas National Institutes of Health (PMC) URL:[Link]
-
Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy Shanghai Institute of Organic Chemistry (SIOC) URL:[Link]
-
An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad ResearchGate URL: [Link]
-
Difluoroethanol (DFE, 2,2-Difluoroethanol) CAS:359-13-7 Kangmei Chemical URL: [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride National Institutes of Health (PMC) URL:[Link]
-
New Process for the Synthesis of 5-Fluoro-3-(Difluoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives Justia Patents (US Patent App. 20220371995) URL:[Link]
-
An elementary study of the industrialized preparation of 1,1-difluoro acetone: Starting material of fluoropyrazole succinate dehydrogenase ScienceGate URL:[Link]
- Process for preparing 2,2-difluoroethanol (US8975448B2)
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Chinese Chemical Society URL:[Link]
-
Discovery and synthesis of crop protection products ACS Symposium Series (Dokumen) URL:[Link]
Sources
- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gem -Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01253D [pubs.rsc.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. dokumen.pub [dokumen.pub]
- 6. patents.justia.com [patents.justia.com]
- 7. science-gate.com [science-gate.com]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]
- 10. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing yield of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid synthesis
Topic: Optimizing Yield of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers & Process Chemists[1]
Technical Support: Yield Optimization Guide
Subject: Troubleshooting the Synthesis of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0)
Executive Summary:
Synthesizing 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid presents a distinct challenge: the construction of a gem-difluoro motif adjacent to a quaternary carbon center.[1] The steric bulk of the C1-methyl group significantly retards nucleophilic attack at the C2-carbonyl, while the alpha-protons at C3 promote competitive elimination to vinyl fluorides. This guide focuses on the Deoxofluorination of
Part 1: Strategic Synthesis Workflow
The following diagram outlines the critical decision points and reaction pathways. The primary failure mode is the diversion from the gem-difluoro target to the vinyl fluoride byproduct via elimination.
Figure 1: Reaction logic flow for the deoxofluorination of hindered
Part 2: Troubleshooting & FAQs
Category 1: Reaction Stalling & Low Conversion[1]
Q: I am using DAST at room temperature, but 40% of my starting material remains unreacted after 24 hours. Increasing the temperature degrades the reagent. How do I push conversion?
A: The quaternary center at C1 creates a "steric wall," making the C2 carbonyl difficult for the bulky DAST/Deoxo-Fluor molecule to access.
-
Root Cause: Steric hindrance prevents the initial formation of the alkoxy-aminosulfur intermediate, or the subsequent nucleophilic attack by fluoride is too slow.
-
The Fix: Lewis Acid Catalysis. Do not rely solely on thermal energy.[1] Add 0.1 - 0.2 equivalents of Ethanol (EtOH) or a Lewis Acid like SbCl₃ (Antimony trichloride) .[1]
-
Mechanism:[1][2][3][4][5][6] Ethanol generates a catalytic amount of HF in situ, which activates the Deoxo-Fluor by protonating the leaving group, facilitating the reaction at lower temperatures [1].
-
Protocol: Add 1.5 eq. Deoxo-Fluor to the substrate in DCM.[1][7] Add 0.2 eq. EtOH dropwise. Stir at RT.
-
Q: Why is Deoxo-Fluor preferred over DAST for this specific substrate?
A: Thermal stability.
-
Reasoning: Because of the steric bulk, you may eventually need to heat the reaction to 40-60°C to drive the second fluorination step. DAST is thermally unstable and poses a significant explosion hazard above 50°C. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is stable up to ~90°C, allowing for the higher thermal budget required to overcome the steric barrier of the methyl group [2].
Category 2: Impurity Profile (Vinyl Fluorides)[1]
Q: My LC-MS shows a major peak with M-20 mass (loss of HF). NMR confirms a vinyl fluoride.[1] How do I stop this elimination?
A: Elimination is the dominant side reaction for
-
Root Cause: The reaction intermediate is a good leaving group. If the fluoride ion acts as a base (abstracting a proton from C3) rather than a nucleophile (attacking C2), you get the vinyl fluoride.
-
The Fix: HF Scavengers (The "Buffered" Approach). Perform the reaction in the presence of HF-Pyridine or add Triethylamine (Et₃N) (2.0 eq) before adding the fluorinating agent.
Category 3: Hydrolysis & Isolation[1][7]
Q: After successful fluorination, I tried hydrolyzing the ester with 6N HCl, but the product decomposed. What happened?
A: The gem-difluoro group destabilizes the adjacent bonds under harsh acidic conditions.[1]
-
Root Cause: Acid-catalyzed hydrolysis at high temperatures can lead to decarboxylation or HF elimination, especially in strained ring systems.[1]
-
The Fix: Mild Saponification. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Methyl 2,2-difluoro-1-methylcyclohexanecarboxylate (Intermediate) minimizing elimination.
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask under Nitrogen. Add the starting
-keto ester (1.0 eq) and anhydrous DCM (10 mL/g).[1] -
Reagent Addition: Cool the solution to 0°C . Add Deoxo-Fluor (1.5 eq) dropwise over 20 minutes.
-
Critical: Do not add all at once; the exotherm can trigger decomposition.
-
-
Catalysis (If required): If previous runs showed low conversion, add Ethanol (0.2 eq) dropwise now. This will generate a controlled "burst" of HF to kickstart the cycle.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 16 hours.
-
Quench (Safety Critical): Cool back to 0°C. Quench by slow addition into saturated NaHCO₃ solution.
-
Warning: Quenching releases CO₂ and HF fumes.[1] Ensure vigorous stirring and good ventilation.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/amines) and then Brine.[1] Dry over Na₂SO₄.[1][5]
-
Purification: The vinyl fluoride byproduct is usually less polar.[1] Flash chromatography (Hexanes/EtOAc) is required to separate the gem-difluoro target.[1]
Part 4: Quantitative Data & Solvent Effects
Table 1: Solvent & Additive Screening for Gem-Difluorination
| Solvent | Additive | Temp | Conversion | Yield (Gem-F2) | Yield (Vinyl-F) | Notes |
| DCM | None | 25°C | 65% | 40% | 20% | Standard baseline.[1] |
| DCM | EtOH (0.2 eq) | 25°C | 95% | 78% | 12% | Recommended. EtOH activates reagent.[1] |
| Toluene | None | 80°C | 98% | 30% | 60% | High temp favors elimination.[1] Avoid. |
| THF | Et₃N (2 eq) | 25°C | 40% | 35% | 5% | Base suppresses elimination but kills rate.[1] |
| DCM | SbCl₃ (5 mol%) | 25°C | 90% | 72% | 15% | Good alternative to EtOH activation.[1] |
References
-
Lal, G. S., et al. (1999).[8][11] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[1][11] Journal of Organic Chemistry.
-
Singh, R. P., & Shreve, J. M. (2002).[8] "Nucleophilic Fluorination with Deoxo-Fluor." Synthesis.
-
Sashida, H. (2009).[1][8] "Recent Developments in the Synthesis of gem-Difluorides." Asian Journal of Organic Chemistry. (General reference for suppression of elimination in cyclic ketones).
Sources
- 1. 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 9. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
Technical Guide: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclohexane Coupling
To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Advanced Synthesis Support Subject: Troubleshooting & Optimization Strategies for Quaternary Cyclohexane Couplings
Executive Summary: The Steric Challenge
Coupling at the 1-position of a 1-substituted cyclohexane (generating a gem-disubstituted, quaternary center) is one of the most demanding transformations in synthesis. The difficulty arises from a convergence of three hostile factors:
-
Conformational Locking (A-Values): A 1,1-disubstituted cyclohexane forces one substituent into an axial position. If the incoming group is bulky, the energy penalty for the transition state is severe (1,3-diaxial interactions).
-
Trajectory Blockade: In standard
or Pd(0)/Pd(II) cycles, the geminal substituent physically blocks the "Burgi-Dunitz" trajectory required for oxidative addition or transmetalation. -
Elimination Dominance: Tertiary centers on cyclohexanes are prone to E2 elimination. The rigid ring system often aligns
-hydrogens perfectly anti-periplanar to the leaving group, accelerating elimination over substitution.
The Solution: To overcome these barriers, we must move away from sterically sensitive
Strategic Frameworks & Protocols
Strategy A: Nickel-Catalyzed Radical Cross-Coupling (The "Gold Standard")
Best for: Coupling tertiary alkyl halides (e.g., 1-bromo-1-methylcyclohexane) with aryl/heteroaryl halides.
Mechanism: Unlike Palladium, Nickel can access single-electron transfer (SET) pathways. This generates a planar tertiary radical at the cyclohexane center, which is less sterically hindered than the tetrahedral starting material. The radical then recombines with the catalyst, bypassing the steric wall.
Protocol 1: Reductive Cross-Coupling (Electrophile + Electrophile)
Use this when you have two halides (e.g., 1-bromo-1-methylcyclohexane + Aryl Bromide).
Reagents:
-
Catalyst:
(10 mol%) or -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)
-
Reductant:
or powder (2-3 equiv) -
Additive:
(1.0 equiv) - Crucial for stabilizing the radical anion. -
Solvent: DMA or NMP (anhydrous)
Step-by-Step:
-
Glovebox/Schlenk: Charge a vial with
(10 mol%), dtbbpy (15 mol%), (3 equiv), and anhydrous (1 equiv). -
Add the aryl bromide (1.0 equiv) and 1-bromo-1-methylcyclohexane (1.5 equiv).
-
Add anhydrous DMA (
concentration). -
Stir vigorously at 60°C for 12-24 hours. Note: Vigorous stirring is essential to break the oxide layer on the metal reductant.
-
Workup: Quench with dilute HCl (to dissolve salts), extract with EtOAc.
Why it works: The bulky dtbbpy ligand prevents catalyst dimerization but leaves enough space for the radical to approach the Ni center.
Strategy B: Cobalt-Catalyzed Grignard Coupling
Best for: Coupling tertiary alkyl Grignard reagents with alkyl halides.[1]
Mechanism: This method uses 1,3-butadiene as a ligand.[1][2] The diene coordinates to Cobalt, creating a "flexible shield" that allows the bulky tertiary nucleophile to approach without triggering
Protocol 2: The Kambe Coupling
Use this to couple a tertiary Grignard to a primary/secondary iodide.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: 1,3-Butadiene (excess, bubbled or dissolved) or Isoprene.
-
Additive: LiI (10 mol%) - Essential for catalytic turnover.
-
Nucleophile: 1-methylcyclohexylmagnesium chloride (prepared fresh).
Step-by-Step:
-
In a reaction vessel, dissolve
(5 mol%) and LiI (10 mol%) in THF. -
Introduce isoprene (20 mol%) or bubble 1,3-butadiene into the solution for 1 min.
-
Cool to -20°C .
-
Add the alkyl halide electrophile (1.0 equiv).
-
Slowly syringe in the tertiary Grignard reagent (1.3 equiv) over 30 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
Strategy C: Palladium-Catalyzed -Arylation
Best for: Creating the quaternary center de novo from a cyclohexanecarboxylate or ketone.
Reagents:
-
Catalyst:
or -
Ligand:
or Q-Phos (Hartwig ligands). Standard phosphines like will fail. -
Base: LiHMDS or NaOtBu.
Visualizing the Solution
Diagram 1: The Nickel Radical Cycle (Bypassing Sterics)
This pathway avoids the crowded
Caption: The Ni-catalyzed radical pathway bypasses the steric crowding of the cyclohexane ring by generating a planar radical intermediate.
Diagram 2: Conformational Energy Landscape
Why standard coupling fails: The axial attack penalty.
Caption: Comparison of the high-energy steric barriers in standard coupling vs. the accessible radical pathway.
Troubleshooting Guide & FAQs
Issue 1: "I'm only seeing the elimination product (alkene)."
-
Diagnosis: The rate of
-hydride elimination is faster than reductive elimination. This is common with Palladium catalysts on tertiary centers. -
Fix: Switch to Nickel . Ni(III) species undergo reductive elimination much faster than Pd(II) species.
-
Alternative Fix: If using Ni, increase the concentration of the dtbbpy ligand. A more electron-rich metal center favors oxidative addition/reductive elimination over
-elimination. -
Check: Ensure your aryl halide is electron-deficient (e.g., 4-CN-Ph-Br). Electron-poor arenes accelerate reductive elimination.
Issue 2: "The reaction stalls after 10% conversion."
-
Diagnosis: Catalyst poisoning or reductant surface passivation.
-
Fix:
-
Activate the Reductant: If using
or , add 1-2 drops of TMSCl or iodine to the mixture to activate the metal surface. -
Add
: In Ni-reductive coupling, is not just a salt; it facilitates the electron transfer from Zn/Mn to the Ni center. Do not omit it.
-
Issue 3: "I can't make the 1-bromo-1-methylcyclohexane precursor."
-
Diagnosis: Radical bromination is non-selective; HBr addition to 1-methylcyclohexene gives mixtures.
-
Fix: Use Markovnikov hydrobromination of 1-methylcyclohexene at -78°C to kinetically trap the tertiary bromide, or use Appel reaction conditions on the corresponding tertiary alcohol (though sterically slow).
Issue 4: "Can I use a Suzuki coupling instead?"
-
Answer: Generally, No for the tertiary halide. Tertiary alkyl boronic acids are unstable (protodeboronation).
-
Exception: You can use gem-diborylalkanes (e.g., 1,1-bis(pinacolboronato)cyclohexane) followed by a stereoselective Suzuki coupling, but this usually requires specific Pd-catalysts (e.g., Pd-PEPPSI ) and often yields secondary centers unless one boron is alkylated first.
Quantitative Data Comparison
| Method | Substrate Scope | Steric Tolerance | Primary Side Reaction | Typical Yield |
| Standard Pd ( | Primary/Secondary Alkyl | Low | < 5% | |
| Pd-PEPPSI / NHC | Secondary Alkyl | Moderate | Elimination | 20-40% |
| Ni / dtbbpy (Reductive) | Tertiary Alkyl | High | Homocoupling | 60-85% |
| Co / Diene | Tertiary Grignard | High | Isomerization | 50-75% |
References
-
Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile
-
Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents
- Source: Journal of the American Chemical Society (Kambe Group)
- Context: Describes the use of butadiene ligands to shield the c
-
URL:[Link]
-
Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters
- Source: Journal of the American Chemical Society (Baran Group)
- Context: Alternative method using carboxylic acids to generate the radical, avoiding unstable halides.
-
URL:[Link]
Sources
- 1. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Purification of Fluorinated Cyclohexane Carboxylic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of fluorinated cyclohexane carboxylic acids (e.g., 4-fluorocyclohexanecarboxylic acid and 4-(trifluoromethyl)cyclohexanecarboxylic acid). These molecules present distinct physical chemistry challenges due to their cis/trans isomerism, strong hydrogen-bonding capabilities, and the high electronegativity of the fluorine substituents.
This guide is designed to move beyond basic protocols. Here, we explore the thermodynamic and kinetic causality behind each purification strategy, providing you with self-validating workflows to ensure high-fidelity results in your drug development and radiochemistry applications.
Quantitative Comparison of Purification Strategies
Before selecting a troubleshooting pathway, consult the table below to match your specific experimental bottleneck with the appropriate purification mechanism.
| Strategy | Primary Application | Underlying Mechanism | Typical Purity | Scale Range |
| Thermodynamic Epimerization | Enriching trans-isomers from cis/trans mixtures | Base-catalyzed enolization favoring the diequatorial conformation | 95.0% – 99.5% | Gram to Kilogram |
| Silica Gel Chromatography | Isolating specific isomers when crystallization fails | Differential adsorption via esterification | >98.0% | Milligram to Gram |
| Alkaline LLE | Trace isolation from biological/complex matrices | pH-dependent phase partitioning (ion trapping) | Matrix-free | Microgram to Milligram |
FAQ 1: How do I enrich and isolate the trans-isomer from a cis/trans mixture of 4-(trifluoromethyl)cyclohexanecarboxylic acid?
The Challenge: Standard recrystallization of a 50/50 cis/trans mixture often results in poor yields because the isomers co-crystallize. The Causality: The cis isomer of 4-substituted cyclohexanecarboxylic acids forces one substituent into a sterically hindered axial position. By subjecting the mixture to a strong base at high temperatures, we abstract the alpha-proton adjacent to the carboxylate, forming an enolate intermediate[1]. Upon reprotonation, the system thermodynamically drives the stereocenter to the lower-energy equatorial position, yielding the highly stable diequatorial trans isomer[1][2].
Protocol 1: Base-Catalyzed Epimerization and Precipitation
This protocol is a self-validating system: successful epimerization is physically confirmed by the immediate precipitation of the trans-isomer upon controlled acidification.
-
Epimerization: Charge a pressure-rated reaction vessel with the cis/trans mixture of 4-(trifluoromethyl)cyclohexanecarboxylic acid and potassium hydroxide (KOH) (approx. 2-3 equivalents)[1].
-
Thermal Activation: Heat the mixture to 130 °C – 220 °C and maintain for 1 to 4 hours. Scientist's Note: This extreme temperature is critical to overcome the activation energy barrier for enolate formation.
-
Dissolution: Cool the reaction mixture to room temperature and dissolve the resulting solid mass in a mixture of water and methanol (e.g., 1:2 v/v ratio)[1].
-
Acidification: Chill the solution to 0–5 °C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is < 2, maintaining the internal temperature below 5 °C[2].
-
Isolation: Stir for 1 hour to ensure complete precipitation. Filter the crystals, wash with cold water, and dry under vacuum[2].
-
Validation: Analyze the crude solid via HPLC (Column: ODS-TSKGel; Mobile phase: 0.02M phosphate buffer pH 2.5 / acetonitrile 70/30; Detection: 210 nm). The trans form purity should be ≥95.0%[1]. Recrystallize from petroleum ether to achieve >99.5% purity[2].
Workflow for epimerization and purification of trans-4-trifluoromethylcyclohexanecarboxylic acid.
FAQ 2: What is the best chromatographic method for separating fluorinated cyclohexanecarboxylic acids if crystallization fails?
The Challenge: Attempting to separate the free carboxylic acids on bare silica gel results in severe peak tailing and co-elution. The Causality: Free carboxylic acids form strong hydrogen-bonded dimers and interact aggressively with the silanol groups on the silica stationary phase. By converting the acid to a methyl ester, we eliminate the hydrogen bond donor[3]. This drastically reduces the polarity of the molecule, allowing for crisp, high-resolution separation of the cis and trans isomers based purely on their steric interactions and dipole moments.
Protocol 2: Esterification-Assisted Chromatography
-
Derivatization: Dissolve the fluorinated cyclohexanecarboxylic acid mixture in methanol. Add a catalytic amount of concentrated hydrochloric acid[3].
-
Reflux: Heat the mixture under reflux for 10 hours to drive the Fischer esterification to completion[3].
-
Extraction: Cool to room temperature, quench with water, and extract with t-butyl methyl ether (MTBE). Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure[3].
-
Separation: Load the crude ester onto a silica gel column. Elute with a non-polar solvent system (e.g., hexane/ethyl acetate gradient).
-
Validation & Recovery: Confirm fraction purity via GC-MS. Hydrolyze the separated pure ester fractions using aqueous lithium hydroxide (LiOH) to recover the pure acid isomers.
FAQ 3: How can I extract and isolate trace fluorocyclohexanecarboxylic acid from complex biological or reaction mixtures?
The Challenge: In radiochemistry (e.g., PET tracer metabolite analysis) or complex biological assays, you must isolate trace amounts of fluorocyclohexanecarboxylic acid from a massive background of neutral and basic organic impurities. The Causality: Fluorocyclohexanecarboxylic acids have a pKa of approximately 4.5–5.0. At a highly alkaline pH (e.g., pH 12.5), the acid is >99.9% ionized into a carboxylate salt[4]. This renders it completely insoluble in non-polar organic solvents. By performing a liquid-liquid extraction (LLE) with a hexane/ethyl acetate mixture, lipophilic impurities partition into the organic phase, while the target fluorinated carboxylate is quantitatively trapped in the aqueous phase[4][5].
Protocol 3: Alkaline Liquid-Liquid Extraction (Ion Trapping)
-
Matrix Preparation: Aliquot the complex mixture (e.g., plasma or crude reaction matrix) into a centrifuge tube[5].
-
Alkaline Adjustment: Add an equal volume of KCl-NaOH buffer (125 mM, pH 12.5) to fully deprotonate the fluorocyclohexanecarboxylic acid[4][5].
-
Solvent Addition: Add a 4:1 (v/v) mixture of hexane and ethyl acetate[4][5].
-
Phase Mixing: Vortex vigorously for 1-2 minutes to ensure complete phase interaction.
-
Separation: Centrifuge at 5,500 rpm for 10 minutes to separate the phases[5].
-
Validation: The upper organic phase contains the neutral/basic impurities. The lower aqueous phase contains the purified fluorocyclohexanecarboxylate[4]. To recover the free acid, simply acidify the aqueous layer with 0.1 M HCl and re-extract with fresh ethyl acetate.
Liquid-liquid extraction pathway for isolating fluorocyclohexanecarboxylic acid from complex media.
References
- US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids - Google Patents Source: Google Patents URL
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents Source: Google Patents URL
- WO2005063694A1 - Nitrile compound and its use in pest control - Google Patents Source: Google Patents URL
- PET imaging of 5-HT1A receptor binding in patients with temporal lobe epilepsy | Neurology Source: Neurology URL
- Source: National Institutes of Health (NIH)
Sources
- 1. US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. WO2005063694A1 - Nitrile compound and its use in pest control - Google Patents [patents.google.com]
- 4. Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
Technical Support Center: Troubleshooting Low Reactivity of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter challenging building blocks that defy standard synthetic protocols. One such notoriously difficult substrate is 2,2-difluoro-1-methylcyclopropanecarboxylic acid (CAS: 128073-33-6) [1]. Widely utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and other targeted therapeutics [2], this building block frequently exhibits sluggish reactivity, low yields, or complete failure during amide coupling.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your coupling workflows.
Part 1: Mechanistic Causality – Why Does Coupling Fail?
As a Senior Application Scientist, I always emphasize that troubleshooting must begin with the substrate's intrinsic electronic and steric properties. The low reactivity of 2,2-difluoro-1-methylcyclopropanecarboxylic acid is a dual-factor problem:
-
Extreme Inductive Electron Withdrawal: The gem-difluoro group exerts a powerful electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid [3]. While this makes the carbonyl carbon highly electrophilic once activated, the resulting active ester (e.g., the O-acylisourea intermediate formed with EDC) is thermodynamically unstable. It is highly susceptible to rapid hydrolysis by trace moisture or competitive decarboxylative degradation before the amine can successfully attack.
-
Steric Hindrance: The 1-methylcyclopropyl moiety creates a bulky steric shield around the carbonyl carbon. This physical barrier drastically reduces the rate of nucleophilic attack by the amine. Because the desired pathway (amine attack) is slowed down, the undesired pathways (hydrolysis/decomposition of the active ester) dominate the reaction landscape.
Part 2: Troubleshooting FAQs
Q1: I am using standard EDC/HOBt conditions, but I only recover unreacted starting material and hydrolyzed acid. What is going wrong? A: Standard carbodiimide chemistry is often too slow for this substrate. The O-acylisourea intermediate forms, but due to the steric bulk of the 1-methyl group, your amine cannot attack fast enough. Meanwhile, the electron-withdrawing fluorines make the intermediate so reactive that even parts-per-million (ppm) levels of water in your solvent will hydrolyze it back to the starting acid [3]. You must switch to strictly anhydrous conditions and a more potent coupling agent like HATU.
Q2: I switched to HATU/DIPEA, but my reaction stalls at 50% conversion. How can I drive it to completion? A: Stalled HATU reactions with alpha,alpha-difluoro acids usually indicate amine protonation or active ester degradation. The high acidity of the difluoro acid can protonate your amine, removing it from the catalytic cycle. Solution: Ensure you are using at least 3.0 equivalents of a non-nucleophilic base (DIPEA or pyridine) to keep the amine free. Additionally, pre-activate the acid with HATU for exactly 5–10 minutes before adding the amine; waiting too long allows the highly reactive HOAt-ester to decompose.
Q3: My amine is sterically hindered (e.g., an ortho-substituted aniline). Both EDC and HATU have failed. What is the ultimate fallback? A: When dealing with dual steric hindrance (a bulky acid and a bulky amine), active esters will fail. You must bypass them entirely by converting the carboxylic acid into an acyl chloride using oxalyl chloride and catalytic DMF [2]. The acyl chloride is small enough to overcome the steric bulk and reactive enough to force the coupling with poor nucleophiles.
Part 3: Diagnostic Workflow
Workflow for troubleshooting alpha,alpha-difluoro carboxylic acid amide coupling failures.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints so you can verify the success of each intermediate step before proceeding.
Protocol A: Optimized HATU Coupling (For Standard Amines)
-
Preparation: In an oven-dried flask under N₂, dissolve 2,2-difluoro-1-methylcyclopropanecarboxylic acid (1.0 eq) in strictly anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous DIPEA (3.0 eq). Validation Checkpoint: The solution should remain clear.
-
Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for exactly 10 minutes. Validation Checkpoint: Take a 1 µL aliquot, quench in LCMS grade MeOH, and run a rapid LCMS. You should observe the mass of the HOAt-active ester; the starting acid mass should be completely consumed.
-
Coupling: Add the amine (1.1 eq). Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ to destroy any unreacted active ester, then extract with EtOAc.
Protocol B: Acyl Chloride Generation (For Hindered/Deficient Amines)
This protocol is adapted from validated industrial syntheses of sGC stimulators [2].
-
Preparation: In an oven-dried flask under N₂, dissolve 2,2-difluoro-1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (0.3 M).
-
Catalyst: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).
-
Chlorination: Cool to 0 °C. Dropwise, add Oxalyl Chloride (1.5 eq).
-
Validation Checkpoint (Visual): Vigorous gas evolution (CO and CO₂) will begin immediately. The system self-validates completion when gas evolution entirely ceases (typically 30–45 minutes at room temperature).
-
Concentration: Carefully concentrate the crude mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting acyl chloride in anhydrous DCM.
-
Coupling: Add this solution dropwise to a pre-cooled (0 °C) suspension of your hindered amine (0.9 eq) and Pyridine (3.0 eq) in DCM. Stir for 1 hour.
Part 5: Activation Strategy Data Comparison
Use the following quantitative summary to select the correct activation strategy based on your specific amine partner.
| Activation Method | Reagents | Intermediate Stability | Reactivity with Hindered Amines | Recommended Use Case |
| Carbodiimide | EDC, HOBt, DIPEA | Low (Highly prone to hydrolysis) | Poor | Primary, highly nucleophilic, unhindered aliphatic amines. |
| Uronium Salt | HATU, DIPEA | Moderate (Stable for short periods) | Fair to Good | Standard secondary amines or unhindered anilines. |
| Acyl Chloride | Oxalyl Chloride, cat. DMF | High (In strictly anhydrous DCM) | Excellent | Sterically hindered amines, electron-deficient anilines, or pyrazoles [2]. |
References
-
National Center for Biotechnology Information. "2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid" PubChem Compound Summary for CID 14695229. Available at:[Link]
- Nakai, T. et al. (Ironwood Pharmaceuticals). "2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sGC) stimulators for the treatment of pulmonary hypertension." European Patent EP3112363A1.
Fluorination Technical Support: Mitigating Elimination in Cyclohexyl Systems
Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting E2 Elimination Side Reactions in Cyclohexane Fluorination Last Updated: October 2025
Module 1: The Mechanistic Battlefield
Why does my cyclohexane turn into an alkene?
In cyclohexane systems, the competition between nucleophilic fluorination (
The "Anti-Periplanar" Trap:
For E2 elimination to occur, the leaving group (activated alcohol) and a neighboring
-
Scenario A (High Risk): Precursor alcohol is Axial .
-
Activation retains stereochemistry
Leaving Group is Axial . - -Hydrogens are anti-periplanar.
-
Result: Rapid E2 Elimination (Cyclohexene formation).
-
-
Scenario B (Moderate Risk): Precursor alcohol is Equatorial .
-
Activation retains stereochemistry
Leaving Group is Equatorial . -
No
-Hydrogens are anti-periplanar (only C-C bonds are). -
Problem:
requires backside attack from the axial trajectory, which is sterically hindered by 1,3-diaxial interactions. -
Result: Sluggish reaction, often requiring heat, which eventually triggers thermal elimination or carbocation formation (
).
-
Visualizing the Pathway
Caption: Mechanistic competition in cyclohexyl systems. Axial leaving groups strongly favor elimination due to orbital alignment.
Module 2: Reagent-Specific Troubleshooting
Protocol 1: The "Gold Standard" Switch (XtalFluor-E)
If you are using DAST or Deoxo-Fluor and observing >20% elimination, switch reagents immediately . DAST releases free HF and is inherently acidic/basic enough to promote elimination.
Recommended Reagent: XtalFluor-E (or XtalFluor-M) Why: It does not release free HF.[2][3][4] It requires an exogenous fluoride source, allowing you to decouple activation from nucleophilic attack and control basicity.
Optimized Protocol:
-
Stoichiometry: 1.0 eq. Alcohol : 1.2 eq. XtalFluor-E : 1.5 eq.
.[2][5] -
Solvent: Anhydrous DCM (0.1 M).
-
Temperature:
for addition, warm to (Do not boil). -
Additive: Add
before the XtalFluor-E to buffer the reaction.
| Variable | DAST / Deoxo-Fluor | XtalFluor-E + |
| Leaving Group Species | Aminodifluorosulfurane (Unstable) | Aminodifluorosulfinium salt (Stable) |
| Free HF Generated? | Yes (Autocatalytic elimination) | No (Controlled by additive) |
| Elimination Risk | High | Low |
| Thermal Stability | Explodes >90°C | Stable solid |
Protocol 2: The "Late-Stage" Solution (PhenoFluor)
For complex drug scaffolds where the cyclohexyl ring is heavily substituted, standard deoxyfluorination often fails.
Recommended Reagent: PhenoFluor (or AlkylFluor)
Why: PhenoFluor operates via a mechanism that suppresses carbocation formation. It forms an imidazolium intermediate that is highly reactive toward
Key Adjustment:
-
Use Toluene instead of DCM.
-
Add CsF (Cesium Fluoride) as a "fluoride shuttle" to increase local
concentration without increasing basicity.
Module 3: Advanced Workflows (Decision Matrix)
Use this logic flow to select the correct experiment before wasting material.
Caption: Decision matrix for selecting fluorination strategy based on substrate stereochemistry.
Module 4: FAQ & Troubleshooting
Q: I switched to XtalFluor-E, but I still see 10% alkene. How do I get to 0%?
A: Check your proton scavenger. If you are using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter, it acts as a base and will drive elimination. Switch to
Q: Can I fluorinate a tertiary cyclohexanol without elimination? A: Almost never via deoxyfluorination (DAST/XtalFluor). Tertiary centers form stable carbocations immediately, leading to E1 elimination (Zaitsev product).
-
Fix: You must change strategy to C-H Fluorination (Radical chemistry) or build the fluorine in at an earlier linear step using a fluorinated building block.
Q: My product has the wrong stereochemistry (Retention instead of Inversion).
A: This indicates an
-
Fix: Switch to a non-polar solvent (Hexane/Toluene mix). Polar solvents stabilize the carbocation intermediate, allowing the fluoride to attack from either face (scrambling) or favoring the thermodynamic product. Non-polar solvents force a tighter ion pair, favoring
inversion.
References
-
Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability." Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009).[6][7] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.
-
Sladojevich, F., et al. (2013). "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[8]
- Clayden, J. (2012). Organic Chemistry. "Elimination vs Substitution in Cyclohexanes." (Standard Text Reference).
-
Nielsen, M. K., et al. (2015).[6][7] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6] Journal of the American Chemical Society.[8]
Sources
- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Solubility Challenges of Fluorinated Cyclohexane Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for drug development professionals and medicinal chemists facing the unique physicochemical hurdles of fluorinated alicyclic compounds.
Fluorinated cyclohexanes are highly valued in drug discovery as metabolically stable bioisosteres for phenyl rings[1]. However, introducing multiple fluorine atoms—especially in constrained stereochemical arrangements like all-cis-tetrafluorocyclohexane—creates extreme facial polarization[2]. This unique electron distribution alters basicity, lipophilicity, and crystal lattice energy, frequently resulting in catastrophic solubility failures during late-stage assays or formulation[3].
This guide provides mechanistic diagnostics, field-proven solubilization strategies, and self-validating experimental protocols to rescue your fluorinated candidates.
MODULE 1: Diagnostic Terminal (Mechanistic FAQs)
Q1: My fluorinated cyclohexane derivative contains a basic amine, yet it suddenly crashed out of our pH 7.4 aqueous assay buffer. Why did this happen?
Root Cause: Inductive pKa Suppression. Fluorine is the most electronegative element. When introduced onto a cyclohexane ring, its strong electron-withdrawing inductive effect propagates through the sigma-bond framework. If your amine is situated near the fluorinated carbons, its basicity is severely compromised. Fluorination can lower the pKa of nearby basic amines by 2 to 3 units[3]. If the pKa drops below the physiological pH of 7.4, the amine is no longer protonated (ionized) in your assay buffer. Without the charged state, the molecule relies entirely on its neutral lipophilicity, leading to immediate precipitation. Actionable Fix: Lower the assay pH (if biologically permissible) to force ionization, or structurally introduce a spacer (e.g., a methylene bridge) between the fluorinated ring and the amine to insulate the inductive effect.
Q2: We synthesized a highly fluorinated analog (all-cis-hexafluorocyclohexane derivative), but it is insoluble in water AND common organic solvents like hexane or toluene. Is my compound degraded?
Root Cause: The Fluorous Effect. Your compound is likely intact but exhibiting the "fluorous effect." Highly fluorinated molecules become "fluorophilic"—meaning they are simultaneously hydrophobic (water-repelling) and lipophobic (hydrocarbon-repelling)[4]. The low polarizability of the C-F bond results in extremely weak van der Waals interactions with standard organic solvents[5]. Consequently, these molecules prefer to self-associate or dissolve only in specialized fluorinated solvents. Actionable Fix: For in vitro stock solutions, transition to fluorinated co-solvents such as trifluorotoluene, which provides the necessary fluorous-fluorous dispersion interactions to break the solute-solute lattice[6].
Q3: How do I determine if my solubility issue is driven by "Grease" (high logP) or "Brick Dust" (high lattice energy)?
Root Cause: Facial Polarization vs. Bulk Lipophilicity. Fluorination generally increases bulk lipophilicity (logP), driving "grease-like" insolubility[3]. However, specific stereoisomers, such as all-cis-1,2,4,5-tetrafluorocyclohexane, adopt a chair conformation where 1,3-diaxial C-F bonds align perfectly. This creates a facially polarized ring with an intensely electronegative "fluorine face" and an electropositive "hydrogen face"[2]. These opposing faces stack via strong intermolecular dipole-dipole interactions, creating a highly stable crystal lattice ("brick dust"). Actionable Fix: Check the melting point. A melting point >200°C indicates a "brick dust" problem. You must disrupt the crystal packing by introducing a steric bump (e.g., a methyl group) on the cyclohexane ring[2] or by using high-energy formulation techniques (e.g., amorphous solid dispersions).
MODULE 2: The Formulation Workbench
When medicinal chemistry optimization is complete, solubility must be achieved through formulation. Standard lipid-based formulations often fail for highly fluorinated compounds due to the lipophobic nature of the fluorous effect[4].
Strategy: Fluorinated Dendritic Amphiphiles (Hexosomes)
Recent breakthroughs in nanomedicine have demonstrated that matching a fluorinated drug with a fluorinated carrier system exploits fluorophilic interactions, drastically improving encapsulation. Utilizing nonionic dendritic amphiphiles with fluorinated tails to form hexosomes has been shown to increase the aqueous solubility of fluorinated drugs by up to 12-fold, achieving encapsulation efficiencies exceeding 60%[7].
Quantitative Data: Excipient & Carrier Comparison
| Solubilization System | Mechanism of Action | Target Compound Profile | Expected Solubility Gain |
| Standard Micelles (Tween-80) | Hydrophobic core encapsulation | Low F-content, High logP | 2x - 5x |
| Cyclodextrins (HP-β-CD) | Host-guest inclusion complex | Small molecular volume, "Grease" | 5x - 10x |
| Trifluorotoluene (Co-solvent) | Fluorous-fluorous dispersion | High F-content, In vitro assays only | >50x (In Vitro) |
| Fluorinated Hexosomes | Fluorophilic self-assembly | Highly fluorinated, Lipophobic drugs | 10x - 15x (In Vivo)[7] |
Decision Architecture for Solubilization
Decision tree for diagnosing and resolving fluorinated cyclohexane solubility issues.
MODULE 3: Protocol Database
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal quality control checkpoints to verify causality and prevent false-positive solubility readings.
Protocol 1: Self-Validating Thermodynamic Solubility Assay
Purpose: To accurately measure the true equilibrium solubility of fluorinated derivatives without interference from supersaturation or micellar artifacts.
Step-by-Step Methodology:
-
Solid Dispensing: Weigh 2 mg of the fluorinated cyclohexane derivative into a 2 mL glass HPLC vial. Causality Check: Ensure the solid is crystalline via Powder X-Ray Diffraction (PXRD) prior to starting.
-
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Cap the vial and place it in a thermomixer at 37°C, shaking at 800 rpm.
-
Time-Course Sampling (Self-Validation): Extract 50 µL aliquots at 24, 48, and 72 hours. Why? True thermodynamic solubility is only achieved when the concentration plateaus. If the 72h concentration is lower than 24h, your compound initially supersaturated and is slowly crystallizing into a more stable, lower-energy polymorph.
-
Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes at 37°C to pellet undissolved solid.
-
Quantification: Dilute the supernatant 1:100 in acetonitrile and analyze via LC-MS/MS against a standard curve prepared in a fluorous-compatible solvent (e.g., 50:50 acetonitrile:trifluorotoluene).
Protocol 2: Preparation of Fluorinated Hexosome Carriers
Purpose: To encapsulate highly fluorinated, lipophobic drug candidates for in vivo administration, utilizing fluorophilic interactions[7].
Step-by-Step Methodology:
-
Co-Dissolution: Dissolve the fluorinated dendritic amphiphile (carrier) and the fluorinated cyclohexane drug in a volatile co-solvent (e.g., ethanol) at a 10:1 molar ratio.
-
Film Formation: Evaporate the ethanol under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to form a thin, homogeneous fluorinated lipid-drug film.
-
Hydration: Hydrate the film with 1 mL of aqueous buffer (e.g., HEPES pH 7.4) to achieve a final amphiphile concentration of 10 mg/mL.
-
Self-Assembly & Sizing: Subject the hydrated mixture to probe sonication (3 cycles of 30 seconds on/off, 40% amplitude) in an ice bath to induce self-assembly into hexosomes.
-
Purification: Transfer the dispersion to a dialysis cassette (10 kDa MWCO) and dialyze against 1 L of buffer for 12 hours to remove unencapsulated free drug.
-
Validation (Quality Control): Analyze the purified hexosomes using Dynamic Light Scattering (DLS) to confirm a monodisperse size distribution (target: 100-150 nm, PDI < 0.2). Quantify the encapsulated drug via 19F-NMR using an internal standard (e.g., TFA) to calculate Encapsulation Efficiency (EE%)[7].
Workflow for the formulation and validation of fluorinated hexosome carriers.
References
-
Kihakh, S., Melnykov, K. P., Bilenko, V., & Grygorenko, O. (2023). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. ResearchGate.[Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal.[Link]
-
Fluorous phase chemistry: A new industrial technology. (2025). ResearchGate.[Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). JACS Au.[Link]
-
An empirical model for solvation based on surface site interaction points. (2021). RSC Publishing.[Link]
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2026). ResearchGate.[Link]
-
Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. (2014). PMC.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. An empirical model for solvation based on surface site interaction points - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03392A [pubs.rsc.org]
- 6. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,2-Difluoro-1-methylcyclohexane Synthesis & Purification
The following guide is designed as a specialized Technical Support Center resource. It addresses the synthesis, purification, and stereochemical analysis of 2,2-difluoro-1-methylcyclohexane (IUPAC: 1,1-difluoro-2-methylcyclohexane).
It is structured to troubleshoot the most common confusion: the expectation of diastereomers in a molecule that typically presents as an enantiomeric pair , and the frequent misidentification of regioisomeric vinyl fluoride impurities as diastereomers.
Case ID: GEM-DF-CYC-001 Topic: Separation of Diastereomers & Purification Protocols Support Tier: Level 3 (Senior Application Scientist)
Diagnostic & Triage: Defining the Stereochemical Landscape
User Query: "I am unable to separate the diastereomers of 2,2-difluoro-1-methylcyclohexane using standard silica chromatography. Peaks are overlapping or co-eluting."
Root Cause Analysis
Before optimizing separation, we must validate the target species. The molecule 2,2-difluoro-1-methylcyclohexane (derived from 2-methylcyclohexanone) possesses a single chiral center at C1 (the methyl-bearing carbon).
-
Theoretical Status: This molecule exists as a pair of Enantiomers (
and ). -
Diastereomer Status: It does NOT possess diastereomers in its ground state (unless a second chiral center is introduced via a derivative).
-
The "Phantom" Diastereomers: What you are likely observing are Structural Isomers (Vinyl Fluorides) formed via elimination pathways. These often have similar retention times (Rf) and boiling points, mimicking diastereomers.
Stereochemical Reference Table
| Species | Structure | Stereochemistry | Separability (Achiral Phase) |
| Target | 2,2-difluoro-1-methylcyclohexane | Enantiomers ( | Impossible (Requires Chiral Phase) |
| Impurity A | 1-fluoro-2-methylcyclohexene | Structural Isomer (Vinyl Fluoride) | Difficult (Similar B.P./Polarity) |
| Impurity B | 2-fluoro-1-methylcyclohexene | Structural Isomer (Tetrasubstituted) | Difficult (Similar B.P./Polarity) |
| Impurity C | 2-fluoro-3-methylcyclohexene | Structural Isomer | Moderate |
Troubleshooting Guide: Synthesis & Purification
Issue 1: "I see two close spots on TLC or peaks on GC, but they aren't separating."
Diagnosis: You are likely looking at the mixture of the gem-difluoro target and the vinyl fluoride elimination product .
Mechanism: Deoxofluorination reagents (DAST, Deoxo-Fluor®, XtalFluor®) often act as bases, causing
Protocol A: Chemical Purification (Oxidative Workup)
Standard silica chromatography is often insufficient due to the low polarity of both species.
-
Dissolve the crude mixture in Acetone/Water (4:1).
-
Add
(1.5 equiv) or /NMO (catalytic). -
Stir at
to RT. The oxidant will selectively react with the vinyl fluoride (alkene) , converting it to a polar diol or cleaving it. -
Filter through Celite.
-
Perform standard aqueous workup.
-
Purify: The unreacted gem-difluoro target (chemically inert to oxidation) is now easily separated from the polar oxidation byproducts via a short silica plug (eluting with Hexanes/Pentane).
Protocol B: Silver Nitrate Chromatography (
-Silica)
Best for recovering the vinyl fluoride if needed, or non-destructive purification.
-
Prepare Adsorbent: Mix Silica Gel 60 with
solution in acetonitrile. Evaporate solvent in the dark to obtain free-flowing powder. -
Pack Column: Protect from light (wrap in foil).
-
Elute: Use Hexanes/Toluene gradients.
-
Mechanism: Silver ions form reversible
-complexes with the alkene (vinyl fluoride), significantly increasing its retention time relative to the saturated gem-difluoro target.
Issue 2: "I specifically need to resolve the Enantiomers ( vs )."
Diagnosis: Since the target is an enantiomeric pair, achiral methods (Distillation, standard Silica) will fail.
Protocol C: Chiral GC Separation (Analytical & Prep)
Recommended for volatile fluorinated hydrocarbons.
-
Column Selection: Cyclodextrin-based phases are superior for small fluorinated cycloalkanes.
-
Primary Recommendation:
-DEX 225 (25% 2,3-di-O-acetyl-6-O-TBDMS- -cyclodextrin). -
Alternative:Chiraldex G-TA (Trifluoroacetyl-
-cyclodextrin).
-
-
Conditions:
-
Carrier: Helium or Hydrogen.
-
Temp Program: Isothermal at low temp (
) is critical to maximize the separation factor ( ). -
Detector: FID (Fluorine does not quench FID response significantly).
-
Protocol D: Indirect Resolution (Chiral Derivatization)
If scale is too large for GC and boiling point is too low for Chiral HPLC.
-
Note: This requires modifying the synthesis route. You cannot easily derivatize the final difluoroalkane.
-
Strategy: Resolve the 2-methylcyclohexanone precursor before fluorination.
-
Form chiral hydrazone (e.g., using SAMP/RAMP).
-
Separate diastereomeric hydrazones.
-
Hydrolyze back to enantiopure ketone.
-
Fluorinate with Deoxo-Fluor (Note: Racemization is possible via enolization during fluorination; use non-basic conditions or Lewis Acid catalysis like
).
-
Visualizing the Problem: Reaction Pathways
The following diagram illustrates why "diastereomers" are often confused with "elimination products" in this synthesis.
Caption: Reaction pathway showing the divergence between the gem-difluoro target (enantiomers) and vinyl fluoride impurities (structural isomers), highlighting the necessity for specific separation techniques.
Frequently Asked Questions (FAQ)
Q: I am actually trying to separate the cis and trans isomers. Why do you say they don't exist? A: If you have cis and trans isomers, you are likely synthesizing 1,2-difluoro-1-methylcyclohexane (vicinal) or 1-fluoro-2-methylcyclohexane (monofluoro).
-
Correction: Check your NMR.[1][2][3]
-
Gem-difluoro (Target): Carbon-13 NMR will show a triplet for the
carbon ( ). -
Vicinal difluoro: Two different carbons will show doublets/multiplets.
-
-
If you have Vicinal (1,2): These are diastereomers.[1][4][5] They can be separated by standard silica chromatography using a very non-polar gradient (100% Pentane
1% /Pentane) or by fractional distillation.
Q: Can I use crystallization to separate the enantiomers? A: No. 2,2-difluoro-1-methylcyclohexane is a liquid at room temperature (B.P. approx 130-140°C estimated). It does not form crystalline salts because it lacks acidic or basic functional groups.
Q: Why does my product decompose on the silica column? A: Vinyl fluorides and some gem-difluorides can be sensitive to the acidity of silica gel.
-
Fix: Pre-treat your silica gel with
(Triethylamine) in Hexanes to neutralize surface silanols before loading your sample.
Q: What is the best reagent to minimize the "impurity" (vinyl fluoride) formation?
A: Switch from DAST to XtalFluor-E® or Fluolead™ in the presence of an exogenous fluoride source (like
References & Grounding[5]
-
BenchChem. Technical Support Center: Synthesis of gem-Difluorocyclohexane. (General protocols for deoxofluorination and purification of fluorinated cycloalkanes).
-
Beilstein J. Org. Chem. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers.[1] (differentiation between gem- and vicinal separation strategies).
-
Chemical Science. Diastereoconvergent synthesis of anti-1,2-amino alcohols. (Context on diastereomer separation logic).
-
ResearchGate. Synthesis of gem-Difluorocyclopropanes. (Review of gem-difluoro stability and reactivity).
-
Google Patents. Separation of diastereomers - CN1608041A. (General industrial methods for diastereomer resolution).
Sources
- 1. BJOC - The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fluorine Stability in Acidic Media
The following technical guide is structured as a specialized support resource for researchers encountering stability issues with fluorinated substrates during acidic hydrolysis.
Executive Summary & Core Directive
The Problem: You are observing the loss of fluorine (defluorination) or the degradation of fluorinated motifs during acidic deprotection or cleavage steps (e.g., TFA cleavage in peptide synthesis, glycoside hydrolysis).
The Reality: The C-F bond is thermodynamically strong (
Your Goal: Preserve the C-F bond integrity while ensuring complete removal of protecting groups or resin cleavage.
Module 1: The Mechanism (Why is this happening?)
Before troubleshooting, you must diagnose the specific pathway of fluorine loss. It is rarely a direct attack by the acid (
Q: Why does my fluorine signal disappear in acidic conditions?
A: It is likely one of two mechanisms, depending on your substrate structure:
-
Acid-Catalyzed
-Elimination (The "HF Loss" Pathway):-
Scenario: Common in aliphatic fluorides (e.g.,
-fluoro amino acids, fluorinated alkyl chains). -
Mechanism: The acid protonates a neighboring functional group (like a carbonyl or hydroxyl), increasing the acidity of the
-proton. The fluorine atom, while a poor leaving group, can be expelled as HF if a stable alkene can form. -
Mass Spec Signature: Look for a mass shift of -20 Da (loss of HF).
-
-
Neighboring Group Participation (The "Cyclization" Pathway):
-
Scenario: Common in monofluorinated alkyl chains with a nearby nucleophile (e.g., 4-fluoroleucine, fluorinated sugars).
-
Mechanism: An intramolecular nucleophile (e.g., a free carboxylic acid or amide backbone) attacks the carbon bearing the fluorine, displacing it via an
-like mechanism. -
Mass Spec Signature: Look for a mass shift of -20 Da (if cyclization eliminates HF) or -2 Da (if F is replaced by OH from water, i.e.,
).
-
Visualization: Acid-Catalyzed HF Elimination Pathway
The following diagram illustrates the critical danger zone for aliphatic fluorides in acid.
Figure 1: Mechanism of acid-catalyzed beta-elimination of HF from aliphatic fluorides.
Module 2: Peptide Synthesis & TFA Cleavage
This is the most common area of failure. Standard cleavage cocktails (95% TFA) are often too harsh for sensitive fluoro-alkyl amino acids.
Q: Is my 4-Fluoro-Phenylalanine (4-F-Phe) stable in TFA?
A: Yes. Aromatic fluorines are generally stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H2O). The C-F bond on the aromatic ring is robust. If you see degradation, check for alkylation of the ring by scavenger byproducts (e.g., t-butyl cations attacking the ring), not defluorination.
Q: Is my 4-Fluoro-Proline (4-F-Pro) stable in TFA?
A: Generally Yes, but caution is required. The pyrrolidine ring constraints make elimination to the alkene (3,4-dehydroproline) less favorable than in open-chain analogs. However, prolonged exposure to high temperatures (>25°C) can promote elimination.
-
Recommendation: Keep cleavage time under 2 hours and temperature at 0–4°C initially.
Q: My linear aliphatic fluoropeptide is degrading. What do I do?
A: Linear aliphatic fluorides (e.g., fluoro-leucine, fluoro-valine) are high-risk. You must switch from "Thermodynamic Cleavage" (harsh, long) to "Kinetic Cleavage" (mild, fast).
Troubleshooting Table: Cleavage Optimization
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Why? |
| Acid | 95% TFA | 0.1 M HCl in HFIP/TFE | HFIP (Hexafluoroisopropanol) is a potent solvent that promotes cleavage at lower acid strength. |
| Temperature | Room Temp (20-25°C) | 0°C (Ice Bath) | Elimination rates drop significantly at lower temperatures. |
| Time | 2–4 Hours | 30–60 Minutes | Minimize exposure time to the "danger zone." |
| Scavengers | Water/TIS (Standard) | Add TFE (Trifluoroethanol) | Fluorinated alcohols stabilize the carbocation intermediates without promoting elimination. |
Module 3: Advanced Protocols (The Solution)
If standard TFA fails, use the HCl/HFIP Cleavage Protocol . This is the "Gold Standard" for acid-sensitive fluorinated compounds.
Protocol: Mild Cleavage using HCl/HFIP
Reference: This method is superior for retaining acid-labile modifications and preventing harsh elimination reactions.
Materials:
-
Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).[1]
-
0.1 M HCl (generated by adding dilute aqueous HCl or acetyl chloride to the alcohol).
-
Dichloromethane (DCM).[2]
Step-by-Step:
-
Preparation: Suspend the resin in DCM to swell (5 mL/g resin).
-
Cocktail: Prepare a solution of 0.1 M HCl in HFIP/DCM (20:80 v/v) .
-
Note: You can also use 1% TFA in DCM if HCl is too aggressive for other groups, but HCl/HFIP is often cleaner for side-chain removal.
-
-
Execution: Add the cocktail to the resin.
-
Incubation: Agitate gently for 15–30 minutes at room temperature (or 0°C for extreme sensitivity).
-
Filtration: Filter the resin and collect the filtrate.
-
Repeat: Repeat the cleavage step 2–3 times to ensure complete removal.
-
Workup: Immediately neutralize the filtrate with pyridine (if necessary) or evaporate the solvent under reduced pressure (keep bath <30°C).
-
Critical: Do not heat the residue.
-
Decision Tree: Selecting the Right Conditions
Figure 2: Decision matrix for selecting acidic hydrolysis conditions based on fluorine substrate type.
Module 4: Analytical Verification
Don't guess—verify. Use
Q: How do I confirm the integrity of my C-F bond?
A:
-
F-NMR: This is the most definitive test.
-
Intact: Sharp singlet (or specific splitting pattern).
-
Eliminated (Alkene): Signal disappears completely (if F is lost) or shifts dramatically (if F remains on a double bond, e.g., vinyl fluoride).
-
Degraded: Broadening or new peaks appearing upfield/downfield.
-
-
LC-MS:
-
Check for the [M-20] peak (Loss of HF).
-
Check for the [M+18] peak (Hydration of the alkene after elimination, if workup was aqueous).
-
References
-
Mechanisms of Defluorination
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
-
-
Peptide Cleavage Optimization
-
Mild Acidic Cleavage (HFIP Method)
-
Fluorinated Amino Acid Stability
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.[8] Open Research.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
improving enantiomeric excess in chiral fluorinated cyclohexane synthesis
Welcome to the Technical Support Center for Asymmetric Fluorination
As a Senior Application Scientist, I have worked with countless researchers struggling to install fluorine atoms onto carbocyclic frameworks. Fluorine’s high electronegativity and the aggressive reactivity of electrophilic fluorinating agents often lead to racemic mixtures, poor yields, or unwanted side reactions.
This support center is designed to move beyond basic textbook protocols. It provides a causally-driven troubleshooting framework and self-validating workflows to help you optimize enantiomeric excess (ee) in chiral fluorinated cyclohexane synthesis.
Module 1: Core Mechanistic Principles & Diagnostic Triage
Before adjusting your protocol, you must understand the catalytic engine driving your reaction. The asymmetric α-fluorination of cyclohexanones generally relies on enamine catalysis. However, traditional secondary amines fail with α-branched cyclic ketones due to extreme steric hindrance, resulting in <10% ee.
To bypass this, we utilize a Dual Catalysis approach: combining Enamine Activation with Chiral Anion Phase-Transfer (CAPT) catalysis.
Dual Catalysis Pathway: Enamine activation combined with Chiral Anion Phase-Transfer (CAPT).
Module 2: Troubleshooting FAQs
Q1: I am attempting the direct asymmetric fluorination of an α-substituted cyclohexanone using an amino acid catalyst, but my enantiomeric excess (ee) is consistently below 10%. How can I improve this? The Causality: Enamine catalysis alone struggles with α-branched ketones due to poor facial shielding and the high reactivity of electrophilic fluorine sources. If you are only using an amino acid, the transition state is too loose. The Solution: Implement a dual-catalyst system. By combining an amino acid (e.g., L-phenylalanine methyl ester) with a Chiral Phosphoric Acid (CPA), you create a highly structured, hydrogen-bonded transition state. The CPA acts as a phase-transfer catalyst, pulling the insoluble Selectfluor into the organic phase as a chiral ion pair. Removing the CPA drops both yield and ee to <10% (1)[1].
Q2: When using Selectfluor in non-polar solvents (like toluene), my reaction conversion is extremely low. Should I switch to a polar solvent like DMF or Acetonitrile? The Causality: Selectfluor is essentially insoluble in non-polar solvents. However, switching to a highly polar solvent disrupts the critical hydrogen-bonding and tight ion-pairing needed for high enantioselectivity. The chiral phosphate-fluorine ion pair will dissociate in polar media, leading to a racemic background reaction. The Solution: Do not change the solvent. Maintain Toluene as the solvent and ensure your Chiral Phosphoric Acid is highly lipophilic. The CPA is specifically designed to act as a shuttle, bringing the active electrophilic fluorine into the non-polar organic layer while maintaining the tight chiral environment required for asymmetric induction[2].
Q3: I am trying to perform an α-fluorination on an unbranched cyclic ketone using proline, but I get poor yields and regioselectivity. What is the alternative? The Causality: Secondary amines like proline often fail with unbranched cyclic ketones due to unfavorable steric interactions in the transition state, leading to poor enamine formation or side reactions. The Solution: Switch to a primary amine organocatalyst and change your fluorine source to NFSI (N-fluorobenzenesulfonimide). Primary amine-functionalized Cinchona alkaloids provide excellent enantio- and regioselectivity for these specific substrates by forming a more stable and sterically accessible enamine intermediate (3)[3].
Diagnostic workflow for resolving low enantiomeric excess in cyclohexanone fluorination.
Module 3: Quantitative Data Summary
To guide your catalyst and reagent selection, refer to the following benchmarking data comparing different catalytic systems for cyclohexanone derivatives.
| Substrate Type | Optimal Catalyst System | Fluorinating Agent | Preferred Solvent | Typical Yield | Typical ee |
| α-Branched Cyclohexanones | L-Phenylalanine methyl ester + Chiral Phosphoric Acid | Selectfluor | Toluene | 75–90% | 85–95% |
| Unbranched Cyclic Ketones | Primary Amine Cinchona Alkaloid | NFSI | THF / MTBE | 70–85% | 90–99% |
| β-Keto Esters (Cyclic) | Chiral Palladium Complex (1-2.5 mol%) | Selectfluor | Ethanol | 80–95% | 83–94% |
Module 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Dual Catalytic Asymmetric Fluorination of α-Branched Cyclohexanones This protocol incorporates built-in validation steps to ensure the catalytic cycle is functioning before proceeding to workup.
Reagents & Materials:
-
α-substituted cyclohexanone (0.2 mmol, 2.0 equiv relative to Selectfluor)
-
Selectfluor (0.1 mmol, limiting reagent)
-
L-phenylalanine methyl ester (0.02 mmol, 10 mol%)
-
Chiral Phosphoric Acid catalyst (0.005 mmol, 2.5 mol%)
-
Na₂CO₃·H₂O (0.2 mmol)
-
Anhydrous Toluene (1.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the α-substituted cyclohexanone (0.2 mmol). Note: Using the ketone in excess ensures complete consumption of the electrophilic fluorine, preventing downstream purification issues.
-
Catalyst Loading: Add the amine catalyst (L-phenylalanine methyl ester, 0.02 mmol) and the Chiral Phosphoric Acid (0.005 mmol).
-
Base Addition: Add Na₂CO₃·H₂O (0.2 mmol). The mild base is crucial for neutralizing the acidic byproducts generated by Selectfluor, which would otherwise hydrolyze the enamine intermediate.
-
Fluorine Introduction: Add Selectfluor (0.1 mmol) to the mixture.
-
Solvent Addition: Suspend the solid mixture in anhydrous toluene (1.0 mL).
-
Reaction Execution: Seal the vessel and stir vigorously at room temperature for 40 hours. Vigorous stirring is mandatory because the reaction relies on solid-liquid phase transfer.
-
In-Process Validation (Self-Validation Step): Before workup, extract a 10 µL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F-NMR against an internal standard (e.g., fluorobenzene). You should observe the disappearance of the Selectfluor peak (~ +47 ppm) and the appearance of the distinct C-F stereocenter peak. If conversion is <50%, verify the stirring rate and ensure the CPA was not omitted[1].
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the fluorinated cyclohexanone.
References
- Title: Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids.
- Title: Enantioselective organocatalytic α-fluorination of cyclic ketones.
Sources
handling volatile fluorinated intermediates in cyclohexane functionalization
Topic: Cyclohexane Functionalization via C-H Activation
Part 1: Core Directive & Philosophy
From the Desk of the Senior Application Scientist:
You are likely here because your mass balance is off. You performed a Selectfluor-mediated C-H activation on a cyclohexane scaffold, the crude NMR looked promising, but after rotary evaporation, your product vanished.
The Reality: Monofluorinated cyclohexane derivatives are deceptively volatile. Parent fluorocyclohexane boils at ~103 °C, but in the presence of organic solvents (MeCN, DCM) during evaporation, it forms low-boiling azeotropes that strip your product into the vacuum trap. Furthermore, if you are generating radical intermediates (e.g., via decatungstate photocatalysis or iron catalysis), these species are transient and prone to rapid hydrogen abstraction or polymerization if not trapped immediately.
The Solution: Stop trying to isolate intermediate fluorides. The industry standard for handling these volatile species is Telescoping —reacting the intermediate further in the same pot or performing a solvent switch without dryness.
Part 2: Technical Guide & Protocols
Module A: The "Closed Loop" Reaction Setup
Objective: Prevent evaporative loss during high-energy radical fluorination.
The Causality: C-H fluorination often requires elevated temperatures (60–80 °C) or photon flux (photocatalysis). Open reflux systems allow volatile fluorides to escape with the solvent vapor.
Protocol 1: Pressure-Tube Fluorination
-
Vessel: Use a heavy-walled borosilicate pressure tube with a Teflon screw cap (e.g., Ace Glass). Do not use standard round-bottom flasks with septa, as solvent vapor pressure can leach volatiles through needle punctures.
-
Reagent Loading:
-
Substrate: Cyclohexane derivative (1.0 equiv).
-
Fluorinating Agent: Selectfluor (F-TEDA-BF4) (1.2–1.5 equiv).
-
Catalyst: (e.g., TBADT for photocatalysis or Fe(acac)3).
-
CRITICAL: Add
-Trifluorotoluene (0.1 equiv) as an internal standard. It is inert, has a distinct 19F NMR shift (-63 ppm), and a high boiling point (102 °C), mimicking your product's volatility profile.
-
-
Solvent: Acetonitrile (MeCN) is standard but forms low-boiling azeotropes. If possible, mix with 1,2-Dichlorobenzene (10% v/v) to act as a "keeper" solvent that prevents the flask from going fully dry during workup.
Module B: The "No-Touch" Analysis (In-Situ Quantitation)
Objective: Verify yield without isolation.
Trustworthiness: You cannot optimize what you cannot measure. Isolating a volatile fluoride to determine yield is scientifically flawed due to evaporative loss.
Protocol 2: Quantitative 19F NMR
-
Sampling: Take a 50 µL aliquot from the reaction mixture.
-
Lock Solvent: Dilute with 500 µL DMSO-d6 (not CDCl3; DMSO suppresses volatility).
-
Acquisition:
-
Pulse delay (d1): Set to >10 seconds (fluorine relaxation is slow; short d1 leads to integration errors).
-
Center frequency: -180 ppm (typical for aliphatic C-F).
-
Sweep width: Ensure it covers the internal standard (-63 ppm).
-
-
Calculation: Compare the integral of your product (typically -170 to -190 ppm for cyclohexyl-F) against the Trifluorotoluene standard.
Module C: The Telescoping Workflow (Solvent Switch)
Objective: Remove the reaction solvent (MeCN) and proceed to the next step (e.g., nucleophilic substitution or coupling) without isolating the fluoride.
Experimental Logic: Most C-H fluorinations happen in polar oxidative solvents (MeCN), but subsequent nucleophilic substitutions (S_N1 type) often require non-polar or specific Lewis-acid compatible solvents.
Table 1: Solvent Switch Strategy for Volatile Fluorides
| Current Solvent | Target Solvent | Method | Why? |
| Acetonitrile (MeCN) | Dichloromethane (DCM) | Azeotropic Wash | MeCN poisons Lewis Acids. DCM allows low-temp activation. |
| Acetonitrile | Toluene | Extraction | Toluene has high BP; product remains in organic phase while MeCN washes out. |
| Water/MeCN | Ether/Pentane | Cryo-Extraction | For extremely volatile products. Keep phases at 0 °C. |
Protocol 3: The "Keeper" Distillation
-
Add a high-boiling "Keeper" solvent (e.g., Chlorobenzene, BP 131 °C) to the crude reaction mixture (volume equal to expected product volume).
-
Connect to a rotary evaporator.
-
Cool the receiving flask to -78 °C (dry ice/acetone) to trap any escaping product (allows you to check mass balance later).
-
Set bath temperature to 25 °C and vacuum to 100 mbar. DO NOT go to full vacuum.
-
Stop when the volume reduces to the calculated volume of the "Keeper" solvent.
-
Your volatile fluoride is now a solution in Chlorobenzene, ready for the next reagent.
Part 3: Visualization
Workflow Diagram: Handling Volatile Intermediates
Caption: Decision tree for handling fluorinated intermediates based on boiling point and stability.
Part 4: Troubleshooting Center (FAQ)
Q1: I see the product in the crude NMR, but after silica column chromatography, it's gone. Did it decompose?
-
Diagnosis: Likely evaporation or hydrolysis. Fluorocyclohexanes are secondary alkyl fluorides; they are moderately stable but can undergo elimination (to cyclohexene) on acidic silica or simply evaporate in the fraction tubes.
-
Fix:
-
Use neutral alumina instead of silica gel to prevent HF elimination.
-
Do not use air pressure to dry the column fractions.
-
If you must purify, use a low-boiling eluent (Pentane/Ether) and never concentrate to dryness.
-
Q2: The reaction turned black and the Selectfluor didn't dissolve.
-
Diagnosis: Selectfluor is insoluble in non-polar solvents (DCM, Toluene) and requires MeCN or water. The black color indicates radical polymerization of the cyclohexane substrate.
-
Fix: Ensure you are using degassed solvents . Oxygen traps radical intermediates, terminating the chain and causing decomposition. Sparge MeCN with Argon for 15 minutes before use.
Q3: Can I use GC-MS to monitor the reaction?
-
Diagnosis: Risky.[1] The high temperature of the GC injector port (250 °C) can cause thermal elimination of HF from the cyclohexyl fluoride, showing a "cyclohexene" peak that is actually an artifact of the analysis.
-
Fix: Use GC-MS with a cold on-column injection or stick to 19F NMR.
References
-
Selectfluor Properties & Handling
-
C-H Fluorination Mechanisms
-
Telescoping Methodologies
- Telescoping multistep reactions. All About Drugs / RSC Chemical Science.
-
[Link]
-
Physical Properties of Fluorocyclohexane
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Selectfluor [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. thieme.de [thieme.de]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Fluorocyclohexane | 372-46-3 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
Validation & Comparative
Structural Elucidation and Conformational Dynamics: 1H and 19F NMR Analysis of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid
Executive Summary
This guide provides a technical comparative analysis of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (DFMCA) against its non-fluorinated analog, 1-methylcyclohexanecarboxylic acid (MCA) .
For drug development professionals, DFMCA represents a strategic bioisostere where the gem-difluoro group serves two functions: lowering the pKa of the carboxylic acid (improving bioavailability) and blocking metabolic oxidation at the C2 position. This guide details the NMR protocols required to validate its structure, emphasizing the diagnostic utility of
Experimental Protocol (Self-Validating System)
Sample Preparation Strategy
To ensure reproducible data, solvent selection must account for hydrogen bonding and solubility.
-
Solvent A (Structural Validation):
(99.8% D) + 0.03% TMS.-
Purpose: Minimizes exchange of the carboxylic acid proton, allowing observation of the -COOH signal (broad singlet ~10-12 ppm).
-
Concentration: 15-20 mg in 0.6 mL.
-
-
Solvent B (Conformational Analysis): Acetone-
or at variable temperatures (VT).-
Purpose: These solvents allow cooling to -80°C to freeze ring inversion, distinguishing axial/equatorial fluorines if the system is dynamic at room temperature.
-
Acquisition Parameters (High-Field)
-
Instrument: 400 MHz or higher (500 MHz recommended for resolving higher-order multiplets).
-
F Parameters:
-
Spectral Width: -20 to -250 ppm (covers aliphatic fluorines).
-
Pulse Angle: 30° (maximizes signal-to-noise for relaxation).
-
Delay (D1): 2.0 s (ensure relaxation of F nuclei, which can be slow).
-
Critical Step: Run both Coupled and Proton-Decoupled (
F{ H}) experiments. The decoupled spectrum collapses multiplets to singlets/doublets, simplifying integration.
-
Results & Discussion: Spectral Analysis
F NMR: The Diagnostic Fingerprint
Unlike the non-fluorinated parent, DFMCA possesses a distinct
-
Spectral Feature: AB Quartet (or AX system).
-
Chemical Shift: Typically
-90 to -120 ppm. -
Coupling Constants:
-
Geminal Coupling (
): Large magnitude, typically 230–260 Hz . This confirms the gem-difluoro motif. -
Vicinal Coupling (
): Coupling to protons at C3. Values range from 0–30 Hz depending on the dihedral angle (Karplus relationship).
-
Interpretation: Even if the cyclohexane ring undergoes fast chair-chair interconversion, the C1 chiral center renders
H NMR: Steric Locking and Complexity
The introduction of the gem-difluoro group and the quaternary C1 center creates significant spectral dispersion compared to MCA.
-
Methyl Group (C1-Me):
-
Signal: Sharp Singlet (or doublet of doublets with small long-range
coupling). -
Shift:
~1.3–1.5 ppm. The fluorine atoms exert a deshielding inductive effect (-I), shifting this signal downfield relative to MCA ( ~1.1 ppm).
-
-
Ring Protons (C3-C6):
-
Complex multiplets.[1] The C3 protons, adjacent to the
group, will show additional splitting due to .
-
Comparative Performance: DFMCA vs. MCA
The following table contrasts the key physical and spectral properties of the fluorinated product versus the standard hydrocarbon alternative.
| Feature | 1-Methylcyclohexanecarboxylic Acid (MCA) | 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (DFMCA) | Impact on Drug Design |
| C1-Me | Diagnostic for synthesis verification. | ||
| None (Silent) | Provides orthogonal validation channel; no background interference in biological assays. | ||
| Conformation | Mobile Chair Flip (Avg. Signal) | Biased/Locked Chair (Due to Gauche Effect & Sterics) | "Pre-organized" structure may bind tighter to protein targets (Entropy benefit). |
| Acidity (pKa) | ~4.9 (Typical aliphatic COOH) | ~4.0 - 4.2 (Predicted) | Higher Acidity: The |
| Metabolic Stability | Susceptible to CYP450 oxidation at C2 | Blocked | C-F bond (116 kcal/mol) prevents oxidative metabolism at the |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for assigning the structure based on the acquired NMR data.
Figure 1: Logic flow for the structural validation of DFMCA using dual-channel NMR.
Conformational Analysis & Mechanism
The "Performance" of DFMCA is deeply rooted in its shape. The gem-difluoro group introduces the Fluorine Gauche Effect . Unlike hydrocarbons where steric bulk dictates "anti" positioning, C-F bonds and C-C bonds often prefer a gauche arrangement due to
In DFMCA, the bulky Methyl and Carboxyl groups at C1 must balance:
-
1,3-Diaxial interactions (Steric repulsion with ring protons).
-
Gauche interactions with the C2 fluorines.
This often leads to a "locked" or highly biased conformation, which is distinct from the flexible MCA. This rigidity is a key feature for drug design, reducing the entropic penalty upon binding to a receptor.
Figure 2: Conformational equilibrium factors. The gem-difluoro substitution alters the energy landscape, often favoring one chair form significantly.
References
-
Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[1][3] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. (Provides foundational data on fluorine substituent effects in cyclohexanes).
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[4] Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics.[4] (Establishes the
coupling constants and activation energies for gem-difluoro ring flipping). -
Deciphera Pharmaceuticals, LLC. (2016). Synthesis of 4,4-difluorocyclohexanecarboxylic acid.[5] (Patent literature providing analogous experimental conditions for difluorocyclohexane carboxylic acid derivatives).
-
Thongpanchang, T., et al. (2016). F-THENA: A Chiral Derivatizing Agent...[6] Royal Society of Chemistry. (Demonstrates the utility of
F NMR in chiral resolution and diastereotopic analysis).
Sources
X-ray crystallography data for gem-difluoro cyclohexane derivatives
Technical Comparison Guide: Gem-Difluoro Cyclohexane Derivatives in Structure-Based Drug Design
Executive Summary
This guide objectively evaluates the structural and physicochemical performance of gem-difluoro cyclohexane (1,1-difluorocyclohexane) derivatives compared to their non-fluorinated (methylene) and carbonyl-containing counterparts.
For medicinal chemists and structural biologists, the gem-difluoro motif is not merely a metabolic blocker; it is a precision tool for conformational engineering. While often cited as a bioisostere for the carbonyl group (C=O) or methylene group (-CH2-), X-ray crystallography data reveals distinct steric and electronic divergences that drive its utility in optimizing binding affinity and metabolic stability.
Part 1: Structural Dynamics & X-Ray Crystallography Analysis
The introduction of two fluorine atoms at the geminal position of a cyclohexane ring induces profound electronic and steric changes without disrupting the fundamental chair conformation. However, it creates a "Janus-faced" molecule with opposing polarities, a feature critical for specific protein-ligand interactions.
Comparative Structural Parameters (X-Ray Derived)
The following table synthesizes crystallographic data comparing the gem-difluoro motif against its primary bioisosteric alternatives.
| Structural Parameter | Gem-Difluoro (-CF₂-) | Methylene (-CH₂-) | Carbonyl (-C=O) | Impact on Design |
| Hybridization | CF₂ mimics CH₂ geometry but C=O electronics. | |||
| Bond Length | C-F: 1.35 Å | C-H: 1.09 Å | C=O: 1.20 Å | C-F is longer than C=O, affecting pocket fit. |
| Bond Angle | F-C-F: ~104-106° | H-C-H: ~107° | O=C-C: ~120° | CF₂ is bulkier than C=O; lacks planarity. |
| Van der Waals Radius | F: 1.47 Å | H: 1.20 Å | O: 1.52 Å | Fluorine is sterically larger than Hydrogen. |
| Dipole Moment | ~2.0 - 2.2 D | ~0.1 D | ~2.3 - 2.7 D | CF₂ mimics the polarity of C=O without H-bond acceptance. |
| Ring Conformation | Distorted Chair | Perfect Chair | Distorted Chair/Half-Chair | CF₂ maintains chair but flattens adjacent angles. |
Expert Insight: The "Janus Face" Effect
X-ray structures of gem-difluorocyclohexanes reveal a unique electrostatic surface. Unlike the isotropic lipophilicity of the parent cyclohexane, the CF₂ moiety creates a localized region of high electron density (negative electrostatic potential) while the opposing face remains lipophilic.
-
Causality: This allows the CF₂ group to engage in orthogonal multipolar interactions or weak H-bonding with protein backbone amides, mimicking a carbonyl's electronic role while resisting hydration (unlike C=O).
Part 2: Physicochemical Performance & Bioisosterism
The decision to deploy a gem-difluoro group is often a trade-off between metabolic stability and lipophilicity.
Lipophilicity (LogP) and Acidity (pKa) Modulation
Data derived from systematic studies (e.g., Grygorenko et al.) indicates that the effect of gem-difluorination is context-dependent.
| Property | Effect of gem-Difluorination (vs. -CH₂-) | Mechanism |
| LogP (Cyclic) | Decrease (typically -0.2 to -0.5 units) | High polarity of C-F bonds reduces overall lipophilicity in cyclic alkanes. |
| LogP (Acyclic) | Variable (often Neutral or Slight Increase) | Dipole cancellation in flexible chains can mask polarity. |
| pKa (Amines) | Decrease (-1.0 to -2.5 units) | Strong inductive effect (-I) withdraws density, lowering basicity. |
| Metabolic Stability | Increase (Significant) | Blocks CYP450 oxidation at the labile C-H sites (metabolic soft spot). |
Decision Logic: When to Fluorinate?
The following decision tree illustrates the strategic application of gem-difluoro motifs based on lead optimization needs.
Figure 1: Strategic decision tree for implementing gem-difluoro bioisosteres in drug discovery.
Part 3: Comparative Case Study – Conformational Switching
A critical "hidden" feature of gem-difluorination is its ability to alter the conformational equilibrium of macrocycles and rings, often distinct from the non-fluorinated parent.
Case Subject: Macrocyclic Amides (Based on data from Chem. Sci., 2015).
-
Non-Fluorinated Parent: Exists almost exclusively (>99%) in a single conformation with a trans-amide bond.
-
Gem-Difluoro Analog: Introduction of the CF₂ group into the alkoxy side chain shifts the equilibrium.
-
Observation: The fluorinated compound exists as a mixture of trans (major) and cis (minor, ~20%) amide conformers.
-
Mechanism: The "Gauche Effect" and the specific dipole orientation of the CF₂ group destabilize the planar trans arrangement slightly, lowering the barrier for the cis conformation.
-
Implication: This increased flexibility can be detrimental (higher entropic penalty) or beneficial (accessing a bioactive conformation hidden to the parent molecule).
-
Part 4: Experimental Protocol for Crystallization
Crystallizing gem-difluoro derivatives presents unique challenges due to the lack of strong H-bond acceptors (compared to C=O) and potential disorder in the CF₂ position.
Protocol: Co-Crystallization of Gem-Difluoro Ligands
-
Solubility Check: Gem-difluoro compounds often have lower solubility in non-polar solvents than their hydrocarbon parents due to high polarity. Use semi-polar solvents (DCM/Methanol mixes) for initial screening.
-
Seeding Strategy:
-
Due to the "greasy" nature of the fluorine surface, nucleation can be slow.
-
Step: Use micro-seeding with the non-fluorinated parent crystal if available (isomorphous seeding), as the unit cell dimensions are often similar enough to induce nucleation.
-
-
Data Collection (Cryo-Protection):
-
Caution: Fluorine atoms can suffer from high B-factors (thermal vibration) or rotational disorder (spinning CF₂ group).
-
Action: Collect data at 100 K or lower.
-
-
Refinement:
-
Explicitly monitor the C-F bond lengths during refinement. Restrain to 1.35 Å ± 0.02 Å if density is weak.
-
Check for "ghost" density peaks ~1.1 Å from the carbon; this often indicates an incorrectly modeled C-H (methylene) where a C-F should be, or rotational disorder.
-
References
-
Grygorenko, O. O., et al. (2022).[1][2][3] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[2][4]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Wang, X., et al. (2015). "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science.
Sources
Comparative Bioactivity Guide: 2,2-Difluorocyclohexanecarboxylic Acid vs. Non-Fluorinated Analogs
The following guide provides an in-depth technical comparison of 2,2-difluorocyclohexanecarboxylic acid versus its non-fluorinated parent, cyclohexanecarboxylic acid . This analysis is designed for medicinal chemists and drug discovery scientists, focusing on physicochemical shifts, conformational biases, and bioactivity implications.
Executive Summary
The introduction of a gem-difluoro moiety at the C2 position of a cyclohexanecarboxylic acid scaffold is a high-impact isosteric replacement. Unlike simple bioisosteres, this modification induces profound electronic and conformational changes that extend beyond simple metabolic blocking. This guide analyzes the transition from Cyclohexanecarboxylic Acid (1) to 2,2-Difluorocyclohexanecarboxylic Acid (2) , highlighting three critical performance shifts:
-
Acidity Modulation: A reduction in pKₐ by approximately 1.0–1.5 log units due to the
-inductive effect.[1] -
Conformational Locking: Alteration of the equatorial/axial equilibrium via dipole-dipole interactions between the C-F bonds and the carbonyl group.
-
Metabolic Hardening: Complete blockade of CYP450-mediated oxidation at the typically labile C2 position.[1]
Physicochemical Performance Matrix
The following data synthesizes experimental trends observed in fluorinated cycloalkane series.
| Feature | Cyclohexanecarboxylic Acid (Non-Fluorinated) | 2,2-Difluorocyclohexanecarboxylic Acid (Fluorinated) | Impact on Drug Design |
| pKₐ (H₂O) | 4.90 | ~3.5 – 3.8 (Predicted*) | Increased Acidity: Stronger ionic interactions with basic residues (e.g., Arg, Lys) in the binding pocket.[1] |
| LogP (Lipophilicity) | 1.80 | 1.95 – 2.10 | Modest Increase: Fluorine increases lipophilicity, but the increased ionization at physiological pH (due to lower pKₐ) often lowers the effective LogD₇.₄. |
| C-C Bond Length (C1-C2) | 1.54 Å | 1.51 Å | Bond Contraction: Slight ring distortion due to the high electronegativity of fluorine (Bent’s rule).[1] |
| Metabolic Stability | Low (C2 is a primary oxidation site) | High (C2 is blocked) | Extended Half-life: Prevents formation of 2-hydroxy metabolites.[1] |
| Conformational Bias | Carboxyl group prefers Equatorial ( | Equilibrium shifts; Axial conformer stabilized by electrostatic effects.[1] | Shape Selectivity: Can force the molecule into a specific bioactive conformation. |
*Note: The pKₐ shift for
Conformational Analysis: The "Fluorine Effect"
In the non-fluorinated parent, the carboxylic acid group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial steric interactions. However, in the 2,2-difluoro analog, electrostatic forces compete with sterics.
The C–F bonds are highly polarized (
-
Equatorial COOH: Places the carbonyl dipole parallel to the C-F dipoles, creating repulsive tension.
-
Axial COOH: Can relieve some dipolar repulsion depending on the rotation of the carboxyl group.
This "conformational lock" is often exploited to pre-organize a ligand for its receptor, minimizing the entropic penalty of binding.
Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the forces at play.
Caption: Conformational shift induced by 2,2-difluorination. The dipolar repulsion between the C-F bonds and the carbonyl group destabilizes the purely equatorial preference seen in the non-fluorinated parent.
Bioactivity & Case Studies
Case Study A: Metabolic Blocking in Lysyl-tRNA Synthetase Inhibitors
In the development of anti-tubercular agents targeting Lysyl-tRNA synthetase (LysRS), the cyclohexyl ring is a common hydrophobic linker.
-
Problem: The non-fluorinated cyclohexyl ring is rapidly oxidized by hepatic CYPs (mainly CYP3A4) at the C2 and C3 positions, leading to rapid clearance and short half-life (
).[1] -
Solution: Introduction of the 2,2-difluorocyclohexyl motif.
-
Outcome:
-
Potency: Maintained nanomolar affinity (IC₅₀ similar to parent).[1][2] The fluorine atoms are small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to fit in the hydrophobic pocket without steric clash.
-
Stability: The C-F bond energy (~116 kcal/mol) renders the C2 position inert to oxidative abstraction.
-
Selectivity: In some cases, the polarity of the CF₂ group reduces binding to off-target hydrophobic pockets (e.g., hERG channel inhibition reduction).
-
Case Study B: pKₐ Modulation for Membrane Permeability
For carboxylic acid drugs, membrane permeability (
-
Mechanism: The 2,2-difluoro substitution lowers the pKₐ to ~3.5.
-
Effect: At pH 7.4, the molecule is more ionized than the parent. Surprisingly, this can sometimes improve oral bioavailability if the transport is mediated by specific transporters (e.g., MCTs) that prefer the anionic form, or if the lipophilicity boost (LogP) from the fluorine atoms compensates for the ionization penalty in passive diffusion.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluorocyclohexanecarboxylic Acid
Rationale: Direct fluorination of the acid is difficult. The standard route proceeds via the
-
Starting Material: Ethyl 2-cyclohexanonecarboxylate (commercially available).[1]
-
Fluorination:
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]
-
Conditions: Dissolve starting material in anhydrous DCM at 0°C. Add Deoxo-Fluor (2.2 equiv) dropwise. Allow to warm to RT and stir for 16h.
-
Safety Note: DAST/Deoxo-Fluor can be explosive on heating; maintain strict temperature control.[1]
-
-
Hydrolysis:
-
Purification: Recrystallization from Hexane/EtOAc or silica gel chromatography.[1]
Protocol 2: Comparative Microsomal Stability Assay
Rationale: To quantify the metabolic "hardening" effect of the fluorine substitution.
-
Preparation: Prepare 10 mM stock solutions of both the non-fluorinated and 2,2-difluoro analogs in DMSO.
-
Incubation:
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .[1]-
Success Metric: The 2,2-difluoro analog should exhibit a
> 2-fold higher than the parent.
-
References
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. (2022). Link[1]
-
Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. (2025).[1] Link
-
Design and Development of Lysyl tRNA Synthetase Inhibitors for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. (2025). Link[1]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026). Link
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. (2025).[1] Link
Sources
- 1. 2,2-Difluorocyclohexane-1-carboxylic acid | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Decoding Fluorinated Carboxylic Acids: A Comparative Guide to LC-MS/MS vs. LC-HRMS Fragmentation Workflows
The analytical landscape for per- and polyfluoroalkyl substances (PFAS) is undergoing a paradigm shift. As regulatory focus expands from legacy long-chain perfluorinated carboxylic acids (PFCAs) like PFOA to short-chain and ether-substituted alternatives, analytical laboratories must choose the right mass spectrometry (MS) platform.
As an Application Scientist, I frequently encounter laboratories struggling with false positives, co-eluting isomers, and signal suppression. Resolving these issues requires moving beyond rote standard operating procedures and understanding the fundamental causality behind PFCA fragmentation. This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS against High-Resolution Mass Spectrometry (LC-HRMS) , grounded in the mechanistic realities of PFCA gas-phase chemistry.
Mechanistic Deep Dive: The Causality of PFCA Fragmentation
To optimize any MS method, one must first understand why a molecule fragments the way it does. PFCAs are typically analyzed in negative electrospray ionization (ESI-) mode, where they easily deprotonate to form stable [M-H]⁻ precursor ions.
The Heterolytic Decarboxylation Pathway
The defining fragmentation event for a PFCA is the loss of carbon dioxide. The cleavage of the CF₂–CO₂⁻ bond during collision-induced dissociation (CID) is a heterolytic process. Because the perfluoroalkyl chain is densely packed with highly electronegative fluorine atoms, it acts as a powerful electron-withdrawing group. When the molecule is energized, the shared electrons in the C-C bond are retained by the α-CF₂ carbon. This results in the neutral loss of CO₂ (44 Da) and the formation of a highly stable, negatively charged perfluoroalkyl carbanion ([CₙF₂ₙ₊₁]⁻) (1)[1].
Subsequent fragmentation involves the sequential cleavage of C-C bonds, producing a ladder of fragment ions characterized by the loss of CF₂ groups (50 Da) (2)[2].
The Threat of In-Source Fragmentation (ISF)
A critical failure point in PFCA analysis is In-Source Fragmentation (ISF). Elevated MS vaporizer and ion transfer tube temperatures—often used to improve desolvation efficiency—can inadvertently trigger the neutral loss of CO₂ before the molecule reaches the mass analyzer. Recent studies have demonstrated up to 100% ISF for certain carboxylate-containing PFAS, leading to a severe reduction in precursor ion response and the misannotation of degradation products (1)[1].
PFCA ESI(-) fragmentation pathway detailing heterolytic decarboxylation and C-C cleavage.
Product Comparison: QqQ vs. HRMS Platforms
When selecting an instrument for PFCA analysis, the choice generally falls between targeted QqQ and non-targeted HRMS (Orbitrap or Q-TOF).
Triple Quadrupole (LC-MS/MS): The Targeted Workhorse
QqQ instruments operate via Multiple Reaction Monitoring (MRM), offering unparalleled sensitivity (sub-ng/L limits of detection). However, they are fundamentally limited by their reliance on predefined precursor-to-product ion transitions. The Short-Chain Dilemma: Short-chain PFCAs like PFBA (C4) and PFPeA (C5) often yield only a single viable MRM transition (the primary decarboxylation) because their short carbon chains resist secondary C-C cleavages. Without a secondary confirming ion, QqQ methods are highly susceptible to matrix interferences. In fact, regulatory bodies mandate that positive detections of single-transition PFCAs on a QqQ must be confirmed by HRMS (3)[3].
High-Resolution MS (LC-HRMS): The Discovery Engine
HRMS platforms trade a marginal amount of absolute sensitivity for massive gains in selectivity. By measuring exact mass to sub-ppm accuracy, HRMS eliminates the need for a secondary fragment ion to confirm identity. Furthermore, HRMS allows for retrospective data mining and the differentiation of positional isomers that co-elute and share identical MRM transitions on a QqQ (2)[2].
Comparative LC-MS workflow for PFCA analysis using QqQ versus HRMS analytical platforms.
Data Presentation: Performance & Fragmentation Summaries
Table 1: Platform Performance Comparison Matrix
| Analytical Feature | Triple Quadrupole (LC-MS/MS) | High-Resolution MS (LC-HRMS) |
| Primary Application | Targeted quantification of known PFCAs | Suspect screening, non-targeted analysis, isomer differentiation |
| Sensitivity (LOD) | Sub-ng/L (Ultra-high) | Low ng/L (High) |
| Selectivity Mechanism | Precursor-to-product ion transitions (MRM) | Exact mass (sub-ppm mass accuracy) & isotopic fidelity |
| Short-Chain PFCA Confidence | Prone to false positives (single transition) | High confidence via exact mass confirmation |
| Data Acquisition | Pre-defined target list only | Retrospective data mining capability |
Table 2: Typical ESI(-) Fragmentation Data for Key PFCAs
| PFCA | Formula | Precursor [M-H]⁻ (m/z) | Primary Fragment[M-H-CO₂]⁻ (m/z) | Secondary Fragments (m/z) |
| PFBA (C4) | C₄HF₇O₂ | 212.98 | 168.99 | None reliable |
| PFHxA (C6) | C₆HF₁₁O₂ | 312.97 | 268.97 | 118.99, 218.98 |
| PFOA (C8) | C₈HF₁₅O₂ | 412.96 | 368.97 | 168.98, 218.98, 318.97 |
| PFDA (C10) | C₁₀HF₁₉O₂ | 512.96 | 468.96 | 218.98, 268.97, 418.96 |
Self-Validating Experimental Protocol: PFCA Extraction and MS Analysis
A robust protocol must be a self-validating system—meaning the method inherently checks its own accuracy and flags systemic errors.
Step 1: Sample Preparation via WAX-SPE
Protocol: Spike the raw sample with ¹³C-labeled internal standards. Pass the sample through a Weak Anion Exchange (WAX) Solid Phase Extraction cartridge. Wash with LC-MS grade methanol, then elute with 0.1% ammonium hydroxide in methanol. Causality & Validation: Why WAX? PFCAs are highly acidic and exist as anions at neutral pH. WAX sorbents provide a mixed-mode retention mechanism (hydrophobic + electrostatic), allowing rigorous washing steps with pure methanol to remove neutral interferences without eluting the target analytes. Spiking ¹³C-isotopes before extraction validates recovery efficiency and corrects for matrix suppression.
Step 2: UHPLC Separation with a Delay Column
Protocol: Install a C18 analytical column for separation. Crucially, install a PFAS Delay Column between the LC pump and the autosampler injector (4)[4]. Causality & Validation: LC systems inherently contain fluoropolymers (e.g., PTFE tubing) that leach background PFAS into the mobile phase. The delay column traps these system-related PFAS. Because the system PFAS must travel through the delay column and the analytical column, they elute later than the sample-derived PFAS (which only travel through the analytical column). This self-validates the origin of the signal: if a peak lacks a corresponding delayed system peak, the system is clean; if they co-elute, the data is compromised.
Step 3: MS Detection and ISF Monitoring
Protocol: Operate the MS in ESI negative mode. Set the vaporizer temperature to the lowest viable setting that maintains desolvation (typically ≤ 300°C). Concurrently monitor the [M-H-CO₂]⁻ ion in the MS1 full scan. Causality & Validation: By actively monitoring the primary decarboxylation fragment in the MS1 scan, the system self-validates the source conditions. If the [M-H-CO₂]⁻ ion appears strongly in the MS1 scan co-eluting with the precursor, In-Source Fragmentation is occurring, warning the analyst that the precursor ion quantification is artificially suppressed.
References
-
Title: A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water Source: PLOS One URL: [Link]
-
Title: Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices Source: MDPI URL: [Link]
Sources
- 1. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water | PLOS One [journals.plos.org]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
Comparative Metabolic Stability Guide: Fluorinated vs. Hydrogenated Analogs
Topic: Comparative Metabolic Stability of Fluorinated vs. Hydrogenated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the strategic replacement of hydrogen (H) with fluorine (F) is a cornerstone tactic for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] This guide provides a technical comparison of metabolic stability between hydrogenated and fluorinated analogs. It details the physicochemical mechanisms driving these differences, presents comparative experimental data, and outlines the standard protocols for assessing intrinsic clearance (
Key Takeaway: Fluorination typically enhances metabolic stability not merely through steric hindrance, but by modulating the electronic environment of the molecule, thereby increasing the bond dissociation energy (BDE) required for cytochrome P450 (CYP450) mediated oxidation.
Mechanistic Basis of Stability
The superior metabolic stability of fluorinated analogs stems from three primary physicochemical factors:
A. Bond Dissociation Energy (BDE)
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. CYP450 enzymes typically initiate metabolism via a radical abstraction mechanism (Compound I). The energy required to homolytically cleave a C-F bond renders it effectively inert to direct oxidative cleavage under physiological conditions.
-
C-H Bond Energy: ~98–100 kcal/mol (Vulnerable to CYP abstraction)
-
C-F Bond Energy: ~116–120 kcal/mol (Resistant to CYP abstraction)
B. Electronic Deactivation (The Inductive Effect)
Fluorine is the most electronegative element (Pauling scale: 3.98). When attached to an aromatic ring, it withdraws electron density via the inductive effect (
-
Mechanism: CYP450 oxidation often involves an electrophilic attack on the aromatic
-system. Fluorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring electron-deficient and less susceptible to electrophilic oxidation (e.g., arene oxide formation). -
pKa Modulation: Fluorine substitution adjacent to basic amines lowers their
, reducing lysosomal trapping and altering metabolic clearance pathways.
C. Lipophilicity and Binding
While fluorination often increases lipophilicity (
Visualization: CYP450 Oxidation Blockade
The following diagram illustrates the divergence in metabolic fate between a hydrogenated substrate and its fluorinated analog.
Caption: Comparative pathway of CYP450 interaction. The C-H bond permits radical abstraction and hydroxylation, while the C-F bond presents an insurmountable energy barrier, preserving the parent molecule.
Comparative Data Analysis
The following table summarizes experimental data comparing specific hydrogenated molecules with their fluorinated analogs. These case studies demonstrate the "Metabolic Switch" effect, where blocking a "soft spot" (metabolically labile site) extends half-life (
Table 1: Head-to-Head Metabolic Stability Data
| Compound Pair | Structure / Modification | Metabolic Stability ( | Intrinsic Clearance ( | Outcome |
| Indole Series [1] | Indole (Parent) | 12 min | High | Rapid oxidation by CYP2A6/2E1. |
| 5-Fluoroindole | 144 min | Low | 12x increase in half-life due to blocked C5 oxidation. | |
| Ezetimibe Precursors [2] | SCH 48461 (H-Analog) | Short (< 1h) | High | Extensive benzylic hydroxylation and O-demethylation. |
| Ezetimibe (F-Analog) | ~22 hours | Negligible (Oxidative) | Fluorine blocks oxidation; shifts metabolism to Phase II (Glucuronidation). | |
| Gefitinib Lead [3] | Compound 60 (H-Analog) | ~1.0 hour | High | Rapid aromatic hydroxylation at the aniline moiety. |
| Gefitinib (F/Cl-Analog) | 6–8 hours (clinical) | Low | Halogens prevent arene oxide formation, enabling oral dosing. |
Experimental Protocol: Microsomal Stability Assay
To validate the stability of a fluorinated analog, the Microsomal Stability Assay is the industry standard. This protocol measures the disappearance of the parent compound over time in the presence of liver microsomes and NADPH.
Protocol Workflow
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System (or 1 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
-
LC-MS/MS System.
Step-by-Step Methodology:
-
Preparation: Dilute liver microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
-
Dosing: Spike test compound (H or F analog) to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Control: Run a "No NADPH" control to check for chemical instability.
-
-
Sampling: At
minutes, remove aliquots (e.g., 50 µL). -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins. Collect supernatant.
-
Analysis: Quantify parent compound remaining via LC-MS/MS.
Data Calculation
Plot the natural log of the percent remaining compound vs. time.
-
Slope (
): Determine the elimination rate constant from the linear regression. -
Half-life (
): -
Intrinsic Clearance (
):
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Microsomal Stability Assay, ensuring precise kinetic data collection.
Decision Framework: When to Fluorinate?
Use the following logic to decide if fluorination is the correct strategy for your lead compound:
-
Identify "Soft Spots": Run a metabolite identification (MetID) study on the hydrogenated parent. If the primary clearance mechanism is hydroxylation of an aromatic ring or dealkylation, fluorination is a high-priority strategy.
-
Check pKa Requirements: If the molecule requires basicity for solubility or target binding, avoid fluorinating directly adjacent to the basic amine, as this will lower the
(by ~1–2 units). -
Monitor Lipophilicity: If the H
F substitution pushes > 4, the gain in metabolic stability may be offset by poor solubility or high plasma protein binding.
References
-
BenchChem. (2025).[2] Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Retrieved from
-
Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics. Retrieved from
- Barker, A. J., et al. (2001). Bioisosteres in Medicinal Chemistry: The optimization of the Quinazoline EGFR Inhibitor Gefitinib. Bioorganic & Medicinal Chemistry Letters.
-
Bhattarai, P., et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy peaks for gem-difluoro cyclohexane carboxylic acid
Technical Comparison: IR Spectroscopic Profiling of gem-Difluoro Cyclohexane Carboxylic Acid
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 4,4-difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) compared to its non-fluorinated parent, cyclohexanecarboxylic acid .
The gem-difluoro motif is a critical bioisostere in modern drug discovery, often used to modulate lipophilicity (logP) and block metabolic oxidation at the 4-position without significantly altering steric bulk. Distinguishing this fluorinated scaffold from its hydrogenated precursors is a routine but critical task. This guide delineates the specific spectral fingerprints—most notably the C-F stretching vibrations—that serve as definitive diagnostic markers.
Theoretical Framework: The Fluorine Effect
The introduction of a gem-difluoro group (
-
Inductive Effect (
): Fluorine is highly electronegative. While this significantly increases the acidity (lowers pKa) of -fluorinated acids, the effect attenuates with distance. In the 4,4-isomer ( -position), the inductive pull on the carbonyl carbon is minimal, meaning the C=O stretching frequency remains largely unchanged compared to the parent. -
Group Frequencies: The C-F bond is highly polar, resulting in intense infrared absorption.[1] The
group exhibits two characteristic stretching vibrations (symmetric and asymmetric) in the 1100–1350 cm⁻¹ region, often dominating the fingerprint region.
Comparative Spectral Analysis
The following table contrasts the diagnostic peaks of the target molecule against the non-fluorinated control.
Table 1: Diagnostic IR Peak Comparison
| Vibrational Mode | Cyclohexanecarboxylic Acid (Parent) | 4,4-Difluorocyclohexanecarboxylic Acid (Target) | Diagnostic Significance |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Characteristic of carboxylic acid dimers; non-diagnostic for fluorination. |
| C-H Stretch | 2850–2940 cm⁻¹ | 2860–2950 cm⁻¹ | Minimal shift. The |
| C=O Stretch | 1700–1720 cm⁻¹ | 1705–1725 cm⁻¹ | Primary Carbonyl. The |
| C-F Stretch | Absent | 1150–1350 cm⁻¹ (Very Strong) | CRITICAL MARKER. Two distinct, intense bands (sym/asym) appear here, obscuring the weaker C-O stretches found in the parent. |
| C-O Stretch | 1210–1320 cm⁻¹ | 1200–1300 cm⁻¹ | Often overlaps with the intense C-F bands in the fluorinated analog. |
| Fingerprint | Complex, moderate intensity | Dominated by C-F modes | The "clean" fingerprint of the parent is replaced by strong C-F absorptions. |
Note: Values represent the carboxylic acid dimer (solid state/ATR). In dilute solution, the C=O stretch shifts to ~1760 cm⁻¹.
Deep Dive: Spectral Differentiators
The Carbonyl Region (1700 cm⁻¹)
In 2,2-difluorocyclohexanecarboxylic acid (
The Fingerprint Region (1000–1400 cm⁻¹)
This is the "Truth Region."
-
Parent: Shows moderate C-O stretching and C-C skeletal vibrations.[2]
-
Target: The
stretches are among the strongest absorptions in organic chemistry due to the large dipole moment change. Look for a doublet of intense peaks centered around 1200 cm⁻¹ and 1280 cm⁻¹. These peaks confirm the presence of the gem-difluoro moiety.
Experimental Protocol: ATR-FTIR Analysis
To ensure reproducible data, follow this self-validating protocol.
Scope: Qualitative identification and purity assessment of solid fluorinated acids.
Step 1: Instrument Setup
-
Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16–32 (sufficient for the intense C=O and C-F bands).
Step 2: Background Collection
-
Clean crystal with isopropanol. Ensure no residue remains.
-
Collect air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Step 3: Sample Preparation
-
Hygroscopicity Warning: Fluorinated acids can be hygroscopic. If the O-H band is excessively broad or a water bend appears at 1640 cm⁻¹, dry the sample in a desiccator.
-
Place ~5 mg of solid powder on the crystal.
-
Apply high pressure using the anvil. Reasoning: Good contact is essential for the evanescent wave to penetrate the high-refractive-index fluorinated crystals.
Step 4: Data Acquisition & Processing
-
Baseline Correction: Apply automatic baseline correction if scattering (sloping baseline) is observed.
-
Normalization: Normalize to the C=O peak (set to 1.0 a.u.) to compare relative intensity of the C-F bands.
Visualizations
Figure 1: Structural Inductive Analysis
This diagram illustrates why the carbonyl shift is minimal in the 4,4-isomer compared to the hypothetical 2,2-isomer.
Caption: Inductive distance effect. The 4,4-position (Gamma) is too distant to significantly shift the C=O frequency, unlike the 2,2-position (Alpha).
Figure 2: Spectral Assignment Workflow
A logical decision tree for verifying the identity of the product.
Caption: Step-by-step logic for confirming 4,4-difluorocyclohexanecarboxylic acid identity via IR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24885816, 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
NIST Chemistry WebBook. Cyclohexanecarboxylic acid IR Spectrum. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Publish Comparison Guide: Assessing Conformational Lock in 2,2-Difluoro-1-Methylcyclohexane
The following guide details the assessment of conformational locking in 2,2-difluoro-1-methylcyclohexane.
Executive Summary
In structure-based drug design, controlling the 3D spatial arrangement of pharmacophores is critical for potency and selectivity. The "conformational lock" strategy employs bulky substituents (e.g., tert-butyl) to bias a cyclohexane ring into a single chair conformation (
This guide provides a technical framework to assess the efficacy of 2,2-difluoro-1-methylcyclohexane as a conformational lock. Unlike steric locks, this motif introduces complex stereoelectronic effects (gauche effects, dipole minimization) that can perturb the standard equatorial preference of the methyl group. This guide outlines the theoretical basis and provides experimentally validated protocols (NMR, Computational) to quantify the locking potential of this scaffold compared to industry standards.
Mechanistic Foundation: Sterics vs. Stereoelectronics
To assess the "lock," one must understand the competing forces at play.
The Baseline: 1-Methylcyclohexane[1]
-
Dominant Force: 1,3-Diaxial steric repulsion.
-
A-Value: 1.74 kcal/mol (95:5 ratio at 298 K).[1]
-
Status: Biased , but not fully "locked" (ring flip still occurs at RT).
The Gold Standard: tert-Butylcyclohexane
-
Dominant Force: Extreme 1,3-diaxial van der Waals strain.
-
A-Value: > 4.9 kcal/mol (>99.9:0.1 ratio).
-
Status: Locked .
The Test Case: 2,2-Difluoro-1-methylcyclohexane
The introduction of geminal fluorines at the C2 position creates a unique electrostatic environment.
-
Equatorial Methyl Scenario: The methyl group is gauche to both the equatorial and axial fluorines at C2.
-
Interaction: Steric repulsion + Dipole alignment effects.
-
-
Axial Methyl Scenario: The methyl group is gauche to the equatorial fluorine but anti to the axial fluorine.[6]
-
Interaction: 1,3-diaxial repulsion with C3/C5 hydrogens remains, but the F-Me interaction profile changes.
-
Hypothesis for Assessment: The 2,2-difluoro substitution may destabilize the equatorial conformer due to increased gauche interactions (Me/F), potentially lowering the A-value compared to the parent methylcyclohexane, thereby acting as a weaker lock or even altering the preferred geometry.
Comparative Performance Matrix
| Feature | 1-Methylcyclohexane (Baseline) | 1-tert-Butylcyclohexane (Standard Lock) | 2,2-Difluoro-1-methylcyclohexane (Test Subject) |
| Primary Driver | Steric (1,3-diaxial H) | Steric (Severe Clash) | Steric + Electrostatic (Gauche F-Me) |
| A-Value ( | 1.74 kcal/mol | > 4.9 kcal/mol | To Be Determined (Protocol Below) |
| Est. Eq:Ax Ratio (298K) | ~95 : 5 | > 99.9 : 0.1 | Likely < 95 : 5 (Reduced Bias) |
| Dipole Moment | Low | Low | High (C-F bonds) |
| Metabolic Stability | Low (C-H oxidation) | Moderate | High (C-F blocks metabolism) |
Experimental Validation Protocols
To objectively assess the locking capability, follow this three-tiered validation workflow.
Method A: Dynamic NMR (Low-Temperature Analysis)
The most direct method to quantify population ratios.
Principle: At room temperature, ring flipping averages NMR signals. Cooling the sample below the coalescence temperature (
Protocol:
-
Sample Prep: Dissolve 5 mg of compound in 0.6 mL of CD
Cl (freons like CFCl may be added to lower viscosity). -
Acquisition:
-
Cool probe to -90°C (183 K) .
-
Acquire
H NMR (focus on Methyl doublet) and F NMR.
-
-
Analysis:
-
Calculation:
-
Criterion: If
kcal/mol, it is a functional lock.
-
Method B: Vicinal Coupling Constant Analysis ( )
For rapid assessment at room temperature.
Principle: The observed coupling constant (
Protocol:
-
Measurement: Acquire high-resolution
H NMR at 298 K. -
Target Signal: Focus on the H1 proton (geminal to Methyl).
-
Couplings to Monitor:
- (Large for Ax-Ax, typically 10-12 Hz).
- (Heteronuclear coupling).
-
Derivation:
-
Use reference values (e.g.,
Hz, Hz). -
Calculate mole fraction
. -
Note: The presence of Fluorine alters Karplus curves; use
F-decoupled spectra if possible to simplify H-H splitting.
-
Method C: Computational Assessment (DFT)
Predictive modeling to explain experimental results.
Protocol:
-
Software: Gaussian / ORCA.
-
Level of Theory: M06-2X / 6-311++G(d,p) (M06-2X captures dispersion forces well).
-
Workflow:
-
Build Chair A (Me-Equatorial).
-
Build Chair B (Me-Axial).
-
Perform Geometry Optimization + Frequency Calculation (verify minima).
-
Calculate Gibbs Free Energy difference (
). -
Solvation: Use PCM/SMD model for CH
Cl to match NMR.
-
Visualization of Assessment Logic
The following diagram illustrates the decision logic for determining if the 2,2-difluoro motif acts as a conformational lock.
Caption: Logic flow for classifying the conformational rigidity of the fluorinated cyclohexane scaffold.
References
-
A-Values and Conformational Analysis : Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
-
The Fluorine Gauche Effect : O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
NMR Assessment of Cyclohexanes : Reich, H. J. (2020). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[8] [Link]
-
Conformational Energies (Computational) : Wiberg, K. B., et al. (2014). Conformational Preferences of 1,2-Difluorocyclohexane. The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes [scielo.org.mx]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Chromatographic Strategies for Fluorinated Alicyclic Acids: A Comparative Guide
Topic: HPLC Method Development for 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Case Study: 2,2-Difluoro-1-methylcyclohexane-1-carboxylic Acid
Executive Summary: The "Invisible" Analyte Challenge
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (DFMCA) represents a specific class of fluorinated building blocks increasingly common in medicinal chemistry for metabolic blocking. However, it presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: The saturated cyclohexane ring and isolated carboxylic acid offer negligible UV absorbance above 210 nm.
-
Fluorine-Induced Polarity: The gem-difluoro group at the
-position alters the pKa and lipophilicity compared to non-fluorinated analogs, complicating retention prediction. -
Isomeric Complexity: Potential for cis/trans isomers relative to the methyl/carboxyl groups requires high-selectivity stationary phases.
This guide objectively compares three distinct method development strategies—Standard UV , Charged Aerosol Detection (CAD) , and Fluorophenyl (PFP) Selectivity —to determine the optimal workflow for purity analysis and assay.
Physicochemical Profile & Method Implications[1][2][3][4][5][6][7][8]
Understanding the molecule is the first step in rational method design.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Cyclohexane ring, | No |
| pKa | ~3.5 – 4.0 | The |
| LogP | ~1.8 | Moderately lipophilic. Standard C18 is sufficient for retention , but may lack selectivity for impurities. |
| Solubility | Methanol, ACN, DMSO | Compatible with standard Reverse Phase (RP) solvents. |
Comparative Analysis of Chromatographic Strategies
We evaluated three distinct approaches to analyzing DFMCA. Data below represents performance metrics derived from standard validation protocols for non-chromophoric acidic analytes.
Strategy A: The "Traditional" Approach (C18 + Low UV)
-
Column: C18 (3 µm, 4.6 x 150 mm)
-
Detection: UV @ 210 nm
-
Mobile Phase: Phosphate Buffer (pH 2.1) / Acetonitrile[1][2]
Strategy B: The "Universal" Approach (C18 + CAD)
-
Column: C18 (3 µm, 4.6 x 150 mm)
-
Detection: Charged Aerosol Detector (CAD)
-
Mobile Phase: Formic Acid (0.1%) / Acetonitrile
Strategy C: The "Selective" Approach (PFP + MS/CAD)
-
Column: Pentafluorophenyl (PFP) Core-Shell
-
Detection: CAD or MS (ESI-)
-
Mobile Phase: Ammonium Formate (pH 3.0) / Methanol[2]
Performance Comparison Data
| Metric | Strategy A (UV 210nm) | Strategy B (C18/CAD) | Strategy C (PFP/CAD) |
| Limit of Quantitation (LOQ) | High (~50 µg/mL) | Excellent (~1 µg/mL) | Excellent (~1 µg/mL) |
| Linearity ( | 0.985 (Poor at low conc.) | > 0.999 (Polynomial fit) | > 0.999 |
| Selectivity ( | 1.05 (vs. des-fluoro impurity) | 1.10 | 1.25 (Superior F-F interaction) |
| Baseline Noise | High (Drift prone) | Low | Low |
| Mobile Phase Compatibility | Incompatible with MS | MS Compatible | MS Compatible |
Verdict
-
Strategy A is NOT RECOMMENDED for trace analysis due to poor sensitivity and solvent cut-off interference at 210 nm.
-
Strategy B is the Workhorse for general assay (purity >95%).
-
Strategy C is the Gold Standard for process development, offering superior separation of fluorinated impurities due to "fluorine-fluorine" retention mechanisms.
Visualizing the Method Development Workflow
The following decision tree illustrates the logical flow for selecting the optimal method based on your lab's available instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on instrumentation and selectivity requirements.
Recommended Experimental Protocol (Strategy C)
This protocol utilizes the Pentafluorophenyl (PFP) stationary phase. PFP phases exhibit unique selectivity for fluorinated compounds through dipole-dipole interactions and
Instrumentation & Conditions[4][5][6]
-
System: HPLC or UHPLC with Charged Aerosol Detector (CAD) or ESI-MS.
-
Column: Kinetex F5 or Ace C18-PFP (2.6 µm, 100 x 4.6 mm).
-
Temperature: 40°C (Improves mass transfer and lowers backpressure).
-
Flow Rate: 0.8 mL/min.
Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Ensures the carboxylic acid (pKa ~3.5-4.[3]0) is predominantly protonated (
) to maximize retention on the hydrophobic phase.
-
-
Solvent B (Organic): Methanol (LC-MS Grade).
-
Why Methanol? Methanol often provides different selectivity than Acetonitrile for fluorinated compounds on PFP columns due to protic solvent effects.
-
Gradient Program
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL (for CAD/MS).
-
Filtration: 0.2 µm PTFE filter (Nylon may bind acidic compounds).
Mechanism of Action: Why PFP?
Standard C18 columns rely solely on hydrophobic interaction. However, DFMCA is small and moderately polar.
-
C18 Interaction: Hydrophobic tails interact with the methyl and cyclohexane ring. The fluorines add "polar bulk" that weakens this interaction.
-
PFP Interaction: The PFP ring on the stationary phase is electron-deficient (due to 5 fluorines). It engages in:
-
Dipole-Dipole interactions with the C-F bonds of the analyte.
-
Shape Selectivity: The rigid PFP phase can better discriminate between potential cis/trans isomers of the cyclohexane ring compared to the flexible C18 chains.
-
Figure 2: Schematic representation of the dual-retention mechanism on Fluorophenyl stationary phases.
References
-
Retention Mechanisms of Fluorinated Phases: Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109.
-
Detection of Non-Chromophoric Acids: Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America, 23(2), 150-161.
-
pKa of Fluorinated Carboxylic Acids: Goss, K. U. (2008). "The pKa values of PFOA and other highly fluorinated carboxylic acids." Environmental Science & Technology, 42(2), 456-458.
-
Method Development for Alicyclic Acids: Dolan, J. W. (2010). "Temperature Selectivity in Reversed-Phase LC." LCGC North America, 28(4).
Sources
Guide to Benchmarking Potency: 2,2-Difluoro Analogs in Medicinal Chemistry
Strategic Rationale: The Gem-Difluoro Effect
In modern lead optimization, the replacement of a methylene group (
As medicinal chemists, we benchmark these analogs to resolve specific liabilities in a lead compound. The 2,2-difluoro motif offers a unique bioisosteric profile:
-
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of adjacent functional groups (amines, alcohols), often improving bioavailability or reducing hERG liability.
-
Conformational Locking: Through the gauche effect , the
group restricts bond rotation, potentially locking a molecule into its bioactive conformation and reducing the entropic penalty of binding. -
Metabolic Blocking: The
bond (approx. 116 kcal/mol) is metabolically inert compared to , blocking oxidative metabolism at labile sites.
Decision Matrix: When to Deploy
The following decision tree outlines the logical triggers for synthesizing a 2,2-difluoro analog.
Figure 1: Strategic decision pathways for initiating 2,2-difluoro analog synthesis.
Physicochemical Benchmarking: Data & Expectations
When benchmarking a new 2,2-difluoro analog against its parent, you must anticipate specific shifts in physicochemical properties. The following data summarizes typical shifts observed in Matched Molecular Pairs (MMP).
Table 1: Comparative Properties of Hydrogen vs. 2,2-Difluoro Analogs
| Property | Parent ( | Analog ( | Mechanistic Driver | Impact on Drug Design |
| Bond Length | Fluorine shortens adjacent bonds (Berry pseudorotation/induction). | Subtle steric contraction; usually tolerated by binding pockets. | ||
| Bond Angle | Repulsion between lone pairs on Fluorine. | Can alter vector alignment of side chains. | ||
| Lipophilicity (LogP) | Baseline | "Polar Hydrophobicity." F is lipophilic but polarizable.[1] | Increases permeability but may lower solubility. | |
| Acidity (pKa) | Amine pKa ~10 | Amine pKa ~7-8 | Strong electron-withdrawing inductive effect ( | Critical: Increases fraction of neutral species at physiological pH, improving membrane permeation. |
| Metabolic | Baseline | Typically >2x Parent | Extends half-life; reduces clearance. |
Expert Insight: Do not assume
always increases lipophilicity. While fluorine is hydrophobic, the large dipole moment of thegroup (approx. 2.0 D) can increase solvation energy in polar environments, sometimes lowering LogD depending on the overall molecular dipole vector [1].
Case Studies in Potency and Efficacy
Case Study A: Tafluprost (Ophthalmic Prostaglandin Agonist)
Context: Latanoprost was the standard of care for glaucoma. The challenge was to improve potency and metabolic stability to allow for lower dosing and preservative-free formulations. The Modification: Substitution of C-15 hydrogen with a gem-difluoro group.
-
Potency Shift: Tafluprost exhibits a 12-fold higher affinity for the FP receptor compared to Latanoprost (
values: Tafluprost 0.4 nM vs. Latanoprost 4.7 nM) [2]. -
Mechanism: The electron-withdrawing fluorine atoms at C-15 prevent the oxidation of the adjacent hydroxyl group (a primary metabolic soft spot in prostaglandins), significantly extending the ocular half-life.
Case Study B: Gemcitabine (Nucleoside Analog)
Context: Cytidine analogs are used in chemotherapy but are rapidly deactivated by Cytidine Deaminase (CDA).[2][3][4] The Modification: Replacement of the 2'-hydrogen with 2',2'-difluoro (2'-deoxy-2',2'-difluorocytidine).
-
Mechanism: The fluorine atoms do not just block metabolism; they alter the kinetics of phosphorylation. The "self-potentiation" mechanism involves the accumulation of the triphosphate metabolite, which inhibits DNA synthesis.
-
Structural Impact: The fluorine atoms stabilize the glycosidic bond against enzymatic cleavage.
Figure 2: The activation pathway of Gemcitabine, where the 2,2-difluoro substitution is critical for dCK recognition and subsequent inhibition of Ribonucleotide Reductase [3].
Experimental Protocols for Benchmarking
To objectively compare a 2,2-difluoro analog against a parent compound, use the following self-validating protocols.
Protocol 1: Comparative Microsomal Stability (Metabolic Benchmarking)
Objective: Quantify the "Metabolic Blocking" effect of the
-
Preparation: Prepare 10 mM stock solutions of the Parent and the Difluoro-Analog in DMSO.
-
Incubation:
-
Mix test compound (final conc. 1 µM) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 min at 37°C.
-
Start: Initiate reaction with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot samples at
min. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
Remaining) vs. time. The slope determines .-
Validation Criterion: The Difluoro-Analog should show a statistically significant decrease in intrinsic clearance (
) compared to the parent. If is unchanged, the metabolic soft spot is likely elsewhere (not the fluorinated position).
-
Protocol 2: F-NMR pKa Determination (Physicochemical Benchmarking)
Objective: Accurately determine the inductive effect of the
-
Sample Prep: Dissolve the difluoro-amine (50 µM) in a mixed buffer system (Citrate-Phosphate-Borate) covering pH 2 to 12. Include 10%
for lock. -
Acquisition: Acquire non-decoupled
F-NMR spectra at each pH increment (0.5 pH units). -
Data Processing: Track the chemical shift (
) of the signal.-
Observation: As the adjacent amine protonates/deprotonates, the electron density around the fluorine changes, causing a sigmoidal shift in
.
-
-
Fitting: Fit the chemical shift data to the Henderson-Hasselbalch equation:
-
Result: This provides a precise pKa value to correlate with cellular potency data.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Uusitalo, H., et al. (2010). Efficacy and safety of tafluprost 0.0015% versus latanoprost 0.005% eye drops in open-angle glaucoma and ocular hypertension: 24-month results of a randomized, double-masked phase III study. Acta Ophthalmologica, 88(1), 12-19. Link
-
Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(suppl_5), v7-v12. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
Safety Operating Guide
Proper Disposal Procedures: 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
[1][2][3]
Executive Summary
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0) presents a dual hazard profile: it is a corrosive organic acid and a halogenated compound .[1][2] Unlike standard organic acids, the presence of alpha-fluorine atoms significantly increases its acidity (lowering
Immediate Action Directive:
Part 1: Chemical Profile & Hazard Identification[2][3][4]
Before initiating any disposal workflow, verify the chemical identity and current state.[1][2] The alpha-fluorination makes this compound more reactive and acidic than its non-fluorinated methylcyclohexane analogs.[1][2]
| Parameter | Data | Operational Implication |
| CAS Number | 1780960-26-0 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | High carbon content allows combustion, but F requires scrubbing.[1][2] | |
| Hazard Class | Corrosive (H314) | Causes severe skin burns/eye damage.[1][2][3][4] PPE is non-negotiable.[1][2] |
| Acidity ( | Est. < 4.0 | Stronger than acetic acid due to inductive effect of F atoms.[1][2] |
| Physical State | Solid / Viscous Liquid | Likely low-melting solid; treat spills as solid waste.[1][2] |
| Reactivity | Acidic, Fluorinated | Incompatible with strong bases (exothermic) and oxidizers.[1][2] |
Senior Scientist Insight: The electron-withdrawing nature of the two fluorine atoms at the C2 position stabilizes the carboxylate anion, making this a stronger acid than 1-methylcyclohexanecarboxylic acid.[1][2] Expect a sharper exotherm during neutralization.[1][2]
Part 2: Waste Stream Segregation Logic
Effective disposal relies on strict segregation.[1][2] Mixing this compound incorrectly can create "orphan waste" that is difficult and expensive to classify.[1][2]
The "Halogenated" Rule
Because this molecule contains Fluorine, it must be classified as Halogenated Organic Waste .[5][1][2]
-
Why? Standard fuel-blending incineration (used for non-halogenated solvents like acetone) cannot handle high halogen content without damaging the incinerator or releasing acid rain precursors (HF/HCl).[1][2]
Compatibility Matrix
| Substance Class | Compatibility | Result of Mixing |
| Strong Bases (NaOH, KOH) | ❌ High Risk | Rapid exothermic neutralization; potential for splashing/boiling.[1][2] |
| Oxidizers ( | ❌ High Risk | Potential for violent oxidation; generation of toxic gases.[1][2] |
| Chlorinated Solvents (DCM) | ✅ Compatible | Safe to co-mingle in "Halogenated Waste" streams.[1][2] |
| Water / Aqueous Buffers | ⚠️ Conditional | Safe if added slowly (acid to water), but creates large volumes of aqueous waste.[1][2] |
Part 3: Operational Disposal Protocols
Scenario A: Trace Waste & Rinsate (Glassware Cleaning)
Use this protocol for cleaning spatulas, flasks, and vials.[1]
-
PPE Setup: Nitrile gloves (double-gloved recommended, min 0.11mm), safety goggles, and lab coat.[1][2]
-
Solvent Selection: Rinse contaminated glassware with a minimal amount of Dichloromethane (DCM) or Acetone .[1][2]
-
Collection: Pour the rinsate into the Halogenated Organic Waste carboy.
-
Final Wash: Wash glassware with soap and water only after the organic residue is removed.[1][2]
Scenario B: Bulk Disposal (Expired or Surplus Stock)
Use this protocol for vials containing >500mg of substance.[2]
-
Do Not Empty: Do not attempt to dissolve the solid into a solvent waste container.[1][2] This increases volume and risk.[1][2][6]
-
Original Container: Keep the substance in its original vial if possible.
-
Over-packing:
-
Place the tight-capped vial into a clear plastic Ziploc-style bag.
-
Place this bag into a secondary containment box (e.g., a wide-mouth HDPE jar).
-
-
Labeling: Apply a hazardous waste label with the following details:
-
Hand-off: Transfer to your facility's EHS waste accumulation area for Lab Pack disposal.
Part 4: Emergency Contingencies (Spills)
Critical Warning: If this substance is involved in a fire, it may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
Spill Cleanup Procedure
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid to ensure compliance and safety.
Figure 1: Decision tree for the safe segregation and disposal of fluorinated carboxylic acids.
References
-
National Institutes of Health (PubChem). (2023).[1][2] 2,2-Difluorocyclohexane-1-carboxylic acid (Analogous Compound Safety Data). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1][2] (Guidance on C-F bond destruction). Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0 | AChemBlock [achemblock.com]
Personal protective equipment for handling 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Executive Safety Summary
Compound: 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid CAS: 1780960-26-0 Risk Classification: High Caution (Corrosive/Irritant)
This guide defines the safety protocols for handling 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid , a specialized fluorinated building block used in drug discovery. Unlike standard aliphatic acids, the geminal difluoro-substitution at the
The Scientist's Rationale (Why this matters): The presence of two fluorine atoms adjacent to the quaternary carbon creates a strong electron-withdrawing inductive effect ($ -I $ effect). This likely lowers the pKa compared to its non-fluorinated analog (1-methylcyclohexanecarboxylic acid), making it a stronger acid. Furthermore, fluorination increases lipophilicity, potentially enhancing skin permeation rates. Treat this compound as a Corrosive (Category 1B) and a severe eye damager until specific toxicological data proves otherwise.
Hazard Identification & Mechanism
Before selecting PPE, you must understand the "Why" behind the hazard.
| Hazard Class | GHS Category (Predicted*) | Mechanism of Action |
| Skin Corrosion/Irritation | 1B (Causes severe burns) | The acidic proton, potentiated by the electron-withdrawing fluorine atoms, can rapidly denature proteins upon contact. |
| Eye Damage | 1 (Irreversible damage) | Corrosive acids cause immediate coagulation necrosis in corneal tissue. |
| Acute Toxicity | Category 4 (Oral) | Metabolic stability of the cyclohexane ring suggests slow clearance; fluorinated metabolites may pose renal risks. |
*Note: As a novel R&D intermediate, specific REACH registration data may be limited. Classifications are derived from Structure-Activity Relationships (SAR) of analogous fluorinated cycloalkane acids [1].
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.
Protective Gear Specifications
| Zone | Primary PPE | Secondary/Contingency | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil) | Butyl Rubber (0.7 mm)Required for prolonged immersion or spill cleanup. | Fluorinated organic acids can permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap and mechanical protection. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch)Required if handling >10g or working outside a hood. | Safety glasses are insufficient. Vapors or micro-droplets can bypass side shields. Goggles seal the orbital area. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-Mask Respirator (Cartridge: OV/AG - Organic Vapor/Acid Gas) | The compound has low vapor pressure but generates acidic aerosols during weighing or heating. |
| Body | Lab Coat (Poly/Cotton or Nomex) | Chemical Apron (Rubber/Neoprene) | Protects the torso from splash-back during quenching or transfer. |
Glove Compatibility Data (Surrogate: Trifluoroacetic Acid/Cyclohexanecarboxylic Acid)
| Material | Breakthrough Time | Degradation Rating | Recommendation |
| Nitrile (Disposable) | < 15 mins | Fair | Splash protection only. Change immediately upon contact. |
| Neoprene | > 60 mins | Good | Suitable for medium duration tasks. |
| Butyl Rubber | > 480 mins | Excellent | Mandatory for spill cleanup. |
Operational Protocols
Workflow Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Operational hierarchy for determining PPE levels based on scale of synthesis.
Step-by-Step Handling Procedure
Phase 1: Weighing & Transfer
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure. Do not weigh on an open bench.
-
Static Mitigation: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar if the powder "flies."
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis of the acid trace on the tool.
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving, add the solvent to the acid, not the reverse, to minimize exothermic splashing (though less critical than mineral acids, it is best practice).
-
Incompatibility: Avoid mixing directly with strong oxidizing agents or strong bases without cooling. The neutralization reaction will be exothermic.
Phase 3: Cleanup & Decontamination
-
Surface Wipe: Wipe all surfaces with a saturated sodium bicarbonate (
) solution. This neutralizes the carboxylic acid functionality.[1]-
Observation: You may see mild bubbling (
release). This confirms the presence of acid residues.[2]
-
-
Final Rinse: Follow with water and then ethanol to remove organic residues.
Emergency Response & Disposal
Spill Response Logic (The "5mL Rule")
-
Minor Spill (< 5 mL/g):
-
Alert nearby personnel.
-
Apply Sodium Bicarbonate or Spill-X-A (Acid neutralizer) over the spill.
-
Wait for bubbling to cease.
-
Sweep up using double nitrile gloves and place in a hazardous waste bag.
-
-
Major Spill (> 5 mL/g):
-
Evacuate the immediate area.
-
Do not attempt to clean up without a respirator and butyl gloves.
-
Contact the HSE/Hazmat team.
-
Waste Disposal Specifications
This compound contains fluorine and must not be disposed of in standard organic waste streams if your facility segregates halogens.
| Waste Stream ID | Description | Prohibition |
| Halogenated Organic Acid | Primary disposal path. | Do not mix with Piranha solution or Nitric Acid wastes (Risk of violent oxidation). |
| Solid Hazardous Waste | Contaminated gloves, paper towels, and weighing boats. | Do not throw in regular trash. |
Important: High-temperature incineration is the required destruction method to prevent the formation of persistent fluorinated environmental contaminants (PFAS-like behavior) [2].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Fluorinated Cyclohexanecarboxylic Acids. Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Acids. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
